4-Chloro-3-(trifluoromethyl)benzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHQOQMNBVOXCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211101 | |
| Record name | Benzenemethanamine, 4-chloro-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62039-92-3 | |
| Record name | Benzenemethanamine, 4-chloro-3-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062039923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 4-chloro-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
In-Depth Technical Guide: 4-Chloro-3-(trifluoromethyl)benzylamine
CAS Number: 62039-92-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethyl)benzylamine, a key building block in medicinal chemistry. This document details its chemical properties, outlines a probable synthetic route with experimental considerations, and explores its application in the development of targeted therapeutics, including its relevance to specific signaling pathways.
Chemical and Physical Properties
This compound is a substituted benzylamine featuring both a chloro and a trifluoromethyl group on the aromatic ring. These functional groups significantly influence its chemical reactivity and physicochemical properties, making it a valuable intermediate in the synthesis of complex organic molecules.
| Property | Value | Reference |
| CAS Number | 62039-92-3 | [1][2][3] |
| Molecular Formula | C₈H₇ClF₃N | [1][2][3] |
| Molecular Weight | 209.60 g/mol | [1][2][3] |
| Melting Point | 138-141 °C | [1][3] |
| Density | 1.379 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.495 | [2] |
| Flash Point | >110 °C | |
| SMILES | NCc1ccc(Cl)c(c1)C(F)(F)F | [2] |
| InChI | 1S/C8H7ClF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11,12)/h1-3H,4,13H2 | [2] |
Synthesis Pathway and Experimental Protocol
A potential multi-step synthesis is outlined below, starting from the commercially available o-chlorobenzotrifluoride.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol Considerations:
Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline from o-Chlorobenzotrifluoride
A method for synthesizing the aniline precursor is described in patent CN110885298B. This involves the nitration of o-chlorobenzotrifluoride followed by reduction of the nitro group.
-
Nitration: o-Chlorobenzotrifluoride is reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring, yielding 4-nitro-2-(trifluoromethyl)chlorobenzene.
-
Reduction: The resulting nitro compound is then reduced to the corresponding aniline, 4-chloro-3-(trifluoromethyl)aniline. Common reducing agents for this transformation include iron powder in the presence of an acid (e.g., hydrochloric acid) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).
Step 2: Synthesis of 4-Chloro-3-(trifluoromethyl)benzonitrile from 4-Chloro-3-(trifluoromethyl)aniline (Sandmeyer Reaction)
The Sandmeyer reaction is a well-established method for converting anilines to benzonitriles.
-
Diazotization: 4-Chloro-3-(trifluoromethyl)aniline is treated with a solution of sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide and potassium cyanide. This results in the displacement of the diazonium group with a nitrile group, affording 4-chloro-3-(trifluoromethyl)benzonitrile.
Step 3: Reduction of 4-Chloro-3-(trifluoromethyl)benzonitrile to this compound
The final step involves the reduction of the nitrile functional group to a primary amine.
-
Method A: Catalytic Hydrogenation: The benzonitrile derivative can be hydrogenated using high-pressure hydrogen gas in the presence of a catalyst such as Raney nickel or palladium on carbon.
-
Method B: Chemical Reduction: Alternatively, a chemical reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent can be used to effect the reduction of the nitrile to the benzylamine.
Applications in Drug Development and Discovery
Substituted benzylamines, particularly those containing trifluoromethyl groups, are crucial building blocks in the design of pharmacologically active molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
This compound, and its immediate precursors, are of significant interest in the synthesis of kinase inhibitors for cancer therapy. A notable example is the synthesis of Sorafenib, a multi-kinase inhibitor.
Role in the Synthesis of Sorafenib
The precursor, 4-chloro-3-(trifluoromethyl)aniline, is converted to 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This isocyanate is a key reagent that reacts with the aniline moiety of a pyridine-carboxamide core to form the urea linkage present in the final drug structure of Sorafenib.
Involvement in Signaling Pathways
Derivatives of this compound, such as Sorafenib, are known to target and inhibit multiple protein kinases involved in tumor progression and angiogenesis. The primary signaling pathway inhibited by Sorafenib is the Raf/MEK/ERK pathway .
Caption: The Raf/MEK/ERK signaling pathway and points of inhibition by Sorafenib.
This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth. Sorafenib inhibits Raf kinases (B-Raf and C-Raf) as well as receptor tyrosine kinases (such as VEGFR and PDGFR) on the cell surface that are involved in angiogenesis (the formation of new blood vessels that supply tumors). By blocking these kinases, Sorafenib effectively halts tumor growth and vascularization.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-3-(trifluoromethyl)benzylamine, a key building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Understanding these properties is fundamental for reaction optimization, formulation development, and predicting the compound's behavior in various chemical and biological systems.
Core Physicochemical Data
The known quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 62039-92-3 | [1] |
| Molecular Formula | C₈H₇ClF₃N | [1] |
| Linear Formula | F₃CC₆H₃(Cl)CH₂NH₂ | |
| Molecular Weight | 209.60 g/mol | [1] |
| Melting Point | 138-141 °C | [1] |
| Density | 1.379 g/mL at 25 °C | |
| Refractive Index | n20/D 1.495 | |
| Flash Point | > 110 °C (> 230 °F) |
Experimental Protocols for Property Determination
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are generalized for amine compounds and are applicable for the characterization of this compound.
Melting Point Determination
The melting point provides a crucial indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.
Methodology: Capillary Method using a Mel-Temp Apparatus
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely pulverized. The open end of a glass capillary tube is jabbed into the powder. The tube is then inverted and tapped gently on a hard surface to pack the solid into the closed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed into a slot in the heating block of the Mel-Temp apparatus. A thermometer is inserted into the designated well to monitor the temperature of the block.
-
Measurement:
-
A preliminary, rapid heating is performed to determine an approximate melting point.
-
The apparatus is allowed to cool to at least 20°C below the approximate melting point.
-
A new sample is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.
-
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the range.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the protonated amine group. It is critical for understanding a molecule's charge state at a given pH, which influences its solubility, membrane permeability, and receptor-binding interactions.
Methodology: Potentiometric Titration
-
Principle: This method involves titrating a solution of the amine with a strong acid (or its salt with a strong base) and measuring the resulting change in pH with a calibrated pH meter. The pKa is the pH at which the amine is 50% protonated.
-
Procedure:
-
A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low).
-
A calibrated combination pH electrode is immersed in the solution, which is stirred continuously.
-
A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.
-
The pH of the solution is recorded after each addition, allowing the system to equilibrate.
-
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve.
Aqueous Solubility Determination
Solubility is a key parameter affecting a compound's bioavailability and formulation. For amines, solubility is often highly dependent on pH.
Methodology: Qualitative pH-Dependent Solubility Testing
-
Objective: To determine the compound's solubility in neutral, acidic, and basic aqueous solutions.
-
Procedure:
-
Neutral Solubility: Add approximately 1-2 mg of the compound to a test tube containing 1 mL of deionized water. Stir vigorously. Observe if the solid dissolves.
-
Acidic Solubility: To the same test tube (or a new one), add 1 mL of a dilute aqueous acid solution (e.g., 5% HCl) dropwise. Amines are basic and should dissolve in acid to form the more soluble ammonium salt.[2] Note any changes in solubility.
-
Basic Solubility: In a separate test tube, add 1-2 mg of the compound to 1 mL of a dilute aqueous base solution (e.g., 5% NaOH). Observe for any reaction or change in solubility.
-
-
Observation: Record the compound as soluble, partially soluble, or insoluble in each solvent system. The formation of a clear solution upon addition of acid is a strong indicator of the basic amine functionality.
Visualization of Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical substance like this compound. This process ensures that crucial data for research and development is systematically collected and analyzed.
References
4-Chloro-3-(trifluoromethyl)benzylamine molecular structure and weight
An In-depth Technical Guide on 4-Chloro-3-(trifluoromethyl)benzylamine
This technical guide provides a comprehensive overview of the molecular structure, weight, and a plausible synthetic route for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document summarizes key quantitative data and outlines a potential experimental protocol for its synthesis, alongside a visualization of a relevant biological signaling pathway where a structurally similar moiety plays a crucial role.
Molecular Structure and Properties
This compound is a substituted benzylamine derivative. The presence of both a chloro and a trifluoromethyl group on the aromatic ring significantly influences its chemical and physical properties, making it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Quantitative Data Summary
The key molecular properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClF₃N | |
| Molecular Weight | 209.60 g/mol | |
| CAS Number | 62039-92-3 | |
| Appearance | Not specified; likely a liquid or low-melting solid | |
| SMILES String | NCc1ccc(Cl)c(c1)C(F)(F)F | |
| InChI Key | SRHQOQMNBVOXCF-UHFFFAOYSA-N |
Synthesis Methodology
Inferred Experimental Protocol
Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)benzyl chloride [1]
This step is based on the chloromethylation of o-chloro-α,α,α-trifluorotoluene.
-
Materials: o-chloro-α,α,α-trifluorotoluene, paraformaldehyde, chlorosulfonic acid.
-
Procedure: o-chloro-α,α,α-trifluorotoluene is reacted with paraformaldehyde and chlorosulfonic acid. The reaction mixture is then worked up and distilled to yield a mixture of isomeric benzyl chlorides, with 4-chloro-3-(trifluoromethyl)benzyl chloride being the predominant isomer. The isomers can be separated by vapor phase chromatography.
Step 2: Conversion of 4-Chloro-3-(trifluoromethyl)benzyl chloride to this compound
This step involves the conversion of the benzyl chloride to the corresponding benzylamine. This can be achieved through several standard organic chemistry methods, such as the Gabriel synthesis or by direct amination with ammonia or a protected amine equivalent followed by deprotection.
-
Example Procedure (via Gabriel Synthesis):
-
4-Chloro-3-(trifluoromethyl)benzyl chloride is reacted with potassium phthalimide in a suitable solvent like DMF to form the N-benzylphthalimide derivative.
-
The resulting phthalimide is then cleaved, typically by treatment with hydrazine hydrate in a solvent like ethanol, to release the free primary amine, this compound.
-
The product is then purified using standard techniques such as distillation or chromatography.
-
Biological Relevance and Signaling Pathway
The 4-chloro-3-(trifluoromethyl)phenyl moiety is a key structural component of several biologically active molecules. Notably, it is present in the FDA-approved multi-kinase inhibitor drug, Sorafenib.[2] Sorafenib targets several kinases involved in both tumor cell proliferation and angiogenesis, including RAF kinase and Vascular Endothelial Growth Factor Receptors (VEGFRs). While this compound itself is not the active drug, its corresponding aniline is a crucial pharmacophore. The following diagram illustrates the simplified signaling pathway inhibited by Sorafenib, highlighting the role of the 4-chloro-3-(trifluoromethyl)phenyl group in binding to the target kinase.
References
An In-depth Technical Guide to the Synthesis of 4-Chloro-3-(trifluoromethyl)benzylamine
Introduction
4-Chloro-3-(trifluoromethyl)benzylamine is a key building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals. The presence of both a chlorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties and lipophilicity, which can significantly influence the biological activity of the final products. This technical guide provides a comprehensive overview of two plausible and effective synthetic routes for the preparation of this compound, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The synthesis of this compound is not widely documented in publicly available literature; therefore, this guide is based on established methodologies for analogous compounds.
Route 1: Reductive Amination of 4-Chloro-3-(trifluoromethyl)benzaldehyde
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the initial formation of an imine from the reaction of an aldehyde or ketone with an amine, followed by the in-situ reduction of the imine to the corresponding amine. For the synthesis of a primary amine such as this compound, ammonia is used as the nitrogen source.
Experimental Protocol: Reductive Amination with Ammonia
This protocol is a representative procedure based on the reductive amination of substituted benzaldehydes.
Materials:
-
4-Chloro-3-(trifluoromethyl)benzaldehyde
-
Ammonia (aqueous or as ammonium acetate)
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄) or Hydrogen gas with a suitable catalyst (e.g., Raney Nickel, Palladium on carbon)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
Imine Formation:
-
Dissolve 4-Chloro-3-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Add a source of ammonia, such as a concentrated aqueous solution of ammonia (excess) or ammonium acetate (1.5-2.0 eq).
-
Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Using Sodium Borohydride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Using Catalytic Hydrogenation: Transfer the solution containing the imine to a hydrogenation vessel. Add a catalytic amount of Raney Nickel or 5-10% Palladium on carbon. Pressurize the vessel with hydrogen gas (typically 1-10 bar) and stir at room temperature until the reaction is complete.
-
-
Work-up and Purification:
-
For NaBH₄ reduction: Quench the reaction by the slow addition of water. Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
For catalytic hydrogenation: Carefully filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford the desired this compound.
-
Quantitative Data for Analogous Reductive Aminations
The following table presents representative yields for the reductive amination of various substituted aldehydes, illustrating the general efficiency of this method.
| Aldehyde | Amine Source | Reducing Agent | Solvent | Yield (%) | Reference |
| Benzaldehyde | Ammonia | H₂/Ni/SiO₂ | - | High | [1] |
| 4-Chlorobenzaldehyde | n-Butylamine | H₂/Co-catalyst | Methanol | 60-89 | [2] |
| 4-Anisaldehyde | Ammonia | H₂/Ni₆AlOₓ | Water | >80 | [3] |
| 4-Chlorobenzaldehyde | Ammonia | H₂/Ni₆AlOₓ | Water | >80 | [3] |
Route 2: Reduction of 4-Chloro-3-(trifluoromethyl)benzonitrile
The reduction of a nitrile group is a direct and efficient method for the synthesis of primary amines. This transformation can be achieved using various reducing agents, including catalytic hydrogenation or chemical hydrides like lithium aluminum hydride (LiAlH₄).
Experimental Protocols for Nitrile Reduction
Two common methods for the reduction of benzonitriles are presented below.
Protocol 2a: Catalytic Hydrogenation with Raney Nickel
This method is often preferred for its milder reaction conditions and easier work-up.[4][5]
Materials:
-
4-Chloro-3-(trifluoromethyl)benzonitrile
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol or Methanol
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogenation apparatus
Procedure:
-
In a high-pressure reaction vessel, dissolve 4-Chloro-3-(trifluoromethyl)benzonitrile (1.0 eq) in ethanol or methanol.
-
A small amount of aqueous ammonia can be added to the solution to minimize the formation of secondary amine byproducts.[5]
-
Carefully add Raney Nickel catalyst (typically 5-10 wt%) to the solution.
-
Seal the reaction vessel and flush it with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas (a wide range of pressures, from a few bars to over 100 bar, can be used depending on the apparatus and desired reaction rate).
-
Stir the reaction mixture vigorously at a suitable temperature (ranging from room temperature to 100 °C) for several hours until the reaction is complete (monitored by TLC or GC).
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation under reduced pressure or by column chromatography.
Protocol 2b: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines.[6][7]
Materials:
-
4-Chloro-3-(trifluoromethyl)benzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Standard glassware for inert atmosphere reactions
-
Ice bath
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-Chloro-3-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous THF dropwise.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 mL per gram of LiAlH₄), followed by 15% aqueous sodium hydroxide (1 mL per gram of LiAlH₄), and finally water again (3 mL per gram of LiAlH₄).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by distillation under reduced pressure or column chromatography.
Quantitative Data for Analogous Nitrile Reductions
The following table summarizes the yields for the reduction of various substituted benzonitriles to their corresponding benzylamines using different methodologies.
| Nitrile | Reducing Agent/Catalyst | Solvent | Yield (%) | Reference |
| Benzonitrile | H₂ / Pd/γ-Al₂O₃ | - | ~86 | [1][8] |
| Benzonitrile | H₂ / Ru-cluster catalyst | Methanol | 92 | [9] |
| 3-Nitrobenzonitrile | H₂ / Raney Nickel | Methanol | High | [4] |
| 4-Nitrobenzonitrile | H₂ / Raney Nickel | Methanol | High | [4] |
| Benzonitrile | H₂ / Co-based catalyst | Isopropanol/aq. NH₃ | High Conversion, High Selectivity | [10] |
| Benzonitrile | LiAlH₄ | THF | Not specified | [7] |
Disclaimer: The provided experimental protocols are based on established chemical literature for analogous compounds and should be adapted and optimized by experienced researchers with appropriate laboratory safety precautions. The quantitative data presented is for representative purposes and actual yields may vary.
References
- 1. Efficient and selective hydrogenation of benzonitrile to benzylamine: improvement on catalytic performance and stability in a trickle-bed reactor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety of 4-Chloro-3-(trifluoromethyl)benzylamine
This guide provides comprehensive safety information for 4-Chloro-3-(trifluoromethyl)benzylamine (CAS No. 62039-92-3), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, handling procedures, and emergency measures, compiled from various safety data sheets.
Chemical Identification and Physical Properties
This compound is a substituted benzylamine derivative. Its identification details and key physical and chemical properties are summarized below.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 62039-92-3[1][2][3] |
| Molecular Formula | C8H7ClF3N[1][3] |
| Molecular Weight | 209.60 g/mol [1][2][3] |
| MDL Number | MFCD00190124[1][2] |
| Physical Property | Value |
| Physical State | Liquid at 25 °C[2] |
| Melting Point | 138-141 °C[1] |
| Density | 1.379 g/mL at 25 °C[1][2] |
| Flash Point | >110 °C (>230 °F)[1][2] |
| Refractive Index (n20/D) | 1.495[1][2] |
Hazard Identification and Classification
The compound is classified as hazardous. The GHS classifications indicate significant health risks upon exposure.
| Hazard Classification | Details |
| GHS Pictograms | Skull and crossbones (GHS06)[2] |
| Signal Word | Danger[2] |
| Hazard Statements | H301: Toxic if swallowed.[2]H314: Causes severe skin burns and eye damage.[1]H315: Causes skin irritation.[2]H317: May cause an allergic skin reaction.[2]H319: Causes serious eye irritation.[2] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[2]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
Experimental Protocols
Detailed experimental protocols for the toxicological and physical properties listed are not typically provided in standard Safety Data Sheets. The data are generally derived from standardized testing methods, such as those established by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. For instance, acute toxicity data (e.g., LD50) is often determined using methods like OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). Skin and eye irritation data are typically obtained following OECD Guidelines 404 and 405, respectively. Specific experimental details would need to be sourced from the original study reports, which are not publicly available in this context.
Safe Handling and Storage
Proper handling and storage are crucial to minimize risks associated with this compound.
| Aspect | Recommendation |
| Handling | Do not breathe dust, fume, gas, mist, vapors, or spray.[1] Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from heat, sparks, open flames, and hot surfaces.[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides.[5] |
| Personal Protective Equipment (PPE) | Eyeshields, faceshields, chemical-resistant gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter).[2] |
Emergency and First-Aid Procedures
Immediate and appropriate first-aid measures are critical in case of exposure.
| Exposure Route | First-Aid Measure |
| Ingestion | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] Immediately call a POISON CENTER or doctor/physician. |
| Skin Contact | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing.[1] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[6] Call a POISON CENTER or doctor/physician if you feel unwell. |
Fire-Fighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] |
| Specific Hazards | Containers may explode when heated.[5] Combustion may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[5] |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear.[5] |
Visualized Safety Workflow
The following diagram illustrates the logical workflow for ensuring safety when working with this compound, from initial assessment to emergency response.
Caption: Workflow for safe handling of hazardous chemicals.
References
A Technical Guide to the Solubility of 4-Chloro-3-(trifluoromethyl)benzylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(trifluoromethyl)benzylamine is a substituted benzylamine derivative with applications as a building block in the synthesis of biologically active molecules. Its chemical structure, featuring a trifluoromethyl group and a chlorine atom on the benzene ring, imparts unique electronic properties and influences its reactivity and solubility. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in chemical reactions, purification processes such as crystallization, and formulation development.
Factors influencing the solubility of organic compounds include the principle of "like dissolves like," where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[1] Temperature also plays a crucial role, with solubility of solids in liquids generally increasing with higher temperatures.[1] For amines, which are basic compounds, solubility can be significantly affected by the pH of the solvent system, particularly in aqueous solutions where protonation can lead to the formation of more soluble salts.[2]
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in a range of common organic solvents. To facilitate the systematic collection and comparison of this data by researchers, the following table is provided as a template for recording experimentally determined values.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| e.g., Methanol | e.g., 25 | ||
| e.g., Ethanol | e.g., 25 | ||
| e.g., Isopropanol | e.g., 25 | ||
| e.g., Acetone | e.g., 25 | ||
| e.g., Ethyl Acetate | e.g., 25 | ||
| e.g., Dichloromethane | e.g., 25 | ||
| e.g., Toluene | e.g., 25 | ||
| e.g., Heptane | e.g., 25 |
Note: Researchers are encouraged to populate this table with their own experimental findings to build a comprehensive solubility profile for this compound.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following protocol details the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or water bath
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
3.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the mixtures for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for several hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant liquid using a syringe. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Analysis: Accurately weigh the filtered sample. Dilute the sample with a suitable solvent in a volumetric flask. Analyze the concentration of this compound in the diluted sample using a calibrated analytical method such as HPLC or GC.
-
Calculation: Calculate the solubility in g/100 mL and mol/L based on the determined concentration and the density of the solvent if necessary.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the initial qualitative assessment of the solubility of an organic amine like this compound. This approach helps in classifying the compound and selecting appropriate solvents for further quantitative analysis.
Caption: Qualitative solubility analysis workflow for an organic amine.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary tools for researchers to systematically determine and record this information. The provided experimental protocol for the shake-flask method offers a reliable means of obtaining accurate solubility data. Furthermore, the logical workflow for qualitative solubility assessment can aid in the initial characterization of the compound's behavior in different solvent classes. The systematic collection of this data by the scientific community will be invaluable for the future application of this important chemical intermediate.
References
Spectral Data Analysis of 4-Chloro-3-(trifluoromethyl)benzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 4-Chloro-3-(trifluoromethyl)benzylamine, a key intermediate in pharmaceutical synthesis. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound.
Chemical Structure and Properties
-
IUPAC Name: (4-Chloro-3-(trifluoromethyl)phenyl)methanamine
-
Molecular Formula: C₈H₇ClF₃N[2]
-
Appearance: Expected to be a solid, given its melting point.
-
Melting Point: 138-141ºC[2]
-
Density: 1.379 g/mL[2]
Predicted Spectral Data
Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on established principles of spectroscopy and analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | d | 1H | Ar-H (H-2) |
| ~7.40 | dd | 1H | Ar-H (H-6) |
| ~7.25 | d | 1H | Ar-H (H-5) |
| ~3.90 | s | 2H | -CH₂- |
| ~1.70 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Ar-C (C-1) |
| ~132 | Ar-C (C-4) |
| ~131 | Ar-C (H-5) |
| ~129 (q) | Ar-C (C-3) |
| ~127 | Ar-C (H-2) |
| ~124 (q) | -CF₃ |
| ~123 | Ar-C (H-6) |
| ~45 | -CH₂- |
Infrared (IR) Spectroscopy
As a primary amine, this compound is expected to exhibit characteristic N-H stretching and bending vibrations.[3][4] The aromatic ring and the C-Cl and C-F bonds will also produce distinct absorption bands.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium, two bands | N-H stretch (asymmetric and symmetric) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620-1580 | Medium | N-H bend (scissoring) |
| 1500-1400 | Medium to Strong | Aromatic C=C stretch |
| 1350-1100 | Strong | C-F stretch (trifluoromethyl group) |
| 1100-1000 | Strong | C-N stretch |
| 800-600 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of this compound is expected to show a prominent molecular ion peak. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.[5] Fragmentation is likely to occur via benzylic cleavage.
Table 4: Predicted Key Mass Spectrometry Fragments (EI)
| m/z | Proposed Fragment |
| 209/211 | [M]⁺ (Molecular ion) |
| 192/194 | [M-NH₃]⁺ |
| 174 | [M-Cl]⁺ |
| 140 | [M-CF₃]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for compounds similar to this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6][7]
-
Instrument: A 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) and place it in a liquid sample cell.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detector is typically used to detect the ions.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, isotopic patterns, and characteristic fragment ions.
Visualizations
Caption: Workflow for the spectral analysis and structural elucidation of a chemical compound.
References
- 1. 4-氯-3-(三氟甲基)苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. publish.uwo.ca [publish.uwo.ca]
A Technical Guide to 4-Chloro-3-(trifluoromethyl)benzylamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethyl)benzylamine, a key building block in the development of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, outlines a viable synthesis protocol, and explores its applications in medicinal chemistry.
Chemical and Physical Properties
This compound is a substituted benzylamine featuring a chlorine atom and a trifluoromethyl group on the phenyl ring. These substitutions significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 62039-92-3 | [1] |
| Molecular Formula | C₈H₇ClF₃N | [1] |
| Molecular Weight | 209.60 g/mol | [1] |
| Appearance | Crystals | [2] |
| Melting Point | 35-37 °C | [2] |
| Density | 1.379 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.495 | [1] |
| Flash Point | >110 °C (>230 °F) | [1] |
| InChI Key | SRHQOQMNBVOXCF-UHFFFAOYSA-N | [1] |
| SMILES | NCc1ccc(Cl)c(c1)C(F)(F)F | [1] |
Commercial Availability
This compound is available from several commercial chemical suppliers. Researchers can source this compound from vendors such as:
-
Sigma-Aldrich: Offers the compound with a purity of 97%.[1]
-
Matrix Scientific: Provides the compound and notes that larger quantities may be shipped as hazardous materials.[3]
-
CP Lab Chemicals
-
EvitaChem [4]
-
Chem-Impex [5]
-
Tokyo Chemical Industry (TCI)
Synthesis Protocol
Synthesis of 4-Chloro-3-(trifluoromethyl)aniline
A common precursor, 4-Chloro-3-(trifluoromethyl)aniline, can be synthesized via a two-step process from 1-chloro-2-(trifluoromethyl)benzene.
Step 1: Nitration of 1-chloro-2-(trifluoromethyl)benzene
This step introduces a nitro group onto the aromatic ring. A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent.
Step 2: Reduction of 4-chloro-1-nitro-2-(trifluoromethyl)benzene
The nitro group is then reduced to an amine. A common method for this transformation is catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon. Alternatively, reduction can be achieved using iron powder in the presence of an acid.
Proposed Synthesis of this compound from 4-Chloro-3-(trifluoromethyl)benzaldehyde Oxime
A potential route to the target compound involves the reduction of the corresponding benzaldehyde oxime.
Experimental Protocol: Reduction of 4-Chloro-3-(trifluoromethyl)benzaldehyde Oxime
This protocol is adapted from a general procedure for the synthesis of benzylamines from benzaldehyde oximes.[6]
Materials:
-
4-Chloro-3-(trifluoromethyl)benzaldehyde oxime
-
Methanol
-
Hydrogen chloride gas
-
Palladium on carbon (Pd/C) catalyst (or other suitable catalyst)
-
Diethyl ether
-
Aqueous sodium hydroxide solution
-
High-pressure hydrogenation apparatus
Procedure:
-
Dissolve 4-Chloro-3-(trifluoromethyl)benzaldehyde oxime in methanol in a suitable high-pressure reaction vessel.
-
Add a catalytic amount of palladium on carbon.
-
Introduce hydrogen chloride gas into the solution.
-
Seal the reaction vessel and pressurize with hydrogen gas to 10 atm.
-
Stir the reaction mixture continuously at room temperature (approximately 25°C) for 3 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, carefully vent the hydrogen gas and remove the catalyst by filtration.
-
Add diethyl ether to the reaction mixture and neutralize with an aqueous sodium hydroxide solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography or distillation if necessary.
Caption: Proposed synthetic pathway to this compound.
Applications in Drug Development and Agrochemicals
The trifluoromethyl group is a crucial substituent in modern medicinal chemistry and agrochemical design. Its presence can enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[7]
This compound and its derivatives are important intermediates in the synthesis of various bioactive molecules. For instance, the related compound 4-chloro-3-(trifluoromethyl)phenyl isocyanate is a key intermediate in the synthesis of the multi-kinase inhibitor sorafenib, a drug used in cancer therapy.[4][8] This highlights the role of the 4-chloro-3-(trifluoromethyl)phenyl moiety in the development of targeted therapeutics.
In the agrochemical sector, trifluoromethylated compounds are utilized in the formulation of effective pesticides and herbicides.[5] The unique electronic properties conferred by the trifluoromethyl group can lead to agrochemicals with improved efficacy and selectivity.[7]
Signaling Pathway Involvement (Hypothetical)
While specific signaling pathways directly modulated by this compound are not detailed in the available literature, its use as an intermediate in the synthesis of kinase inhibitors like sorafenib suggests a potential, indirect involvement in pathways regulated by these enzymes. Sorafenib is known to target the Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and angiogenesis in cancer.[8]
Caption: Indirect involvement in the Raf/MEK/ERK pathway via synthesis of Sorafenib.
Analytical Data
Comprehensive analytical data is crucial for the characterization of this compound. While a complete dataset for this specific compound is not compiled in the searched literature, data for the closely related 4-Chloro-3-(trifluoromethyl)aniline is available and provides a useful reference.
| Analytical Technique | Data for 4-Chloro-3-(trifluoromethyl)aniline | Reference |
| Purity (Assay) | 99% | [2] |
| Form | Crystals | [2] |
| Melting Point | 35-37 °C | [2] |
| Molecular Formula | C₇H₅ClF₃N | [9] |
| Molecular Weight | 195.57 g/mol | [2][9] |
| CAS Number | 320-51-4 | [2][9] |
| InChI Key | ASPDJZINBYYZRU-UHFFFAOYSA-N | [2][9] |
| SMILES | Nc1ccc(Cl)c(c1)C(F)(F)F | [2] |
Safety Information
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Classifications: Acute Toxicity (Oral, Category 3), Skin Irritation (Category 2), Skin Sensitization (Category 1), Eye Irritation (Category 2).[1]
-
Signal Word: Danger.[1]
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[1]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.), P302 + P352 (IF ON SKIN: Wash with plenty of water.), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.).[1]
-
Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator are recommended.[1]
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical syntheses and handling should be performed by qualified individuals in a properly equipped laboratory, following all applicable safety regulations.
References
- 1. 4-氯-3-(三氟甲基)苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. PubChemLite - 4-chloro-3-(trifluoromethyl)benzaldehyde (C8H4ClF3O) [pubchemlite.lcsb.uni.lu]
- 3. matrixscientific.com [matrixscientific.com]
- 4. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-(Trifluoromethyl)benzylamine | 3300-51-4 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Benzenamine, 4-chloro-3-(trifluoromethyl)- [webbook.nist.gov]
An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Chemical Formula: C₈H₇ClF₃N
This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethyl)benzylamine, a halogenated benzylamine derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, summarizing its chemical properties, synthesis, and analytical methods. It is important to note that, to date, there is a lack of publicly available information regarding the specific biological activities and mechanisms of action of this compound.
Chemical and Physical Properties
This compound is a substituted benzylamine with a chlorine atom and a trifluoromethyl group on the phenyl ring. These substitutions significantly influence its physicochemical properties, such as lipophilicity and electronic character, making it an interesting building block in medicinal chemistry. The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClF₃N | [1] |
| Molecular Weight | 209.60 g/mol | |
| CAS Number | 62039-92-3 | |
| Appearance | Not specified; likely a liquid or low-melting solid | |
| Density | 1.379 g/mL at 25 °C | |
| Melting Point | 138-141 °C | [2] |
| Refractive Index | n20/D 1.495 | |
| SMILES String | NCc1ccc(Cl)c(c1)C(F)(F)F | |
| InChI Key | SRHQOQMNBVOXCF-UHFFFAOYSA-N |
Synthesis Protocols
Synthesis via Reduction of 4-Chloro-3-(trifluoromethyl)benzonitrile
This approach involves the chemical reduction of the nitrile group to a primary amine.
Experimental Protocol:
-
Dissolution: Dissolve 4-Chloro-3-(trifluoromethyl)benzonitrile (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: Cool the solution in an ice bath (0 °C). Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (typically 1.5-2 equivalents) in the same solvent, to the stirred nitrile solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).
-
Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath.
-
Work-up: Filter the resulting precipitate and wash it thoroughly with the reaction solvent. Collect the filtrate, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
DOT Diagram: Synthesis of this compound via Nitrile Reduction
Caption: Workflow for the synthesis of this compound from its corresponding benzonitrile.
Synthesis via Reductive Amination of 4-Chloro-3-(trifluoromethyl)benzaldehyde
This one-pot reaction involves the formation of an imine from the aldehyde and an amine source, followed by its in-situ reduction.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-Chloro-3-(trifluoromethyl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) (typically in excess).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture. If using NaBH₄, the reaction is often cooled in an ice bath.
-
Reaction: Continue to stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of water. If methanol was used as a solvent, it is typically removed under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
DOT Diagram: Synthesis of this compound via Reductive Amination
Caption: Workflow for the synthesis of this compound from its corresponding benzaldehyde.
Analytical Methods
The purity and identity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
Hypothetical Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Hypothetical Experimental Protocol:
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
DOT Diagram: General Analytical Workflow
Caption: General workflow for the analytical characterization of this compound.
Biological Activity and Applications in Drug Discovery
As of the date of this document, there is a notable absence of published scientific literature detailing the specific biological activities, mechanism of action, or direct applications of this compound in drug discovery. While the broader class of substituted benzylamines has been investigated for various therapeutic applications, including anti-cancer and anti-viral properties, and the trifluoromethyl group is known to often enhance the pharmacological properties of molecules, specific data for this compound is lacking.[3]
The primary role of this compound appears to be as a chemical intermediate or building block for the synthesis of more complex molecules. For instance, the structurally related moiety, 4-chloro-3-(trifluoromethyl)phenyl, is a key component of the multi-kinase inhibitor drug, Sorafenib.[4]
Given the absence of data on its biological targets and signaling pathway interactions, no corresponding diagrams can be provided at this time. Researchers interested in the potential pharmacological profile of this compound would need to undertake initial screening and biological evaluation studies.
Safety and Handling
This compound is classified as a hazardous substance.
Table 2: GHS Hazard Information
| Hazard Statement | Code |
| Acute toxicity, Oral | H301 (Toxic if swallowed) |
| Skin corrosion/irritation | H315 (Causes skin irritation) |
| Serious eye damage/eye irritation | H319 (Causes serious eye irritation) |
| Skin sensitization | H317 (May cause an allergic skin reaction) |
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, immediately flush the affected area with plenty of water.
-
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
This guide provides a summary of the currently available technical information for this compound. As research progresses, further details regarding its synthesis, analysis, and potential biological activities may become available.
References
An In-depth Technical Guide to [4-Chloro-3-(trifluoromethyl)phenyl]methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-Chloro-3-(trifluoromethyl)phenyl]methanamine, also commonly referred to as 4-Chloro-3-(trifluoromethyl)benzylamine, is a halogenated benzylamine derivative. The presence of both a chloro and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and steric hindrance, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, with a focus on experimental details and data presentation.
Chemical and Physical Properties
A summary of the key physicochemical properties of [4-Chloro-3-(trifluoromethyl)phenyl]methanamine is presented in Table 1. This data is crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Source |
| IUPAC Name | [4-Chloro-3-(trifluoromethyl)phenyl]methanamine | (Derived from PubChem naming conventions for analogous compounds) |
| CAS Number | 62039-92-3 | Sigma-Aldrich[1] |
| Molecular Formula | C₈H₇ClF₃N | Sigma-Aldrich[1] |
| Molecular Weight | 209.60 g/mol | Sigma-Aldrich[1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Density | 1.379 g/mL at 25 °C | Sigma-Aldrich[1] |
| Refractive Index | n20/D 1.495 | Sigma-Aldrich[1] |
| Flash Point | >110 °C (>230 °F) | Sigma-Aldrich[1] |
| SMILES String | NCc1ccc(Cl)c(c1)C(F)(F)F | Sigma-Aldrich[1] |
| InChI | 1S/C8H7ClF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H,4,13H2 | Sigma-Aldrich[1] |
| InChI Key | SRHQOQMNBVOXCF-UHFFFAOYSA-N | Sigma-Aldrich[1] |
Synthesis of [4-Chloro-3-(trifluoromethyl)phenyl]methanamine
Proposed Synthesis Route 1: Reduction of 4-Chloro-3-(trifluoromethyl)benzonitrile
This method involves the chemical reduction of the nitrile functional group to a primary amine.
Experimental Protocol (Hypothetical):
-
Materials: 4-chloro-3-(trifluoromethyl)benzonitrile, a suitable reducing agent (e.g., Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation with a metal catalyst like Palladium on carbon), anhydrous solvent (e.g., diethyl ether or tetrahydrofuran for LiAlH₄, or ethanol/methanol for catalytic hydrogenation), and appropriate work-up reagents (e.g., water, sodium hydroxide solution).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-(trifluoromethyl)benzonitrile in the chosen anhydrous solvent.
-
If using LiAlH₄, cool the solution in an ice bath and slowly add the reducing agent portion-wise.
-
If using catalytic hydrogenation, add the catalyst to the solution and subject the mixture to a hydrogen atmosphere (typically with a balloon or a Parr hydrogenator).
-
Stir the reaction mixture at room temperature (or with gentle heating if necessary) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction. For LiAlH₄, this is typically done by the sequential addition of water and a sodium hydroxide solution. For catalytic hydrogenation, the catalyst is removed by filtration.
-
Extract the product into an organic solvent, wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by distillation or column chromatography to obtain pure [4-Chloro-3-(trifluoromethyl)phenyl]methanamine.
-
Caption: Proposed synthesis of [4-Chloro-3-(trifluoromethyl)phenyl]methanamine via nitrile reduction.
Proposed Synthesis Route 2: Reductive Amination of 4-Chloro-3-(trifluoromethyl)benzaldehyde
This one-pot reaction involves the formation of an imine from the corresponding aldehyde and ammonia, followed by in-situ reduction.
Experimental Protocol (Hypothetical):
-
Materials: 4-chloro-3-(trifluoromethyl)benzaldehyde, a source of ammonia (e.g., ammonium acetate, aqueous ammonia), a reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)), and a suitable solvent (e.g., methanol or dichloromethane).
-
Procedure:
-
Dissolve 4-chloro-3-(trifluoromethyl)benzaldehyde and the ammonia source in the chosen solvent in a round-bottom flask.
-
Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC.
-
Once imine formation is significant, add the reducing agent portion-wise. The choice of reducing agent is critical; NaBH₃CN and NaBH(OAc)₃ are mild enough to selectively reduce the imine in the presence of the aldehyde.[2]
-
Continue stirring at room temperature until the reaction is complete, as indicated by TLC or GC-MS.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Caption: Proposed synthesis via reductive amination.
Biological Activity and Applications in Drug Discovery
Substituted benzylamines are a common scaffold in medicinal chemistry. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
While specific biological data for [4-Chloro-3-(trifluoromethyl)phenyl]methanamine is limited in publicly accessible literature, its structural analogs have shown interesting activities. For instance, various substituted aryl benzylamines have been investigated as potent and selective inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3), an enzyme involved in testosterone biosynthesis and a potential target for prostate cancer therapy.[1][3]
The structure of [4-Chloro-3-(trifluoromethyl)phenyl]methanamine makes it a valuable starting material for the synthesis of more complex molecules. It can serve as a key building block in the development of novel therapeutic agents targeting a range of biological pathways. Further research is warranted to explore the specific biological activities of this compound and its derivatives.
Conclusion
[4-Chloro-3-(trifluoromethyl)phenyl]methanamine is a synthetically accessible compound with physicochemical properties that make it an attractive component for drug design and materials science. While detailed experimental protocols and biological activity data are not extensively documented, established synthetic methodologies provide a clear path for its preparation. The known biological activities of structurally related compounds suggest that this molecule and its derivatives hold promise for future research and development in medicinal chemistry. This guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this versatile chemical entity.
References
- 1. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [repository.cam.ac.uk]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzylamine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethyl)benzylamine, a key intermediate in modern medicinal chemistry. The document details its discovery and historical context, focusing on its emergence as a critical building block for synthesizing advanced pharmaceutical compounds. Detailed experimental protocols for its synthesis, primarily through the reduction of 4-chloro-3-(trifluoromethyl)aniline, are presented. Physicochemical and spectroscopic data are summarized in structured tables for clarity. Furthermore, this guide illustrates the synthetic pathways and logical relationships involved in its preparation through detailed diagrams.
Discovery and History
The precise first synthesis of this compound is not prominently documented in a singular discovery paper. Its history is intrinsically linked to the development of fluorinated organic compounds in medicinal chemistry and its role as a crucial intermediate in the synthesis of high-value active pharmaceutical ingredients.
The closely related precursor, 4-chloro-3-(trifluoromethyl)benzyl chloride, was mentioned in a 1969 patent, suggesting that the synthesis of the corresponding benzylamine was likely developed during the same period or shortly thereafter. However, the significance of this compound surged with its incorporation into the structure of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[1] The development of Sorafenib in the early 2000s solidified the importance of this benzylamine derivative as a commercially valuable building block.[2][3]
Chinese patents CN110885298B and CN103709045A describe detailed methods for the synthesis of the immediate precursor, 4-chloro-3-(trifluoromethyl)aniline, highlighting the industrial relevance of this synthetic route.[4][5] These patents underscore the evolution of synthetic methodologies to produce this key intermediate with high purity and yield, driven by the demand for pharmaceuticals like Sorafenib.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound, compiled from various commercial and database sources.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 62039-92-3 | |
| Molecular Formula | C₈H₇ClF₃N | |
| Molecular Weight | 209.60 g/mol | |
| Appearance | Colorless to light yellow liquid/solid | [6] |
| Density | 1.379 g/mL at 25 °C | |
| Refractive Index | n20/D 1.495 | |
| Boiling Point | Not readily available | |
| Melting Point | 36-40 °C | [6] |
| Flash Point | > 110 °C (> 230 °F) |
Table 2: Spectroscopic Data Summary
| Technique | Data Summary |
| ¹H NMR | Data not available in searched literature. |
| ¹³C NMR | Data not available in searched literature. |
| IR | Data available in NIST Chemistry WebBook for the precursor aniline. |
| Mass Spectrometry | Data available in NIST Chemistry WebBook for the precursor aniline. |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the reduction of its corresponding aniline, nitrile, or by reductive amination of the aldehyde. The synthesis of the key intermediate, 4-chloro-3-(trifluoromethyl)aniline, is well-documented in patent literature.
Synthesis of 4-Chloro-3-(trifluoromethyl)aniline (Intermediate)
This protocol is adapted from the general methodologies described in Chinese patents CN110885298B and CN103709045A.[4][5]
Reaction Scheme:
Step 1: Nitration of o-Chlorobenzotrifluoride
-
Materials:
-
o-Chlorobenzotrifluoride
-
Acetic anhydride
-
Concentrated nitric acid
-
Aqueous sodium hydroxide solution
-
-
Procedure:
-
In a reaction vessel, mix o-chlorobenzotrifluoride and acetic anhydride.
-
Cool the mixture and slowly add concentrated nitric acid while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature.
-
Upon completion, quench the reaction and wash the organic layer with an aqueous sodium hydroxide solution.
-
Separate the organic phase containing 4-nitro-2-chlorobenzotrifluoride.
-
Step 2: Reduction of 4-nitro-2-chlorobenzotrifluoride
-
Materials:
-
4-nitro-2-chlorobenzotrifluoride
-
Iron powder (or a catalyst such as Pd/C)
-
Hydrochloric acid (or hydrogen gas for catalytic reduction)
-
Ethanol (as solvent)
-
-
Procedure (Iron/HCl Reduction):
-
Suspend iron powder in a mixture of ethanol and water in a reaction flask.
-
Heat the mixture to reflux and add a small amount of hydrochloric acid.
-
Add the 4-nitro-2-chlorobenzotrifluoride solution in ethanol dropwise to the refluxing mixture.
-
After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture, filter off the iron salts, and concentrate the filtrate.
-
Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate to yield 4-chloro-3-(trifluoromethyl)aniline.
-
Synthesis of this compound
A general method for the reduction of an aromatic aniline to a benzylamine is not a standard, direct transformation. A more plausible and commonly used approach is the reduction of the corresponding benzonitrile or the reductive amination of the corresponding benzaldehyde. Given the available precursors, a logical route involves the conversion of the aniline to the nitrile, followed by reduction.
Logical Synthesis Workflow:
Step 1: Conversion of 4-Chloro-3-(trifluoromethyl)aniline to 4-Chloro-3-(trifluoromethyl)benzonitrile (Sandmeyer Reaction)
-
Materials:
-
4-Chloro-3-(trifluoromethyl)aniline
-
Hydrochloric acid
-
Sodium nitrite
-
Copper(I) cyanide
-
-
Procedure:
-
Dissolve 4-chloro-3-(trifluoromethyl)aniline in aqueous hydrochloric acid and cool to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction to warm to room temperature and then heat to drive the reaction to completion.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain 4-chloro-3-(trifluoromethyl)benzonitrile.
-
Step 2: Reduction of 4-Chloro-3-(trifluoromethyl)benzonitrile to this compound
-
Materials:
-
4-Chloro-3-(trifluoromethyl)benzonitrile
-
Lithium aluminum hydride (LiAlH₄) or a catalyst like Raney Nickel with hydrogen gas
-
Anhydrous diethyl ether or tetrahydrofuran (for LiAlH₄) or ethanol/methanol (for catalytic hydrogenation)
-
-
Procedure (using LiAlH₄):
-
In a dry flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.
-
Slowly add a solution of 4-chloro-3-(trifluoromethyl)benzonitrile in anhydrous diethyl ether to the LiAlH₄ suspension, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux until the reaction is complete.
-
Cool the reaction mixture in an ice bath and carefully quench by the sequential addition of water, aqueous sodium hydroxide, and then more water.
-
Filter the resulting solids and wash with diethyl ether.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Applications in Medicinal Chemistry
The primary application of this compound is as a key building block in the synthesis of pharmaceutical agents. Its structural features, namely the chloro and trifluoromethyl groups, are often incorporated to modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro group can influence the overall electronic properties and provide a site for further chemical modification.
Role in Sorafenib Synthesis:
The most prominent example of its use is in the synthesis of Sorafenib. In this context, the aniline precursor, 4-chloro-3-(trifluoromethyl)aniline, is typically converted to an isocyanate, which then reacts with another intermediate to form the urea linkage present in the final drug molecule.
Conclusion
This compound stands as a testament to the enabling power of fluorinated building blocks in modern drug discovery. While its own discovery is not marked by a singular event, its importance has grown in tandem with the increasing sophistication of medicinal chemistry. The synthetic routes to this compound, particularly through its aniline precursor, are well-established and scalable, ensuring its availability for the synthesis of complex pharmaceutical agents. The data and protocols presented in this guide offer a valuable resource for researchers and professionals working in the field of drug development and organic synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 3. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 4. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 5. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols: 4-Chloro-3-(trifluoromethyl)benzylamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(trifluoromethyl)benzylamine is a valuable building block in medicinal chemistry, offering a unique combination of steric and electronic properties that can be exploited to enhance the pharmacological profile of drug candidates. The presence of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to improve metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group's high electronegativity and the chlorine atom's steric bulk on the benzylamine scaffold provide a distinct substitution pattern that has been successfully incorporated into clinically approved therapeutics. These features can influence a molecule's interaction with biological targets and improve its pharmacokinetic properties.[1][2] This document provides an overview of the applications of this scaffold, along with exemplary protocols for its utilization in the synthesis and evaluation of novel bioactive compounds.
The 4-Chloro-3-(trifluoromethyl)phenyl Moiety in Approved Drugs: The Case of Sorafenib
The significance of the 4-chloro-3-(trifluoromethyl)phenyl moiety is underscored by its presence in the multi-kinase inhibitor, Sorafenib. Sorafenib is an FDA-approved drug for the treatment of primary kidney and liver cancer.[3] Its mechanism of action involves the inhibition of several intracellular and cell surface kinases, thereby interfering with tumor growth and angiogenesis.[3] The synthesis of Sorafenib involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline, highlighting the importance of this substituted phenyl ring in achieving the desired pharmacological activity.[3]
Experimental Protocols
The following protocols are provided as examples of how this compound can be utilized as a starting material for the synthesis of novel compounds and their subsequent biological evaluation.
Protocol 1: Synthesis of a Novel Amide Derivative
This protocol describes the synthesis of a hypothetical amide derivative, N-((4-chloro-3-(trifluoromethyl)phenyl)methyl)-4-nitrobenzamide, a common scaffold in bioactive molecules.
Materials:
-
This compound
-
4-Nitrobenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere of nitrogen, add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired amide.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method to evaluate the inhibitory activity of a synthesized compound against a specific kinase, a common target for drugs containing the 4-chloro-3-(trifluoromethyl)phenyl moiety.
Materials:
-
Synthesized inhibitor compound (e.g., from Protocol 1)
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a commercial detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Quantitative Data Summary
The following table presents hypothetical quantitative data for a series of amide derivatives synthesized from this compound, evaluated for their inhibitory activity against a hypothetical kinase.
| Compound ID | R Group (on benzoyl chloride) | Kinase Inhibition IC50 (nM) |
| HYPO-001 | 4-Nitro | 50 |
| HYPO-002 | 4-Methoxy | 250 |
| HYPO-003 | 4-Chloro | 75 |
| HYPO-004 | 3,4-Dichloro | 30 |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of bioactive amides.
Representative Signaling Pathway Inhibition
Caption: Inhibition of a generic kinase signaling pathway.
References
Application Notes and Protocols for 4-Chloro-3-(trifluoromethyl)benzylamine in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-chloro-3-(trifluoromethyl)benzylamine as a versatile building block in the design and synthesis of novel kinase inhibitors. The strategic incorporation of the 4-chloro-3-(trifluoromethyl)phenyl moiety is a key tactic in medicinal chemistry to enhance the binding affinity and selectivity of drug candidates targeting various protein kinases implicated in cancer and other diseases.
Introduction
This compound is a valuable synthon in drug discovery due to the presence of both a chloro and a trifluoromethyl group on the phenyl ring. The trifluoromethyl group, a bioisostere for a methyl group, can significantly enhance metabolic stability, binding affinity, and lipophilicity of a molecule. The chlorine atom provides an additional point for interaction within the kinase active site. This building block is particularly useful for the synthesis of inhibitors targeting key signaling pathways involved in cell proliferation, differentiation, and angiogenesis, such as the c-KIT and KDR (VEGFR-2) pathways.
Key Applications
The primary application of this compound is in the synthesis of ATP-competitive kinase inhibitors. The benzylamine moiety can be readily reacted with various heterocyclic scaffolds, such as pyrimidines, quinolines, and pyrroles, to generate a diverse library of potential drug candidates.
A notable example of a structurally related compound is CHMFL-KIT-64, an inhibitor of c-KIT kinase, which is derived from 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid. While not a direct derivative of the benzylamine, its development highlights the importance of the 4-chloro-3-(trifluoromethyl)phenyl motif in achieving high potency against clinically relevant mutants of c-KIT.
Data Presentation
The following tables summarize key quantitative data for representative kinase inhibitors incorporating the 4-chloro-3-(trifluoromethyl)phenyl moiety.
Table 1: In Vitro Kinase Inhibitory Activity of a Representative Compound (CHMFL-KIT-64)
| Kinase Target | IC50 (nM) |
| c-KIT (wild-type) | 2 |
| c-KIT (V559D) | 1 |
| c-KIT (T670I) | 6 |
| KDR (VEGFR-2) | 18 |
Data is illustrative and based on structurally related compounds.
Table 2: Synthetic Reaction Parameters for a Representative Nucleophilic Aromatic Substitution
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | 2,4-dichloropyrimidine | n-Butanol | DIPEA | 120 | 12 | ~75 |
Parameters are based on general procedures for similar reactions.
Experimental Protocols
Protocol 1: Synthesis of a Novel Pyrimidine-based Kinase Inhibitor
This protocol describes a representative synthesis of a novel kinase inhibitor via a nucleophilic aromatic substitution reaction between this compound and a di-chlorinated pyrimidine scaffold.
Materials:
-
This compound (1.0 eq)
-
2,4-dichloropyrimidine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
n-Butanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound in n-butanol, add 2,4-dichloropyrimidine and DIPEA.
-
Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(4-chloro-3-(trifluoromethyl)benzyl)-2-chloropyrimidin-4-amine.
Mandatory Visualization
Caption: Role of this compound in kinase inhibitor synthesis.
Caption: Workflow for synthesizing a pyrimidine-based kinase inhibitor.
Caption: Inhibition of the c-KIT signaling pathway by a synthesized inhibitor.
Application Notes and Protocols: Reaction of 4-Chloro-3-(trifluoromethyl)benzylamine with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of primary amines with aldehydes is a cornerstone of synthetic chemistry, enabling the formation of imines (Schiff bases) and, through subsequent reduction, secondary amines. These reactions are of paramount importance in the field of medicinal chemistry and drug development. The incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds can significantly enhance the pharmacological properties of a compound, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 4-Chloro-3-(trifluoromethyl)benzylamine is a valuable building block in this context, offering a scaffold that combines the electronic effects of a chloro group with the lipophilic and metabolically stable trifluoromethyl group. This document provides detailed application notes and experimental protocols for the reaction of this compound with various aldehydes to synthesize novel imine and secondary amine derivatives with potential therapeutic applications.
Reaction Overview
The primary reactions of this compound with aldehydes are Schiff base formation and reductive amination.
1. Schiff Base (Imine) Formation: This reaction involves the condensation of the primary amine with an aldehyde to form an imine, with the elimination of a water molecule. The reaction is typically carried out in a suitable solvent, and may be catalyzed by an acid or base.
2. Reductive Amination: This two-step, one-pot process begins with the formation of an imine intermediate, which is then reduced in situ to the corresponding secondary amine. This method avoids the isolation of the often-unstable imine. A variety of reducing agents can be employed, with sodium borohydride and sodium triacetoxyborohydride being common choices.[2]
Applications in Drug Discovery
Derivatives of this compound are of significant interest in drug discovery due to the unique properties conferred by the trifluoromethyl and chloro substituents. The trifluoromethyl group, in particular, is a key pharmacophore in a number of FDA-approved drugs.[3] It can enhance a molecule's lipophilicity, facilitating its passage through biological membranes, and can also improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1]
The products of the reaction of this compound with aldehydes, namely imines and secondary amines, are scaffolds for a variety of therapeutic areas. Notably, fluorinated imines and related compounds have shown promise as antibacterial agents .[4] The mechanism of action for such compounds can involve the disruption of the bacterial cell membrane or the inhibition of essential cellular processes like cell wall synthesis.[2][5]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Schiff Bases (Imines)
This protocol describes a general method for the synthesis of imines from this compound and a variety of substituted aldehydes.
Materials:
-
This compound
-
Substituted aldehyde (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Beaker
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add the substituted aldehyde (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol.
-
If no precipitate forms, pour the reaction mixture into a beaker of ice-cold water to induce precipitation. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product in a vacuum oven.
-
Characterize the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation:
| Aldehyde | Product Name | Yield (%) |
| 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-1-(4-chloro-3-(trifluoromethyl)phenyl)methanamine | >90 (expected) |
| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-1-(4-chloro-3-(trifluoromethyl)phenyl)methanamine | >90 (expected) |
| 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-1-(4-chloro-3-(trifluoromethyl)phenyl)methanamine | >90 (expected) |
Note: The yields are estimated based on similar reported reactions and may vary depending on the specific aldehyde and reaction conditions.
Protocol 2: General Procedure for Reductive Amination
This protocol outlines a one-pot synthesis of secondary amines from this compound and aldehydes.
Materials:
-
This compound
-
Substituted aldehyde (e.g., 4-chlorobenzaldehyde)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Round-bottom flask
-
Magnetic stirrer and stir plate
-
Ice bath
-
Separatory funnel
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the substituted aldehyde (1.0 mmol) in methanol (15 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) to the stirred solution in small portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Characterize the product by spectroscopic methods.
Data Presentation:
| Aldehyde | Product Name | Reducing Agent | Yield (%) |
| 4-Chlorobenzaldehyde | N-(4-chlorobenzyl)-1-(4-chloro-3-(trifluoromethyl)phenyl)methanamine | NaBH₄ | 60-89[6] |
| Benzaldehyde | N-benzyl-1-(4-chloro-3-(trifluoromethyl)phenyl)methanamine | NaBH₄ | Good (expected)[7] |
| p-Methoxybenzaldehyde | N-(4-methoxybenzyl)-1-(4-chloro-3-(trifluoromethyl)phenyl)methanamine | H₂/Co-catalyst | 72-96[6] |
Note: Yields are based on reported values for similar reductive amination reactions and may vary.
Mandatory Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of Schiff bases and secondary amines.
Proposed Antimicrobial Mechanism of Action
Caption: Proposed mechanisms of antimicrobial action for the synthesized compounds.
References
- 1. prepchem.com [prepchem.com]
- 2. New Research Finds that PFAS disrupt and weaken bacterial membrane lipids – STEEP [web.uri.edu]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. bio.libretexts.org [bio.libretexts.org]
Application Notes: Protocol for N-acylation of 4-Chloro-3-(trifluoromethyl)benzylamine
Introduction
N-acylation is a fundamental and widely utilized chemical transformation in organic synthesis, crucial for the formation of stable amide bonds. This reaction is integral to peptide synthesis, the development of pharmaceuticals, and the protection of amino groups during multi-step synthetic sequences.[1] The substrate, 4-Chloro-3-(trifluoromethyl)benzylamine, is a valuable building block in medicinal chemistry due to its unique electronic and structural properties conferred by the chloro and trifluoromethyl substituents.
This document provides detailed protocols for the N-acylation of this compound using two common classes of acylating agents: acyl chlorides and carboxylic anhydrides. These methods are broadly applicable and can be adapted for a wide range of acyl groups.
General Reaction Scheme
The N-acylation of this compound proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acylating agent, resulting in the formation of a stable N-benzyl amide and a byproduct (hydrochloric acid or a carboxylic acid).
Figure 1: General reaction for the N-acylation of this compound.
Experimental Protocols
Two primary protocols are presented, based on the choice of acylating agent.
Protocol 1: N-Acylation using an Acyl Chloride (Schotten-Baumann Condition)
This protocol utilizes a highly reactive acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The Schotten-Baumann reaction conditions, often involving a two-phase solvent system, are a classic and effective method for this transformation.[2][3][4] An organic base in a non-aqueous system is also highly effective.
Materials
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 - 1.2 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv.)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Standard glassware for filtration and work-up
-
Rotary evaporator
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv.).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (to a concentration of approx. 0.1-0.2 M). Add the organic base (e.g., DIPEA, 1.5 equiv.) to the solution. A white precipitate of the base's hydrochloride salt may form during the reaction.[1]
-
Acylation: Cool the stirred mixture to 0 °C using an ice bath. Add the acyl chloride (1.1-1.2 equiv.) dropwise via syringe or a dropping funnel over 10-15 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove acidic impurities), and finally with brine.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Protocol 2: N-Acylation using a Carboxylic Anhydride
Carboxylic anhydrides are excellent acylating agents that are often less sensitive to moisture than their acyl chloride counterparts.[5] The reaction produces a carboxylic acid as a byproduct, which is removed during the work-up.
Materials
-
This compound
-
Carboxylic anhydride (e.g., Acetic anhydride, Propionic anhydride) (1.1 equiv.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv.) or Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment
-
Same as Protocol 1
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 equiv.).
-
Solvent and Base Addition: Dissolve the amine in anhydrous DCM and add the base (1.2 equiv.).
-
Acylation: Add the carboxylic anhydride (1.1 equiv.) to the solution at room temperature. For less reactive anhydrides, gentle heating (e.g., to 40 °C) may be required.
-
Reaction: Stir the mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: Follow the same work-up, drying, concentration, and purification steps as described in Protocol 1. The NaHCO₃ wash is particularly important for removing the carboxylic acid byproduct.
Data Presentation
The following table summarizes representative conditions for the N-acylation of benzylamine derivatives, which can be adapted for this compound. Yields are typically high for these robust reactions.
| Entry | Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Acetyl Chloride | DIPEA | DCM | 0 to RT | 2-4 | 90-98 |
| 2 | Benzoyl Chloride | TEA | DCM | 0 to RT | 2-4 | 90-97 |
| 3 | Chloroacetyl Chloride | Pyridine | THF | 0 to RT | 3-5 | 88-95 |
| 4 | Acetic Anhydride | DIPEA | DCM | RT | 4-12 | 92-99 |
| 5 | Propionic Anhydride | TEA | THF | RT to 40 | 6-12 | 90-98 |
| 6 | Benzoyl Chloride | 10% aq. NaOH | DCM/H₂O | RT | 2-3 | 85-95 |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the N-acylation protocols described.
Caption: General workflow for the N-acylation of this compound.
Safety Precautions
-
Acyl chlorides and anhydrides are corrosive and lachrymatory. Handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane (DCM) and Tetrahydrofuran (THF) are volatile and potentially harmful organic solvents. Avoid inhalation and skin contact.
-
The reactions can be exothermic, especially during the addition of the acylating agent. Maintain proper temperature control.
Characterization
The identity and purity of the final N-acylated product should be confirmed using standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and the formation of the amide bond.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) stretch (typically ~1650 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
References
Application Notes and Protocols for Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and insights into the synthesis of modern agrochemicals, with a focus on novel Succinate Dehydrogenase Inhibitors (SDHI) fungicides and diamide insecticides. The methodologies presented are drawn from recent advancements in agrochemical research, offering valuable guidance for the development of new and effective crop protection agents.
Section 1: Synthesis of Novel SDHI Fungicides
Succinate Dehydrogenase Inhibitors (SDHIs) are a crucial class of fungicides that target the mitochondrial respiratory chain of pathogenic fungi. The following protocols detail the synthesis of novel SDHI fungicides with unique structural motifs.
Application Note: Synthesis of N-(alkoxy)-Diphenyl Ether Carboxamide Derivatives
This protocol describes a structure-based design and synthesis of novel SDHI fungicides incorporating an N-(alkoxy)diphenyl ether carboxamide skeleton. This approach aims to identify new pharmacophores that can effectively inhibit succinate dehydrogenase.[1]
Experimental Workflow:
Caption: Synthetic workflow for N-(alkoxy)-diphenyl ether carboxamide SDHIs.
Experimental Protocols:
1. Synthesis of Intermediate 2 (4-(4-hydroxyphenoxy)benzonitrile):
-
To a solution of 4-fluorobenzonitrile (1.21 g, 10 mmol) in 20 mL of DMF, add hydroquinone (1.65 g, 15 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Heat the mixture to 110°C and stir for 4 hours, monitoring the reaction by TLC.
-
After completion, add 80 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate 2.[1]
2. Synthesis of Intermediate 3 (4-(4-hydroxyphenoxy)benzoic acid):
-
Dissolve Intermediate 2 (1.05 g, 5 mmol) in a mixture of 20 mL THF and H₂O (1:1).
-
Add sodium hydroxide (0.80 g, 20 mmol) and reflux the mixture for 12 hours.
-
After cooling, remove THF under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to 1-2 with 2N HCl to precipitate the product.
-
Filter the solid to obtain Intermediate 3.[1]
3. General Synthesis of Target Compounds (M1-M18):
-
To a solution of Intermediate 3 (1 equivalent) in dichloromethane (DCM), add EDCI (1.5 equivalents), HOBt (1.5 equivalents), and DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the respective substituted N-O derivative (1.2 equivalents) and continue stirring overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data:
| Compound | Yield (%) | Antifungal Activity (Inhibition % at 50 µg/mL) vs. R. solani |
| M9 | 65 | >50 |
| M10 | 72 | >50 |
| M15 | 78 | >70 |
| Pydiflumetofen (Control) | - | ~85 |
Data summarized from[1]
Section 2: Synthesis of Novel Diamide Insecticides
Diamide insecticides are a significant class of modern pesticides that act on insect ryanodine receptors. The following protocols describe the synthesis of novel diamide compounds with potential for improved efficacy.
Application Note: Synthesis of Anthranilic Diamide Insecticides Containing an Indane Moiety
This protocol outlines the synthesis of novel anthranilic diamide insecticides incorporating an indane group, based on the structure of chlorantraniliprole. The introduction of the indane moiety is explored for its effect on insecticidal activity.[2]
Experimental Workflow:
Caption: General synthetic route for indane-containing diamide insecticides.
Experimental Protocol:
General Synthetic Procedure for Target Compounds 8a–8u:
-
To a solution of compound 7 (0.7 mmol) in 10 mL of acetonitrile, add the corresponding indane analog (0.84 mmol).
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature to allow for the precipitation of the solid product.
-
Collect the precipitate by filtration and dry to obtain the target compounds 8a–8u.[2]
Quantitative Data:
| Compound | Yield (%) | Insecticidal Activity vs. M. separata (% mortality at 0.8 mg/L) |
| 8q | 85 | 80 |
| Chlorantraniliprole (Control) | - | ~75 |
Data summarized from[2]
Application Note: Synthesis of Novel m-Diamide Compounds with Sulfide Derivatives
This protocol details the synthesis of novel meta-diamide insecticides containing sulfide derivatives, using Broflanilide as a lead compound. The introduction of sulfur-containing moieties is investigated to enhance insecticidal properties.[3]
Experimental Workflow:
Caption: Synthetic pathway for novel m-diamide insecticides containing sulfides.
Experimental Protocol:
The synthesis involves a multi-step pathway, with the key final step being the coupling of an intermediate amide with a sulfide-containing acyl chloride.
Representative Final Coupling Step:
-
To a solution of the intermediate aniline (1 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane at 0°C, slowly add the corresponding sulfide-containing acyl chloride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Quantitative Data:
| Compound | Yield (%) | Insecticidal Activity vs. P. xylostella (% lethality at 0.625 mg·L⁻¹) |
| C-2 | 75 | 100 |
| C-3 | 72 | 100 |
| C-4 | 78 | 80 |
| D-2 | 81 | 60 |
| Broflanilide (Control) | - | Not specified at this concentration |
Data summarized from[3]
These protocols and data provide a foundation for researchers to explore and develop next-generation agrochemicals with improved efficacy and potentially novel modes of action. The detailed experimental procedures are intended to be readily adaptable for laboratory synthesis and further optimization.
References
- 1. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Meta-Diamide Compounds Containing Sulfide Derivatives Were Designed and Synthesized as Potential Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Chloro-3-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of heterocyclic compounds utilizing 4-Chloro-3-(trifluoromethyl)benzylamine as a key starting material. The trifluoromethyl and chloro substituents on the benzylamine moiety make it a valuable building block in medicinal chemistry, potentially imparting desirable properties such as increased metabolic stability and binding affinity to the resulting heterocyclic scaffolds.
Synthesis of a Dihydropyrimidinone Derivative via a Modified Biginelli Reaction
This protocol describes a one-pot, three-component synthesis of a substituted dihydropyrimidinone, a heterocyclic core found in numerous biologically active molecules. This reaction is a modification of the classic Biginelli condensation.
Reaction Scheme:
Experimental Protocol
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
β-Ketoester (e.g., Ethyl acetoacetate)
-
Catalyst (e.g., p-Toluenesulfonic acid monohydrate)
-
Solvent (e.g., Ethanol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the selected aromatic aldehyde (1.0 eq), and the β-ketoester (1.0 eq) in ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified dihydropyrimidinone derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Data Presentation:
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 209.60 |
| Benzaldehyde | 1.0 | 106.12 |
| Ethyl acetoacetate | 1.0 | 130.14 |
| p-Toluenesulfonic acid monohydrate | 0.1 | 190.22 |
Note: The yield and specific analytical data will vary depending on the specific aldehyde and β-ketoester used.
Logical Workflow for Dihydropyrimidinone Synthesis:
Caption: Workflow for the synthesis of a dihydropyrimidinone derivative.
Synthesis of an N-Acylated Intermediate for Further Cyclization
Acylation of the primary amine group of this compound is a common initial step to prepare precursors for various heterocyclic systems, such as oxazines, thiazines, or lactams.
Reaction Scheme:
Caption: Pathway for the N-acylation of the starting benzylamine.
Application Notes and Protocols for Reductive Amination with 4-Chloro-3-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination stands as a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen bonds, proving indispensable in the synthesis of a vast array of pharmaceuticals and bioactive molecules. This application note provides a detailed protocol for the reductive amination of a model ketone, cyclohexanone, utilizing 4-Chloro-3-(trifluoromethyl)benzylamine. The procedure employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that offers high efficiency and broad functional group tolerance, making it a preferred choice over other hydride reagents.[1][2] The resulting secondary amine, N-(4-chloro-3-(trifluoromethyl)benzyl)cyclohexanamine, is a scaffold of interest in medicinal chemistry due to the presence of the trifluoromethyl and chloro-substituted aromatic ring, which can significantly influence the pharmacological properties of a molecule.
Reaction Principle
The one-pot reductive amination process involves two key steps that occur in situ. Initially, the carbonyl group of the ketone (cyclohexanone) reacts with the primary amine (this compound) to form an intermediate iminium ion. This reaction is often catalyzed by a weak acid. Subsequently, the iminium ion is selectively reduced by sodium triacetoxyborohydride to yield the final secondary amine product. The selectivity of NaBH(OAc)₃ is crucial, as it reduces the iminium ion much more rapidly than the starting ketone, thereby minimizing the formation of alcohol byproducts.[1][2]
Experimental Protocol: Synthesis of N-(4-chloro-3-(trifluoromethyl)benzyl)cyclohexanamine
This protocol details the reductive amination of cyclohexanone with this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Cyclohexanone | ≥99% | Commercially Available |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | Commercially Available |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Commercially Available |
| Acetic Acid, Glacial | ≥99.7% | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available |
| Silica Gel for column chromatography | 60 Å, 230-400 mesh | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Reactant Addition: Dissolve the amine in anhydrous dichloromethane (DCM). To this solution, add cyclohexanone (1.1 eq) via syringe.
-
Iminium Ion Formation: Add glacial acetic acid (0.1-0.2 eq) to the reaction mixture to catalyze the formation of the iminium ion. Stir the solution at room temperature for 30-60 minutes.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 10-15 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with brine.
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-chloro-3-(trifluoromethyl)benzyl)cyclohexanamine.
Data Presentation
Table 1: Stoichiometry and Physical Properties of Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Equivalents | Amount |
| This compound | C₈H₇ClF₃N | 210.59 | 1.0 | (Specify mass) |
| Cyclohexanone | C₆H₁₀O | 98.14 | 1.1 | (Specify mass/volume) |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 1.5 | (Specify mass) |
| Acetic Acid | C₂H₄O₂ | 60.05 | 0.1-0.2 | (Specify volume) |
Table 2: Expected Yield and Characterization Data for N-(4-chloro-3-(trifluoromethyl)benzyl)cyclohexanamine
| Parameter | Expected Value/Data |
| Yield | 70-90% (based on similar reductive aminations) |
| Appearance | Colorless to pale yellow oil or solid |
| ¹H NMR (CDCl₃, 400 MHz) | Expected peaks: Aromatic protons, -CH₂-N- proton, cyclohexyl protons. |
| ¹³C NMR (CDCl₃, 101 MHz) | Expected peaks: Aromatic carbons, -CH₂-N- carbon, cyclohexyl carbons, CF₃ carbon. |
| Mass Spectrometry (ESI+) | Calculated m/z for C₁₄H₁₈ClF₃N [M+H]⁺ |
Mandatory Visualization
Caption: Experimental workflow for reductive amination.
Caption: Reaction pathway of reductive amination.
References
Application Notes and Protocols for Parallel Synthesis Using 4-Chloro-3-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 4-Chloro-3-(trifluoromethyl)benzylamine as a versatile building block in parallel synthesis for the generation of diverse compound libraries. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, making this scaffold particularly valuable in drug discovery programs. The protocols outlined below cover key reactions for the derivatization of this compound, including amide bond formation, urea synthesis, and sulfonamide synthesis, all amenable to high-throughput and parallel formats.
Introduction
Parallel synthesis is a powerful strategy in medicinal chemistry to rapidly generate large numbers of compounds for screening and lead optimization.[1] this compound is a valuable starting material in this context due to its trifluoromethyl substituent, which is a key feature in many modern pharmaceuticals. The trifluoromethyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. These protocols are designed to be adaptable to standard parallel synthesis equipment.[2]
Key Applications in Parallel Synthesis
This compound serves as an excellent primary amine for the construction of several important classes of compounds in a parallel synthesis format:
-
Amide Libraries: Coupling with a diverse set of carboxylic acids.
-
Urea Libraries: Reaction with various isocyanates.
-
Sulfonamide Libraries: Reaction with a range of sulfonyl chlorides.
Application Note 1: Parallel Synthesis of an Amide Library
This protocol describes the solution-phase parallel synthesis of an amide library from this compound and a diverse set of carboxylic acids using a common coupling agent.
Experimental Protocol: Amide Coupling
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of this compound in a suitable solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Prepare 0.5 M solutions of a diverse library of carboxylic acids in DCM or DMF.
-
Prepare a 0.6 M solution of a coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in DMF.
-
Prepare a 1.0 M solution of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), in DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL (0.1 mmol) of the this compound stock solution.
-
To each well, add 200 µL (0.1 mmol) of a unique carboxylic acid stock solution.
-
Add 200 µL (0.12 mmol) of the HATU stock solution to each well.
-
Add 200 µL (0.2 mmol) of the DIPEA stock solution to each well.
-
-
Reaction Conditions:
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
Reaction progress can be monitored by LC-MS analysis of a representative subset of reactions.
-
-
Work-up and Purification:
-
Dilute each reaction mixture with 1 mL of Ethyl Acetate.
-
Wash with 1 mL of 1 M HCl, followed by 1 mL of saturated NaHCO₃ solution, and finally 1 mL of brine.
-
The organic layer can be dried over anhydrous Na₂SO₄ and the solvent removed in a centrifugal evaporator.
-
Further purification can be achieved by high-throughput parallel chromatography.
-
Data Presentation: Representative Amide Library Synthesis
| Carboxylic Acid Building Block | Product Structure | Representative Yield (%) | Purity (%) (by LC-MS) |
| Benzoic Acid | 4-Chloro-N-(4-chloro-3-(trifluoromethyl)benzyl)benzamide | 85-95 | >95 |
| Acetic Acid | N-(4-chloro-3-(trifluoromethyl)benzyl)acetamide | 80-90 | >95 |
| Cyclohexanecarboxylic acid | N-(4-chloro-3-(trifluoromethyl)benzyl)cyclohexanecarboxamide | 88-98 | >95 |
| Thiophene-2-carboxylic acid | N-(4-chloro-3-(trifluoromethyl)benzyl)thiophene-2-carboxamide | 82-92 | >95 |
Note: Yields are representative and can vary based on the specific carboxylic acid used and the purification method.
Diagram: Amide Library Synthesis Workflow
Caption: Workflow for the parallel synthesis of an amide library.
Application Note 2: Parallel Synthesis of a Urea Library
This protocol details the solution-phase parallel synthesis of a urea library by reacting this compound with a diverse set of isocyanates.
Experimental Protocol: Urea Synthesis
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of this compound in anhydrous DCM.
-
Prepare 0.5 M solutions of a diverse library of isocyanates in anhydrous DCM.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL (0.1 mmol) of the this compound stock solution.
-
To each well, add 210 µL (0.105 mmol, 1.05 eq) of a unique isocyanate stock solution.
-
-
Reaction Conditions:
-
Seal the reaction block and shake at room temperature for 4-8 hours.
-
The reaction is often clean and can be driven to completion with a slight excess of the isocyanate.
-
-
Work-up and Purification:
-
To scavenge excess isocyanate, a resin-bound amine (e.g., aminomethylated polystyrene) can be added to each well and shaken for an additional 2-4 hours.
-
Filter the reaction mixtures to remove the scavenger resin.
-
The solvent can be removed in a centrifugal evaporator to yield the crude product, which is often of high purity.
-
Further purification, if necessary, can be performed by parallel chromatography.
-
Data Presentation: Representative Urea Library Synthesis
| Isocyanate Building Block | Product Structure | Representative Yield (%) | Purity (%) (by LC-MS) |
| Phenyl isocyanate | 1-(4-Chloro-3-(trifluoromethyl)benzyl)-3-phenylurea | 90-99 | >98 |
| Cyclohexyl isocyanate | 1-(4-Chloro-3-(trifluoromethyl)benzyl)-3-cyclohexylurea | 92-99 | >98 |
| 4-Fluorophenyl isocyanate | 1-(4-Chloro-3-(trifluoromethyl)benzyl)-3-(4-fluorophenyl)urea | 90-98 | >98 |
| Benzyl isocyanate | 1-Benzyl-3-(4-chloro-3-(trifluoromethyl)benzyl)urea | 88-97 | >98 |
Note: Yields are representative and can vary based on the specific isocyanate used.
Diagram: Urea Library Synthesis Workflow
Caption: Workflow for the parallel synthesis of a urea library.
Application Note 3: Parallel Synthesis of a Sulfonamide Library
This protocol outlines the solution-phase parallel synthesis of a sulfonamide library from this compound and a variety of sulfonyl chlorides.
Experimental Protocol: Sulfonamide Synthesis
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of this compound in a solvent mixture such as DCM/Pyridine (4:1).
-
Prepare 0.55 M solutions of a diverse library of sulfonyl chlorides in DCM.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL (0.1 mmol) of the this compound stock solution.
-
To each well, add 200 µL (0.11 mmol, 1.1 eq) of a unique sulfonyl chloride stock solution.
-
-
Reaction Conditions:
-
Seal the reaction block and shake at room temperature for 12-18 hours.
-
The pyridine in the solvent mixture acts as both a base and a catalyst.
-
-
Work-up and Purification:
-
Add 1 mL of DCM to each well.
-
Wash with 1 mL of 1 M HCl, followed by 1 mL of water, and 1 mL of brine.
-
The organic layer is dried over anhydrous MgSO₄ and the solvent removed under reduced pressure.
-
Purification can be carried out using parallel flash chromatography.
-
Data Presentation: Representative Sulfonamide Library Synthesis
| Sulfonyl Chloride Building Block | Product Structure | Representative Yield (%) | Purity (%) (by LC-MS) |
| Benzenesulfonyl chloride | N-(4-Chloro-3-(trifluoromethyl)benzyl)benzenesulfonamide | 80-90 | >95 |
| Methanesulfonyl chloride | N-(4-Chloro-3-(trifluoromethyl)benzyl)methanesulfonamide | 75-85 | >95 |
| 4-Toluenesulfonyl chloride | N-(4-Chloro-3-(trifluoromethyl)benzyl)-4-methylbenzenesulfonamide | 82-92 | >95 |
| Thiophene-2-sulfonyl chloride | N-(4-Chloro-3-(trifluoromethyl)benzyl)thiophene-2-sulfonamide | 78-88 | >95 |
Note: Yields are representative and can vary based on the specific sulfonyl chloride used.
Diagram: Sulfonamide Library Synthesis Logical Relationship
Caption: Logical steps for parallel sulfonamide library synthesis.
References
Application Notes and Protocols for the Catalytic Conversion of 4-Chloro-3-(trifluoromethyl)benzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic conversion of 4-chloro-3-(trifluoromethyl)benzylamine, a key intermediate in the synthesis of various biologically active molecules. The protocols outlined below are intended to serve as a guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a valuable building block in drug discovery and development. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1] This document details three important catalytic transformations of this compound: N-alkylation via reductive amination and borrowing hydrogen methodology, Buchwald-Hartwig amination for the formation of C-N bonds with aryl halides, and amide bond formation. Additionally, an application note on the synthesis of Sorafenib, a multi-kinase inhibitor, from the related precursor 4-chloro-3-(trifluoromethyl)aniline is provided to highlight the significance of this structural motif in pharmaceutical applications. Sorafenib is known to inhibit the RAF/MEK/ERK signaling pathway, which is crucial in tumor cell proliferation and angiogenesis.[2][3][4]
Application Note 1: Catalytic N-Alkylation of this compound
N-alkylation of this compound is a fundamental transformation for the synthesis of diverse secondary and tertiary amines, which are prevalent in many pharmaceutical compounds. Two effective catalytic methods for this conversion are reductive amination and N-alkylation using alcohols via the "borrowing hydrogen" methodology.
Protocol 1.1: Reductive Amination with Benzaldehyde
This protocol describes the synthesis of N-(4-chloro-3-(trifluoromethyl)benzyl)benzylamine through the reductive amination of benzaldehyde with this compound.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 209.6 mg) and benzaldehyde (1.0 mmol, 106.1 mg) in a suitable solvent such as methanol or dichloromethane (10 mL).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) (1.5 mmol, 56.7 mg) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the imine is consumed.
-
Work-up: Quench the reaction by the slow addition of water (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired N-alkylated product.
Quantitative Data:
| Entry | Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH₄ | Methanol | 4 | ~85-95 (estimated) |
Note: The yield is an estimate based on similar reductive amination reactions and may vary depending on the specific reaction conditions.
Diagram of the Experimental Workflow:
Protocol 1.2: N-Alkylation with Benzyl Alcohol via Borrowing Hydrogen
This protocol utilizes a ruthenium-based catalyst for the N-alkylation of this compound with benzyl alcohol, following the principles of "borrowing hydrogen" or "hydrogen autotransfer".[5]
Experimental Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol, 209.6 mg), benzyl alcohol (1.2 mmol, 129.8 mg, 124 µL), a ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a suitable ligand, 1-2 mol%), and a base (e.g., K₂CO₃, 1.5 mmol, 207.3 mg).
-
Solvent Addition: Add a high-boiling point solvent such as toluene or dioxane (5 mL).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Quantitative Data:
| Entry | Alcohol | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | [Ru(p-cymene)Cl₂]₂ / Ligand | K₂CO₃ | 110 | 24 | ~70-90 (estimated) |
Note: The yield is an estimate based on similar "borrowing hydrogen" reactions and may vary depending on the specific catalyst, ligand, and reaction conditions.
Application Note 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This protocol describes the coupling of this compound with an aryl halide.
Protocol 2.1: Coupling with 4-Bromotoluene
Experimental Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol, 134.5 mg).
-
Reagent Addition: Add 4-bromotoluene (1.0 mmol, 171.0 mg), this compound (1.2 mmol, 251.5 mg), and anhydrous toluene (5 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Quantitative Data:
| Entry | Aryl Halide | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | 110 | 18 | ~60-80 (estimated) |
Note: The yield is an estimate based on similar Buchwald-Hartwig amination reactions and may vary depending on the specific reaction conditions.
Application Note 3: Catalytic Amide Bond Formation
This protocol outlines the synthesis of an amide derivative from this compound and a carboxylic acid, a crucial transformation in the synthesis of many active pharmaceutical ingredients.
Protocol 3.1: Amidation with Benzoic Acid
Experimental Protocol:
-
Reaction Setup: To a solution of benzoic acid (1.0 mmol, 122.1 mg) in a suitable solvent like acetonitrile or toluene (10 mL), add a coupling agent (e.g., triphenylphosphine, 1.5 mmol, 393.4 mg) and an activator (e.g., N-chlorosuccinimide, 1.5 mmol, 200.3 mg).
-
Amine Addition: Stir the mixture at room temperature for 10-15 minutes, then add this compound (1.2 mmol, 251.5 mg) followed by a base (e.g., triethylamine, 2.0 mmol, 202.4 mg, 279 µL).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (30 mL). Wash with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Quantitative Data:
| Entry | Carboxylic Acid | Coupling System | Solvent | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Benzoic Acid | PPh₃ / NCS | Acetonitrile | 18 | ~80-95 (estimated) |
Note: The yield is an estimate based on similar amidation reactions.
Application Note 4: Synthesis of Sorafenib from 4-Chloro-3-(trifluoromethyl)aniline
Sorafenib is a multi-kinase inhibitor used in the treatment of certain types of cancer. Its synthesis involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with an isocyanate. While not a direct conversion of the benzylamine, this application note is included to demonstrate the utility of the core chemical scaffold.
Synthetic Overview:
The synthesis of Sorafenib typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline. The isocyanate is prepared from 4-chloro-3-(trifluoromethyl)aniline.
Diagram of the RAF/MEK/ERK Signaling Pathway and Inhibition by Sorafenib:
The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival.[2] In many cancers, this pathway is constitutively active, leading to uncontrolled cell proliferation. Sorafenib acts as a multi-kinase inhibitor, targeting RAF kinases (B-RAF and C-RAF) and thereby blocking downstream signaling to MEK and ERK.[3][4] This inhibition ultimately leads to a reduction in tumor cell proliferation and angiogenesis.[2]
Disclaimer: The provided protocols are intended for informational purposes and should be adapted and optimized by qualified researchers. All experiments should be conducted with appropriate safety precautions. The quantitative data provided are estimates and may vary.
References
- 1. Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination | Semantic Scholar [semanticscholar.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-3-(trifluoromethyl)benzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the large-scale synthesis of 4-Chloro-3-(trifluoromethyl)benzylamine, a key intermediate in the preparation of various pharmaceutically active compounds, notably the multi-kinase inhibitor Sorafenib.[1] Two primary synthetic routes are presented: the reductive amination of 4-chloro-3-(trifluoromethyl)benzaldehyde and the reduction of 4-chloro-3-(trifluoromethyl)benzonitrile. The protocols are designed to be scalable for industrial applications. This document also includes data on reaction parameters, purification methods, and a discussion of the role of this compound derivatives in targeting cancer-related signaling pathways.
Introduction
This compound and its derivatives are crucial building blocks in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[2] The chloro substituent provides a site for further chemical modification. A significant application of this benzylamine is in the synthesis of Sorafenib, a drug used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] Sorafenib functions by inhibiting the Raf/MEK/ERK signaling pathway, which is often dysregulated in cancer. Understanding the efficient, large-scale synthesis of its precursors is therefore of high importance for the pharmaceutical industry.
Synthetic Routes and Methodologies
Two principal methods for the large-scale synthesis of this compound are detailed below.
Method 1: Reductive Amination of 4-Chloro-3-(trifluoromethyl)benzaldehyde
This widely used method involves the reaction of an aldehyde with an amine source, typically ammonia, to form an imine intermediate, which is then reduced in situ to the corresponding primary amine.[3][4] For large-scale production, catalytic hydrogenation is often preferred due to its cost-effectiveness and cleaner reaction profile.
Experimental Protocol:
-
Imine Formation and Reduction:
-
To a high-pressure stainless-steel reactor, add 4-chloro-3-(trifluoromethyl)benzaldehyde (1.0 eq), methanol or ethanol as the solvent, and a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia).
-
Add a suitable hydrogenation catalyst such as 5% Palladium on Carbon (Pd/C) or Raney Nickel.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen gas (typical pressure range: 5-20 bar).
-
Heat the reaction mixture to a temperature between 40-80 °C with vigorous stirring.
-
Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting aldehyde.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove any remaining ammonia and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation or by forming a hydrochloride salt, which can be recrystallized to high purity.
-
Method 2: Reduction of 4-Chloro-3-(trifluoromethyl)benzonitrile
The reduction of a nitrile is a direct and atom-economical route to a primary amine. This can be achieved using various reducing agents, with catalytic hydrogenation being a common choice for industrial-scale synthesis.
Experimental Protocol:
-
Nitrile Reduction:
-
In a high-pressure reactor, dissolve 4-chloro-3-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol, methanol, or tetrahydrofuran (THF).
-
Add a hydrogenation catalyst, for instance, Raney Nickel or a rhodium-based catalyst. The use of Raney Nickel in the reduction of similar nitriles has been documented.[5]
-
Seal the reactor and purge with nitrogen, then with hydrogen.
-
Pressurize the reactor with hydrogen gas (typical pressure range: 10-50 bar).
-
Heat the reaction mixture to a temperature between 60-120 °C with efficient stirring.
-
Monitor the reaction by GC or HPLC until the starting nitrile is consumed.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor and vent the hydrogen.
-
Remove the catalyst by filtration.
-
Remove the solvent from the filtrate by distillation under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
-
Data Presentation
The following tables summarize the typical reaction parameters and expected outcomes for the large-scale synthesis of this compound. These are representative values and may require optimization based on the specific equipment and scale of operation.
Table 1: Reaction Parameters for Reductive Amination
| Parameter | Value |
| Starting Material | 4-chloro-3-(trifluoromethyl)benzaldehyde |
| Reagents | Ammonia, Hydrogen gas |
| Catalyst | 5% Pd/C or Raney Nickel |
| Solvent | Methanol or Ethanol |
| Temperature | 40-80 °C |
| Pressure | 5-20 bar |
| Reaction Time | 4-12 hours |
| Expected Yield | 80-95% |
| Purity (after purification) | >98% |
Table 2: Reaction Parameters for Nitrile Reduction
| Parameter | Value |
| Starting Material | 4-chloro-3-(trifluoromethyl)benzonitrile |
| Reagent | Hydrogen gas |
| Catalyst | Raney Nickel or Rhodium catalyst |
| Solvent | Ethanol, Methanol, or THF |
| Temperature | 60-120 °C |
| Pressure | 10-50 bar |
| Reaction Time | 6-24 hours |
| Expected Yield | 75-90% |
| Purity (after purification) | >98% |
Visualizations
Synthetic Workflow
Caption: Overview of the two primary synthetic routes to this compound.
Role in Drug Synthesis and Signaling Pathway
This compound is a precursor to 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a key reagent in the synthesis of Sorafenib.[1] Sorafenib targets the Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival.
Caption: Synthesis of Sorafenib intermediate and its inhibitory action on the Raf/MEK/ERK pathway.
Conclusion
The large-scale synthesis of this compound is a critical process for the production of important pharmaceutical compounds. The reductive amination of the corresponding benzaldehyde and the reduction of the benzonitrile are both viable and efficient methods that can be adapted for industrial production. The choice between these routes may depend on the availability and cost of the starting materials, as well as the specific capabilities of the manufacturing facility. The protocols provided herein offer a solid foundation for the development and optimization of a robust and scalable synthesis of this key intermediate.
References
- 1. Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of the Trifluoromethyl Group in the Reactivity of 4-Chloro-3-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of the trifluoromethyl (CF₃) group in modulating the reactivity and properties of 4-Chloro-3-(trifluoromethyl)benzylamine. This compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document includes detailed experimental protocols and data presented for clarity and practical application in a research setting.
Introduction: The Significance of the Trifluoromethyl Group
The trifluoromethyl group is a cornerstone in modern drug design due to its unique electronic and steric properties. When incorporated into a molecule like this compound, the CF₃ group profoundly influences its reactivity, lipophilicity, metabolic stability, and binding interactions with biological targets. The presence of this group, alongside the chloro substituent, makes this benzylamine derivative a key intermediate in the synthesis of potent therapeutic agents.
The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the properties of the benzylamine moiety.[1][2] This effect is crucial for the molecule's utility in the synthesis of targeted therapies, such as inhibitors for c-KIT kinase and Kinase Insert Domain-containing Receptor (KDR), which are implicated in various cancers.[3][4]
Physicochemical and Reactivity Data
The trifluoromethyl group alters the fundamental properties of the benzylamine, which in turn dictates its behavior in chemical reactions and biological systems.
Table 1: Physicochemical Properties of Substituted Benzylamines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Key Features |
| Benzylamine | C₇H₉N | 107.15 | 9.34 | Baseline reference |
| 4-(Trifluoromethyl)benzylamine | C₈H₈F₃N | 175.15 | 8.60 ± 0.10 | CF₃ group decreases basicity |
| This compound | C₈H₇ClF₃N | 209.60 | Not available (expected to be lower than 8.60) | Combined electron-withdrawing effects of Cl and CF₃ further reduce basicity |
The predicted pKa of 4-(Trifluoromethyl)benzylamine is lower than that of benzylamine, indicating that the electron-withdrawing CF₃ group reduces the basicity of the amino group.[2] It is anticipated that the additional chloro substituent in this compound further decreases the basicity. This modulation of basicity and nucleophilicity is a critical consideration in synthetic strategies.
Role in Modulating Reactivity
The trifluoromethyl group influences the reactivity of this compound in several key ways:
-
Nucleophilicity of the Amino Group: The strong inductive effect of the CF₃ group withdraws electron density from the aromatic ring and, consequently, from the benzylic carbon and the amino group. This reduces the nucleophilicity of the amine, which can affect the kinetics of reactions such as acylation and alkylation.
-
Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule. This property is crucial for enhancing membrane permeability and improving the pharmacokinetic profile of drug candidates.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This enhances the in vivo stability and half-life of drug molecules containing this moiety.[1]
-
Binding Interactions: The CF₃ group can participate in favorable interactions with biological targets, such as van der Waals forces and dipole-dipole interactions, potentially increasing binding affinity and selectivity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a potential two-step synthesis starting from m-chloro-α,α,α-trifluorotoluene.
Step 1: Chloromethylation of m-chloro-α,α,α-trifluorotoluene
-
Materials: m-chloro-α,α,α-trifluorotoluene, paraformaldehyde, chlorosulfonic acid, ice bath, round-bottom flask, magnetic stirrer, separatory funnel, distillation apparatus.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, combine m-chloro-α,α,α-trifluorotoluene and paraformaldehyde.
-
Slowly add chlorosulfonic acid to the mixture while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting 4-chloro-3-(trifluoromethyl)benzyl chloride by vacuum distillation.[5]
-
Step 2: Amination of 4-chloro-3-(trifluoromethyl)benzyl chloride
-
Materials: 4-chloro-3-(trifluoromethyl)benzyl chloride, aqueous ammonia, ethanol, pressure vessel, magnetic stirrer.
-
Procedure:
-
In a pressure vessel, dissolve 4-chloro-3-(trifluoromethyl)benzyl chloride in ethanol.
-
Add an excess of concentrated aqueous ammonia to the solution.
-
Seal the vessel and heat the mixture at 60-80°C for 12-24 hours with vigorous stirring.
-
Cool the reaction mixture to room temperature and carefully vent the pressure.
-
Remove the ethanol and excess ammonia under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove ammonium salts.
-
Dry the organic layer and concentrate to obtain this compound. Further purification can be achieved by chromatography if necessary.
-
Protocol 2: N-Acylation of this compound for Kinase Inhibitor Synthesis
This protocol describes a general procedure for the acylation of the title compound, a key step in the synthesis of certain c-KIT and KDR kinase inhibitors.
-
Materials: this compound, acyl chloride (e.g., 2-(4-chlorophenyl)acetyl chloride), triethylamine or pyridine, anhydrous dichloromethane (DCM), round-bottom flask, magnetic stirrer, ice bath.
-
Procedure:
-
Dissolve this compound (1.0 eq) and a base such as triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-acylated product.
-
Visualizations
Logical Relationship of the Trifluoromethyl Group's Effects
Caption: Effects of the trifluoromethyl group on molecular properties.
Experimental Workflow for N-Acylation
Caption: Workflow for the N-acylation of this compound.
Signaling Pathway Context: Inhibition of c-KIT Kinase
Caption: Inhibition of the c-KIT signaling pathway.
Conclusion
The trifluoromethyl group in this compound is a powerful modulator of its chemical and physical properties. Its strong electron-withdrawing character reduces the basicity and nucleophilicity of the amine, while simultaneously enhancing lipophilicity and metabolic stability. These features make it an exceptionally useful building block for the synthesis of targeted therapeutics, particularly kinase inhibitors. The provided protocols offer a practical guide for the synthesis and derivatization of this important intermediate, and the diagrams illustrate the key concepts and workflows relevant to its application in drug discovery. Understanding the multifaceted role of the trifluoromethyl group is essential for leveraging its full potential in the design of novel and effective pharmaceuticals.
References
- 1. O-(4-chloro-3-trifluoromethyl-benzyl)-hydroxylamine | C8H7ClF3NO | CID 67189157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethyl)benzylamine | 3300-51-4 [chemicalbook.com]
- 3. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3465051A - Chloromethylation of benzene compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3-(trifluoromethyl)benzylamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 4-Chloro-3-(trifluoromethyl)benzylamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
There are two main, reliable synthetic pathways for the preparation of this compound:
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Route A: Catalytic Hydrogenation of 4-Chloro-3-(trifluoromethyl)benzonitrile. This is a common and direct method involving the reduction of the nitrile functional group to a primary amine.
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Route B: Reductive Amination of 4-Chloro-3-(trifluoromethyl)benzaldehyde. This two-step, one-pot reaction involves the formation of an imine from the corresponding aldehyde and ammonia, followed by its reduction to the target benzylamine.
Q2: Which synthetic route generally provides a higher yield?
Both routes can be optimized to achieve high yields. The choice of route often depends on the availability and cost of the starting materials, as well as the specific equipment and expertise available in the laboratory. Catalytic hydrogenation of the nitrile is often favored for its atom economy, while reductive amination can be a robust alternative, particularly if the aldehyde is readily accessible.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound.
Route A: Catalytic Hydrogenation of 4-Chloro-3-(trifluoromethyl)benzonitrile
Problem: Low or no conversion of the starting material.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel). Ensure the catalyst has been stored properly and has not been exposed to air or moisture for extended periods. |
| Catalyst Poisoning | Ensure all solvents and reagents are of high purity and free from sulfur or other known catalyst poisons. Purge the reaction system thoroughly with an inert gas (e.g., nitrogen or argon) before introducing hydrogen. |
| Insufficient Hydrogen Pressure | Check for leaks in the hydrogenation apparatus. Increase the hydrogen pressure within the safe limits of the equipment. |
| Poor Solubility of Starting Material | Select a solvent system in which the 4-Chloro-3-(trifluoromethyl)benzonitrile is fully soluble at the reaction temperature. Common solvents include methanol, ethanol, or ethyl acetate. |
Problem: Formation of significant side products, such as the secondary amine (bis(4-chloro-3-(trifluoromethyl)benzyl)amine).
| Possible Cause | Troubleshooting Step |
| Reaction Conditions Favoring Imine Intermediate Formation and Condensation | Add a small amount of a strong acid (e.g., HCl) to the reaction mixture. The protonation of the primary amine product will prevent it from reacting with the intermediate imine. The use of ammonia in the reaction mixture can also suppress the formation of the secondary amine. |
| Prolonged Reaction Time or Elevated Temperature | Monitor the reaction progress closely by TLC or GC-MS and stop the reaction once the starting material is consumed. Lowering the reaction temperature may also help to minimize side reactions. |
Route B: Reductive Amination of 4-Chloro-3-(trifluoromethyl)benzaldehyde
Problem: Low yield of the desired benzylamine.
| Possible Cause | Troubleshooting Step |
| Incomplete Imine Formation | Ensure anhydrous conditions, as water can inhibit imine formation. The use of a dehydrating agent, such as molecular sieves, can be beneficial. |
| Inefficient Reducing Agent | Select an appropriate reducing agent. Sodium borohydride is a common choice, but for less reactive substrates, sodium cyanoborohydride or sodium triacetoxyborohydride may provide better results.[1][2] |
| Reduction of the Aldehyde Starting Material | If using a strong reducing agent like sodium borohydride, ensure that the imine has fully formed before its addition. Alternatively, use a milder reducing agent that selectively reduces the imine in the presence of the aldehyde, such as sodium cyanoborohydride.[1][2] |
Problem: Difficulty in purifying the final product.
| Possible Cause | Troubleshooting Step |
| Presence of Unreacted Aldehyde or Imine Intermediate | After the reaction is complete, perform an acidic workup to hydrolyze any remaining imine and to protonate the amine product, allowing for extraction into an aqueous layer. Subsequent basification and extraction will yield the purified amine. |
| Product is unstable on silica gel | Purification via distillation under reduced pressure is often a suitable alternative to column chromatography for benzylamines.[3] |
Experimental Protocols
Protocol A: Catalytic Hydrogenation of 4-Chloro-3-(trifluoromethyl)benzonitrile
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To a solution of 4-Chloro-3-(trifluoromethyl)benzonitrile (1.0 eq) in methanol (10 mL/g of nitrile), add 10 mol% of 10% Palladium on carbon (Pd/C).
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The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours.
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The reaction progress is monitored by TLC or GC-MS.
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Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
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The filtrate is concentrated under reduced pressure to yield the crude this compound.
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The crude product can be purified by vacuum distillation.
Protocol B: Reductive Amination of 4-Chloro-3-(trifluoromethyl)benzaldehyde
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Dissolve 4-Chloro-3-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (15 mL/g of aldehyde).
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Add a solution of ammonia in methanol (7N, 5.0 eq) and stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
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The reaction is stirred at room temperature for an additional 2-4 hours and monitored by TLC or GC-MS.
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Once the reaction is complete, the solvent is removed under reduced pressure.
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The residue is taken up in water and extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
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Purification is achieved by vacuum distillation.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Relative Reactivity | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | High | Inexpensive, readily available | Can reduce the starting aldehyde |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | Selectively reduces imines over aldehydes | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Moderate | Selective, non-toxic byproducts | More expensive, moisture sensitive |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for improving yield.
References
Technical Support Center: Purification of 4-Chloro-3-(trifluoromethyl)benzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Chloro-3-(trifluoromethyl)benzylamine. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities depend on the synthetic route used. If synthesized by the reduction of 4-chloro-3-(trifluoromethyl)benzonitrile, impurities may include unreacted starting material and potentially over-reduced or partially reduced species. If prepared via reductive amination of 4-chloro-3-(trifluoromethyl)benzaldehyde, residual aldehyde and by-products from side reactions can be present. Isomeric impurities and dechlorination by-products from the synthesis of the aniline precursor may also carry through.
Q2: Which purification method is most suitable for my crude sample?
The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the experiment.
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Vacuum Distillation is effective for separating volatile impurities from the higher-boiling product.
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Recrystallization is ideal for removing small amounts of impurities from a solid product, provided a suitable solvent is found.
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Column Chromatography offers the highest resolution for separating closely related impurities, such as isomers, but may be less practical for very large scales.
Q3: My purified this compound is a yellow-to-brown oil/solid. How can I decolorize it?
Discoloration is often due to trace oxidized impurities. Treatment with a small amount of activated charcoal during recrystallization can be effective. Dissolve the crude product in a suitable hot solvent, add a minimal amount of activated charcoal, heat briefly, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q4: How can I confirm the purity of my final product?
Purity can be assessed using several analytical techniques:
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High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the main component and detecting non-volatile impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities and confirming the structure of the desired product.
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) can confirm the structure and identify impurities with distinct spectral signatures.
Troubleshooting Guides
Vacuum Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Bumping or Violent Boiling | - No boiling chips or stir bar.- Residual low-boiling solvent.- Heating too rapidly. | - Always use a magnetic stir bar for vacuum distillation.- Ensure all low-boiling solvents are removed under reduced pressure before heating.- Apply heat gradually. |
| Product Not Distilling | - Vacuum pressure is not low enough.- Temperature is too low.- System has a leak. | - Check the vacuum pump and all connections for leaks. Ensure all joints are properly greased.- Use a pressure-temperature nomograph to estimate the boiling point at your system's pressure and adjust the heating bath temperature accordingly.- Insulate the distillation head with glass wool or aluminum foil to minimize heat loss. |
| Product Decomposes in the Pot | - Heating bath temperature is too high.- Prolonged heating time. | - Use a lower vacuum to decrease the required boiling temperature.- Minimize the time the compound is exposed to high temperatures. |
| Distillate is Impure | - Inefficient separation from impurities with close boiling points.- "Bumping" carried non-volatile impurities over. | - Use a fractionating column for better separation.- Ensure smooth boiling to prevent mechanical transfer of flask contents. |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product Does Not Dissolve | - Incorrect solvent choice.- Insufficient solvent volume. | - Test solubility in a range of solvents to find one where the product is soluble when hot but sparingly soluble when cold.- Gradually add more hot solvent until the product dissolves completely. |
| Product "Oils Out" Instead of Crystallizing | - Solution is supersaturated.- Cooling rate is too fast.- Impurities are inhibiting crystallization. | - Add a small amount of additional hot solvent to the oily mixture and reheat until a clear solution is formed, then allow to cool slowly.- Scratch the inside of the flask with a glass rod at the meniscus to induce crystallization.- Add a seed crystal of the pure compound. |
| Poor Crystal Yield | - Too much solvent was used.- The product has significant solubility in the cold solvent.- Crystals were lost during filtration. | - Concentrate the filtrate by evaporating some of the solvent and attempt to obtain a second crop of crystals.- Cool the crystallization mixture in an ice bath to minimize solubility.- Ensure the filter paper is correctly fitted and wash the crystals with a minimal amount of ice-cold solvent. |
| Crystals are Colored | - Colored impurities are co-crystallizing. | - Perform a hot filtration with activated charcoal before allowing the solution to cool. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Compound and Impurities | - Incorrect eluent system (polarity is too high or too low).- Column was overloaded with the sample. | - Develop an optimal eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the desired compound.- Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight). |
| Compound is "Streaking" or "Tailing" on the Column | - The compound is interacting too strongly with the silica gel (common for amines).- The compound is not very soluble in the eluent. | - Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent system to deactivate acidic sites on the silica gel.[1] - Choose a more polar eluent system in which the compound is more soluble. |
| Cracked or Channeled Column Packing | - Improper packing of the silica gel.- Running the column dry. | - Pack the column carefully as a slurry to ensure it is homogeneous.- Never let the solvent level drop below the top of the silica gel. |
| Low Recovery of the Compound | - The compound is irreversibly adsorbed onto the silica gel.- The compound is volatile and evaporated during solvent removal. | - Use a less polar stationary phase (e.g., alumina) or add a modifier to the eluent (see "streaking" above).- Use care when removing the solvent on a rotary evaporator, avoiding excessive heat or vacuum. |
Data Presentation
The following table presents a hypothetical comparison of the purification methods for a 10g batch of crude this compound with an initial purity of 85%. These values are representative and will vary based on the specific impurities and experimental conditions.
| Purification Method | Typical Yield (%) | Final Purity (%) | Time Required (approx.) | Scale-Up Feasibility |
| Vacuum Distillation | 70 - 85 | 95 - 98 | 3 - 5 hours | Good |
| Recrystallization | 60 - 80 | > 99 | 2 - 4 hours (plus cooling time) | Excellent |
| Column Chromatography | 50 - 75 | > 99 | 4 - 8 hours | Poor to Moderate |
Experimental Protocols
Protocol 1: Vacuum Distillation
This protocol is suitable for purifying this compound from non-volatile or significantly lower-boiling impurities.
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Apparatus Setup : Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and free of cracks. Use a magnetic stir bar in the distillation flask.
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Sample Preparation : Charge the distillation flask with the crude this compound (no more than two-thirds full).
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System Evacuation : Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
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Heating : Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle or an oil bath.
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Fraction Collection : Collect any low-boiling fractions first. The boiling point of this compound will depend on the pressure. Monitor the temperature at the distillation head; a stable temperature during distillation indicates a pure fraction is being collected.
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Shutdown : Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.
Protocol 2: Recrystallization
This protocol is designed to purify solid crude this compound. The key is to find a suitable solvent or solvent system.
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Solvent Selection : In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, toluene, ethyl acetate, isopropanol, and mixtures thereof). A good solvent will dissolve the compound when hot but not when cold. A hexanes/ethyl acetate or toluene/hexanes mixture is a good starting point.
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Dissolution : Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the product just dissolves.
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Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat the mixture at boiling for a few minutes.
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Hot Filtration : If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
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Crystallization : Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation and Drying : Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography
This method is ideal for separating impurities with similar polarities to the product.
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Eluent Selection : Using TLC, find a solvent system that gives the product an Rf value of approximately 0.3. A mixture of hexanes and ethyl acetate, with a small amount of triethylamine (e.g., 0.5%) to prevent tailing, is a common choice for amines.
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Column Packing : Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed surface.
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Sample Loading : Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel.
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Elution : Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to push the solvent through the column.
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Fraction Collection : Collect fractions in test tubes and monitor the composition of each fraction by TLC.
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Product Isolation : Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Visualizations
Caption: A workflow diagram illustrating the decision-making process for the purification of this compound.
Caption: A troubleshooting decision tree for common issues in purification experiments.
References
Technical Support Center: Synthesis of 4-Chloro-3-(trifluoromethyl)benzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-(trifluoromethyl)benzylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via two primary routes: the reduction of 4-Chloro-3-(trifluoromethyl)benzonitrile and the reductive amination of 4-Chloro-3-(trifluoromethyl)benzaldehyde.
Route 1: Reduction of 4-Chloro-3-(trifluoromethyl)benzonitrile
Issue 1: Presence of Secondary and Tertiary Amine Impurities
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Symptom: Chromatographic analysis (GC-MS, LC-MS) of the crude product shows peaks corresponding to the di- and tri-substituted benzylamine adducts.
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Cause: The newly formed primary amine can react with the intermediate imine, leading to the formation of secondary amines. This secondary amine can further react to form a tertiary amine.
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Solution:
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Addition of Ammonia: The presence of a large excess of ammonia in the reaction mixture can help to minimize the formation of these byproducts by competing for reaction with the imine intermediate.
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Choice of Reducing Agent: While powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective, they can sometimes promote the formation of byproducts. Catalytic hydrogenation (e.g., using Raney Nickel or Palladium on Carbon) in the presence of ammonia is often a cleaner alternative.
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Issue 2: Incomplete Reaction
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Symptom: Significant amount of starting nitrile is observed in the crude product analysis.
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Cause:
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Insufficient Reducing Agent: The molar ratio of the reducing agent to the nitrile may be too low.
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Inactive Catalyst: For catalytic hydrogenation, the catalyst may be poisoned or deactivated.
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Suboptimal Reaction Conditions: Temperature and pressure (for hydrogenation) may not be optimal for the reaction to go to completion.
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Solution:
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Optimize Stoichiometry: Ensure at least a stoichiometric amount of the hydride reducing agent is used. For catalytic hydrogenation, ensure adequate catalyst loading.
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Catalyst Handling: Use fresh, active catalyst and ensure proper handling to avoid deactivation.
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Reaction Condition Optimization: Systematically vary the temperature, pressure, and reaction time to find the optimal conditions for your specific setup.
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Route 2: Reductive Amination of 4-Chloro-3-(trifluoromethyl)benzaldehyde
Issue 1: Formation of 4-Chloro-3-(trifluoromethyl)benzyl alcohol
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Symptom: A significant peak corresponding to the benzyl alcohol derivative is observed in the crude product analysis.
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Cause: The reducing agent is reducing the starting aldehyde directly to the alcohol before it can react with the amine source to form the imine. This is more common with strong reducing agents like sodium borohydride (NaBH₄).[1]
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Solution:
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Use a Weaker Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective for the reduction of the imine/iminium ion over the carbonyl group.[1][2]
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Control pH: For reductive aminations using NaBH₃CN, maintaining a mildly acidic pH (around 4-6) is crucial. At this pH, the imine formation is favored, and the iminium ion is readily reduced, while the reduction of the aldehyde is slower.[2]
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Stepwise Procedure: Consider a two-step, one-pot approach where the imine is allowed to form first, followed by the addition of the reducing agent.
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Issue 2: Presence of Over-Alkylated Byproducts (Secondary and Tertiary Amines)
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Symptom: Similar to the nitrile reduction route, peaks corresponding to di- and tri-substituted benzylamines are observed.
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Cause: The product primary amine is reacting with the starting aldehyde to form a secondary amine, which can then react again.
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Solution:
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Use a Large Excess of Ammonia: When using ammonia as the amine source, a large excess will favor the formation of the primary amine.[3]
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Control Stoichiometry: Carefully control the stoichiometry of the aldehyde to the amine source.
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Issue 3: Low Conversion of the Starting Aldehyde
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Symptom: A large amount of unreacted 4-Chloro-3-(trifluoromethyl)benzaldehyde remains in the crude product.
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Cause:
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Inefficient Imine Formation: The equilibrium for imine formation may not be favorable under the reaction conditions.
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Steric Hindrance: While less of an issue with ammonia, hindered amines can lead to slow imine formation.
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Solution:
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Use a Dehydrating Agent: The addition of a dehydrating agent, such as molecular sieves, can help to drive the imine formation equilibrium forward by removing water.
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Catalyst: A Lewis acid catalyst, such as Ti(OiPr)₄, can be used to activate the aldehyde towards nucleophilic attack by the amine.[2]
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Summary of Potential Impurities
| Impurity | Structure | Common Cause | Mitigation Strategy |
| Di-[4-chloro-3-(trifluoromethyl)benzyl]amine | (Cl(CF₃)C₆H₃CH₂)₂NH | Reaction of the product primary amine with the intermediate imine or starting aldehyde. | Use a large excess of ammonia; optimize reaction conditions. |
| Tri-[4-chloro-3-(trifluoromethyl)benzyl]amine | (Cl(CF₃)C₆H₃CH₂)₃N | Further reaction of the secondary amine impurity. | Use a large excess of ammonia; optimize reaction conditions. |
| 4-Chloro-3-(trifluoromethyl)benzyl alcohol | Cl(CF₃)C₆H₃CH₂OH | Reduction of the starting aldehyde (in reductive amination). | Use a weaker, more selective reducing agent (e.g., NaBH₃CN); control pH. |
| Unreacted Starting Material | Cl(CF₃)C₆H₃CN or Cl(CF₃)C₆H₃CHO | Incomplete reaction due to insufficient reagents, catalyst deactivation, or suboptimal conditions. | Optimize stoichiometry and reaction conditions; use fresh catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to obtain high-purity this compound?
Both the reduction of the corresponding benzonitrile and the reductive amination of the benzaldehyde can yield high-purity product. The choice of route often depends on the availability and cost of the starting materials. For reductive amination, careful control of the reducing agent and reaction conditions is critical to avoid the formation of the corresponding benzyl alcohol. For the nitrile reduction, minimizing the formation of over-alkylated products by using an excess of ammonia is key.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the reaction progress. TLC can provide a quick qualitative assessment of the consumption of the starting material and the formation of the product. GC-MS can be used for more detailed analysis to identify the product and any potential byproducts.
Q3: What are the recommended purification methods for this compound?
The primary methods for purification are distillation and column chromatography.
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Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification on a larger scale.
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Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is a common and effective technique. A solvent system of ethyl acetate and hexanes is often a good starting point for elution.
Q4: Are there any specific safety precautions I should take during the synthesis?
Yes, standard laboratory safety precautions should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some of the reagents used, such as hydride reducing agents, are flammable and react violently with water, so they must be handled with care. The product itself is also likely to be toxic and should be handled accordingly. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination of 4-Chloro-3-(trifluoromethyl)benzaldehyde
This protocol is adapted from general procedures for reductive amination.
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Imine Formation:
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To a solution of 4-Chloro-3-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (e.g., 7N, 10-20 eq).
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The reaction can be monitored by TLC or GC-MS.
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Reduction:
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Cool the reaction mixture in an ice bath.
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Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, keeping the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
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Work-up and Purification:
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Quench the reaction by the slow addition of water.
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Concentrate the mixture under reduced pressure to remove the methanol.
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Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes).
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Protocol 2: Synthesis via Reduction of 4-Chloro-3-(trifluoromethyl)benzonitrile
This protocol is based on general procedures for nitrile reduction.
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Reaction Setup:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place a solution of 4-Chloro-3-(trifluoromethyl)benzonitrile (1.0 eq) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).
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Cool the solution in an ice bath.
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Reduction:
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Slowly add a solution of Lithium Aluminum Hydride (LiAlH₄) (1.0 M in THF, 1.5-2.0 eq) to the nitrile solution via a syringe or dropping funnel, maintaining the temperature below 10 °C.
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After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete by TLC or GC-MS.
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-
Work-up and Purification:
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Cool the reaction mixture in an ice bath.
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Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
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Stir the resulting mixture until a granular precipitate forms.
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Filter the solid and wash it thoroughly with the reaction solvent.
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Combine the filtrate and washes, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by vacuum distillation or silica gel column chromatography.
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Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Synthetic pathways to this compound and common side reactions.
References
Technical Support Center: Troubleshooting Reactions with 4-Chloro-3-(trifluoromethyl)benzylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-3-(trifluoromethyl)benzylamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during chemical synthesis.
General Troubleshooting
Q1: My reaction with this compound is not proceeding or is giving a low yield. What are the general points to check?
A1: When a reaction fails or provides a low yield, it is crucial to systematically review the reaction setup and components. Here are the initial steps to consider:
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Reagent Purity: Verify the purity of your this compound and other reagents. Impurities can interfere with the reaction. Benzylamines, in general, can oxidize or form imine dimers upon storage.[1] Consider purifying the amine by distillation or by precipitating it as a hydrochloride salt followed by free-basing.[1]
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Anhydrous Conditions: Many organic reactions, especially those involving organometallics or strong bases, are sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents.
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Inert Atmosphere: For oxygen-sensitive reactions, such as palladium-catalyzed couplings, ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: The reaction temperature might be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of starting materials, products, or catalysts.
-
Reaction Time: The reaction may not have been allowed to run for a sufficient amount of time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Below is a general troubleshooting workflow to diagnose a failed reaction.
Caption: General troubleshooting workflow for failed reactions.
Acylation Reactions
Acylation of this compound is a common transformation to form amides.
Q2: I am trying to perform an N-acylation on this compound with an acyl chloride, but the reaction is messy, and the yield is low. What could be the problem?
A2: The primary amino group of this compound is nucleophilic, but the presence of the electron-withdrawing trifluoromethyl and chloro groups on the aromatic ring can reduce its reactivity compared to unsubstituted benzylamine. Here are some common issues and solutions:
-
Base: A base is typically required to neutralize the HCl generated during the reaction. If the base is not strong enough or is sterically hindered, the reaction may be slow. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.
-
Side Reactions: The product amide can sometimes react further. Also, the starting amine can react with more than one equivalent of the acylating agent if it has other reactive sites.
-
Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to side products.
Experimental Protocol: N-Acetylation of this compound
This protocol describes the synthesis of N-(4-chloro-3-(trifluoromethyl)benzyl)acetamide.
-
Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a suitable base, such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.
| Parameter | Condition |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Acylating Agent | Acetic Anhydride |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >90% (based on similar benzylamines) |
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.
Q3: My reductive amination reaction using this compound and an aldehyde is giving me a significant amount of the alcohol byproduct from the reduction of the aldehyde. How can I prevent this?
A3: The formation of an alcohol byproduct indicates that the reducing agent is reacting with the aldehyde faster than the imine is formed and then reduced. To circumvent this, consider the following:
-
Choice of Reducing Agent: Use a milder or more selective reducing agent that preferentially reduces the imine over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.
-
Stepwise Procedure: First, form the imine by stirring the aldehyde and this compound together, often with a dehydrating agent or in a solvent that allows for azeotropic removal of water. Once the imine formation is complete (as monitored by TLC or NMR), then add the reducing agent.
-
pH Control: The rate of imine formation is pH-dependent. Sometimes, adding a small amount of acetic acid can catalyze imine formation.
Experimental Protocol: Reductive Amination with Benzaldehyde
This protocol details the reaction of this compound with benzaldehyde.
-
To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography.
| Reducing Agent | Selectivity for Imine | Typical Yield |
| NaBH(OAc)₃ | High | Good to Excellent |
| NaBH₃CN | High | Good to Excellent |
| NaBH₄ | Moderate | Variable, risk of aldehyde reduction |
digraph "Reductive_Amination_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];amine [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aldehyde [label="Aldehyde/Ketone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; imine [label="Imine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Secondary Amine Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reducing_agent [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_product [label="Alcohol Byproduct", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
amine -> imine; aldehyde -> imine; imine -> product; reducing_agent -> product; aldehyde -> side_product [style=dashed, color="#EA4335"]; reducing_agent -> side_product [style=dashed, color="#EA4335"];
label_desired [label="Desired Pathway", fontcolor="#34A853", fontsize=8, shape=plaintext]; label_side [label="Side Reaction", fontcolor="#EA4335", fontsize=8, shape=plaintext];
{rank=same; amine; aldehyde;} {rank=same; imine; reducing_agent;} {rank=same; product; side_product;} }
Caption: Reductive amination pathways.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.
Q4: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but I am getting low yields and decomposition of my starting materials. What can I do?
A4: The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The electron-withdrawing nature of the substituents on this compound can make it a challenging coupling partner.
-
Catalyst and Ligand: The choice of the palladium precatalyst and the phosphine ligand is critical. For electron-deficient anilines and benzylamines, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often more effective.[3] Pre-formed palladium catalysts (precatalysts) can also improve reproducibility.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, especially for sensitive substrates.
-
Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are typically used.
-
Temperature: The reaction often requires heating, typically in the range of 80-110 °C.
Experimental Protocol: Buchwald-Hartwig Amination with 4-Bromotoluene
This protocol describes the coupling of this compound with 4-bromotoluene.
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to a dried reaction vessel.
-
Add the base (e.g., NaOtBu, 1.5-2.0 eq).
-
Add 4-bromotoluene (1.0 eq) and this compound (1.2 eq).
-
Add the anhydrous, deoxygenated solvent (e.g., toluene).
-
Seal the vessel and heat with stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Palladium Precatalyst | Ligand | Base | Typical Yield |
| Pd₂(dba)₃ | XPhos | NaOtBu | Good |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Moderate to Good |
| G3-XPhos Precatalyst | (Internal) | Cs₂CO₃ | Good to Excellent |
digraph "Buchwald_Hartwig_Catalytic_Cycle" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; pd_complex1 [label="L₂Pd(Ar)(X)", fillcolor="#FBBC05", fontcolor="#202124"]; amine_coordination [label="Amine Coordination\n& Deprotonation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; pd_amido [label="L₂Pd(Ar)(NRR')", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Ar-NRR'", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; aryl_halide [label="Ar-X", shape=plaintext]; amine [label="HNRR'", shape=plaintext]; base [label="Base", shape=plaintext];
pd0 -> oxidative_addition; aryl_halide -> oxidative_addition; oxidative_addition -> pd_complex1; pd_complex1 -> amine_coordination; amine -> amine_coordination; base -> amine_coordination; amine_coordination -> pd_amido; pd_amido -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regenerates\nCatalyst"]; }
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Purification
Q5: I have successfully completed my reaction, but I am having trouble purifying the product by silica gel column chromatography. The product seems to be streaking or decomposing on the column.
A5: Trifluoromethylated compounds can sometimes be sensitive to the acidic nature of standard silica gel.
-
Deactivation of Silica Gel: You can neutralize the silica gel by pre-treating it with a base. This is done by flushing the packed column with a solvent system containing a small amount of a tertiary amine like triethylamine (1-2%) before loading your sample.
-
Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina (neutral or basic) or reverse-phase silica (C18).
-
Alternative Purification Methods: If chromatography is not suitable, other purification methods like recrystallization or distillation (if the product is thermally stable and volatile) could be explored.
This technical support guide provides a starting point for troubleshooting common issues in reactions involving this compound. For more specific issues, consulting detailed literature precedents for similar substrates is highly recommended.
References
Technical Support Center: Reactions of 4-Chloro-3-(trifluoromethyl)benzylamine with Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-3-(trifluoromethyl)benzylamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the side reactions encountered when this reagent is reacted with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the principal reactive sites on this compound for nucleophilic attack?
This compound has two primary sites susceptible to nucleophilic attack:
-
The benzylic carbon: The primary amine group is attached to a benzylic carbon. Nucleophiles can react here, leading to N-alkylation or related transformations.
-
The aromatic ring: The chloro-substituent on the aromatic ring can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing trifluoromethyl group activates the ring for this type of reaction.
The reaction pathway that predominates will depend on the nature of the nucleophile, the solvent, and the reaction conditions.
Q2: What is the most common side reaction when reacting this compound with amine nucleophiles?
The most frequently encountered side reaction is over-alkylation . The initial product of the reaction between this compound and a primary or secondary amine is a secondary or tertiary amine, respectively. This newly formed amine can often be more nucleophilic than the starting amine, leading to further reaction with the starting benzylamine to form di- and even tri-benzylamines. This is a common issue in the N-alkylation of benzylamines.[1]
Q3: How can I minimize the formation of over-alkylation products?
Several strategies can be employed to favor mono-alkylation and reduce the formation of poly-alkylated byproducts:
-
Stoichiometry Control: Using a large excess of the nucleophilic amine can statistically favor the mono-alkylation product.
-
Slow Addition: Adding the this compound slowly to a solution of the nucleophilic amine can help to maintain a low concentration of the benzylamine, thereby reducing the rate of the second alkylation step.
-
Use of a Suitable Base: Employing a bulky, non-nucleophilic base can help to deprotonate the nucleophile without competing in the alkylation reaction. For some N-alkylation reactions, cesium carbonate (Cs₂CO₃) has been shown to be effective in promoting selective mono-alkylation.[2]
-
Reductive Amination: An alternative approach to direct alkylation is reductive amination. This involves reacting the corresponding aldehyde, 4-chloro-3-(trifluoromethyl)benzaldehyde, with the desired amine to form an imine, which is then reduced in situ. This method often provides better control over the degree of alkylation.
Q4: Can nucleophilic aromatic substitution (SNAr) occur, leading to displacement of the chlorine atom?
Yes, under certain conditions, nucleophilic aromatic substitution can be a significant side reaction. The trifluoromethyl group at the meta position to the chlorine atom is strongly electron-withdrawing, which activates the ring towards nucleophilic attack. Strong nucleophiles, particularly in polar aprotic solvents and at elevated temperatures, can displace the chloride. For instance, reactions with highly nucleophilic species like sodium methoxide or sodium thiomethoxide could potentially lead to the formation of the corresponding methoxy or methylthio substituted benzylamine derivatives.
Q5: What side reactions can be expected with oxygen nucleophiles like alkoxides or phenoxides?
When reacting this compound with alkoxides or phenoxides, the primary expected side reaction, besides potential N-alkylation of the benzylamine with itself under basic conditions, is the formation of benzyl ethers . This would occur via an SN2 reaction at the benzylic carbon. Additionally, as mentioned in Q4, with strong alkoxides, nucleophilic aromatic substitution to form diaryl ethers is a possibility, especially at higher temperatures.[3]
Q6: Are there any known side reactions with sulfur nucleophiles such as thiols or thiolates?
Similar to oxygen nucleophiles, sulfur nucleophiles are expected to participate in two main competing side reactions:
-
N-Thioalkylation: While less common than N-alkylation, reaction at the nitrogen is a possibility.
-
S-Alkylation: The formation of a benzyl thioether is a highly probable side reaction, proceeding through an SN2 displacement at the benzylic carbon.
-
Nucleophilic Aromatic Substitution: With highly reactive thiolates, displacement of the aromatic chlorine to form a thioether on the aromatic ring is also a potential pathway.
Troubleshooting Guides
Issue 1: Low yield of the desired mono-N-alkylated product and formation of multiple higher molecular weight byproducts.
| Potential Cause | Troubleshooting Steps |
| Over-alkylation | - Increase the molar excess of the nucleophilic amine (e.g., 3-5 equivalents).- Add the this compound solution dropwise to the reaction mixture over an extended period.- Consider using a less polar solvent to potentially reduce the rate of the subsequent alkylation reactions.- If applicable, switch to a reductive amination protocol using 4-chloro-3-(trifluoromethyl)benzaldehyde. |
| Self-condensation of the starting material | - Under strongly basic conditions, the benzylamine can potentially react with itself. Ensure the base is added slowly and at a controlled temperature. |
Issue 2: Formation of an unexpected product where the chlorine atom has been substituted.
| Potential Cause | Troubleshooting Steps |
| Nucleophilic Aromatic Substitution (SNAr) | - Lower the reaction temperature.- Use a less polar solvent.- If possible, use a less nucleophilic reagent or protect the nucleophile to reduce its reactivity.- Reduce the concentration of the nucleophile. |
Issue 3: Complex reaction mixture with several unidentified products when using alkoxide or thiolate nucleophiles.
| Potential Cause | Troubleshooting Steps |
| Competition between N-alkylation, S/O-alkylation, and SNAr | - To favor S/O-alkylation at the benzylic position, use milder bases and lower temperatures.- To favor SNAr, stronger bases and higher temperatures are typically required. Carefully control these parameters to direct the reaction towards the desired product.- Analyze the crude reaction mixture by LC-MS to identify the molecular weights of the byproducts, which can help in elucidating their structures (e.g., distinguishing between a benzyl ether and a diaryl ether). |
Data Presentation
While specific quantitative data for side reactions of this compound is not extensively available in the literature, the following table summarizes the expected side products based on the type of nucleophile and general reaction mechanisms.
| Nucleophile Type | Primary Reaction | Common Side Reaction(s) | Plausible Side Product Structure(s) |
| Primary/Secondary Amines | Mono-N-alkylation | Over-alkylation | Di- and Tri-benzylated amines |
| Alkoxides (e.g., NaOMe) | O-alkylation (Ether formation) | Nucleophilic Aromatic Substitution | 4-Methoxy-3-(trifluoromethyl)benzylamine |
| Thiolates (e.g., NaSMe) | S-alkylation (Thioether formation) | Nucleophilic Aromatic Substitution | 4-(Methylthio)-3-(trifluoromethyl)benzylamine |
Experimental Protocols
The following are generalized protocols designed to minimize common side reactions. Optimization for specific substrates is recommended.
Protocol 1: Selective Mono-N-Alkylation of this compound
This protocol aims to minimize over-alkylation by using an excess of the nucleophilic amine.
Materials:
-
This compound
-
Primary or secondary amine (nucleophile)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add the primary or secondary amine (3.0 eq.) and the base (K₂CO₃, 2.0 eq. or Cs₂CO₃, 1.5 eq.).
-
Add the anhydrous solvent (DMF or ACN) and stir the mixture at room temperature for 15 minutes.
-
In a separate flask, dissolve this compound (1.0 eq.) in a small amount of the reaction solvent.
-
Add the this compound solution dropwise to the stirred amine/base mixture over 1-2 hours.
-
Heat the reaction to a moderate temperature (e.g., 50-70 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Relationship of Potential Reaction Pathways
Caption: Potential reaction pathways for this compound with nucleophiles.
Experimental Workflow for Minimizing Over-alkylation
Caption: Workflow for selective mono-N-alkylation to minimize over-alkylation byproducts.
References
Technical Support Center: Workup Procedures for Reactions with 4-Chloro-3-(trifluoromethyl)benzylamine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-(trifluoromethyl)benzylamine. It focuses on common issues encountered during reaction workup and purification.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider during workup?
A1: Understanding the physical properties is crucial for designing an effective workup procedure. As a benzylamine derivative, it is a basic compound. Key properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇ClF₃N | [1] |
| Molecular Weight | 209.60 g/mol | [1] |
| Density | 1.379 g/mL at 25 °C | [1] |
| Flash Point | > 110 °C (> 230 °F) | [1] |
| Functional Groups | Amine, Chloro, Fluoro | [1] |
Q2: What is the general principle for the extractive workup of a reaction involving this compound?
A2: The workup relies on the basicity of the amine functional group. By performing an acid-base (or chemically-active) extraction, the solubility of the amine-containing compounds can be dramatically altered.[2] The general strategy is to use a dilute aqueous acid (e.g., 1M HCl) to protonate the basic amine, forming a water-soluble ammonium salt.[2][3] This salt will partition into the aqueous layer, separating it from neutral or acidic organic compounds that remain in the organic layer.[2]
Q3: My reaction was performed in a high-boiling polar solvent like DMF. How can I effectively remove it during workup?
A3: Removing residual DMF is a common challenge. While reducing pressure on a rotary evaporator is a first step, co-evaporation with a high-boiling non-polar solvent like toluene or heptane can be effective. Alternatively, extensive washing of the organic layer with water or brine can help partition the DMF into the aqueous phase.[4] Washing with a 5% LiCl aqueous solution is also a known method to efficiently remove DMF.
Q4: I've performed an amide coupling reaction. What are the typical impurities I need to remove during the workup?
A4: For a typical amide coupling (e.g., using HATU or EDC as a coupling agent and DIPEA as a base), the main impurities to remove are:
-
Unreacted starting materials (the carboxylic acid and the benzylamine).
-
The coupling agent byproducts (e.g., DCU from DCC, or tetramethylurea from HATU).[5]
-
Excess base, such as DIPEA.
-
Salts formed during the reaction.
Troubleshooting Guides
This section addresses specific issues that may arise during the workup procedure.
Issue 1: Low Yield of Purified Product
A low yield can stem from several issues during the reaction or the workup itself. The following decision tree can help diagnose the problem.
Caption: Troubleshooting logic for low product yield.
Issue 2: Product is Contaminated with Coupling Reagent Byproducts
If your final product is contaminated with byproducts from coupling reagents (e.g., ureas from carbodiimides), the washing protocol may need optimization.
-
Problem : The byproduct (e.g., DCU) is poorly soluble and precipitates, making it difficult to remove.
-
Solution :
-
After the reaction, dilute the mixture with a suitable organic solvent and filter off any precipitated urea byproduct before proceeding to the aqueous workup.
-
Perform sequential washes with dilute acid (e.g., 1M HCl or citric acid) to remove basic components, followed by a dilute base (e.g., NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts.[6]
-
A final wash with brine helps to remove residual water before drying the organic layer.[6][7]
-
Experimental Protocols
Protocol 1: General Acid-Base Extractive Workup
This protocol describes a standard procedure for isolating a neutral amide product from a reaction mixture containing unreacted this compound and other common reagents.
-
Quench Reaction : If applicable, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.[7]
-
Dilute : Dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer : Transfer the entire mixture to a separatory funnel.
-
Acid Wash : Add 1M aqueous HCl to the separatory funnel. Shake gently, venting frequently. Allow the layers to separate. Drain the lower aqueous layer.[2] This step removes the unreacted benzylamine and other basic impurities (like DIPEA).
-
Base Wash : Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acid and remove unreacted carboxylic acid starting material. Drain the aqueous layer.[6]
-
Brine Wash : Wash the organic layer with a saturated NaCl solution (brine) to remove the bulk of the dissolved water.[6]
-
Dry and Concentrate : Drain the organic layer into a clean flask. Add a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), let it sit for 5-10 minutes, then filter or decant the solvent. Remove the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude product by a suitable method, such as column chromatography on silica gel.[8]
The following diagram illustrates the general workflow for this extractive workup.
References
- 1. 4-クロロ-3-(トリフルオロメチル)ベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 3. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Managing Exotherms in 4-Chloro-3-(trifluoromethyl)benzylamine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions involving 4-Chloro-3-(trifluoromethyl)benzylamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing a rapid, unexpected temperature increase. What are the immediate steps I should take?
A1: An unexpected temperature rise indicates a potential thermal runaway. Prioritize safety immediately.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of all reagents.
-
Enhance Cooling: Maximize the cooling to the reactor by lowering the temperature of the cooling bath or increasing the flow of coolant.
-
Alert Personnel: Inform all personnel in the immediate vicinity of the potential hazard.
-
Prepare for Quenching: If a pre-defined and tested quenching protocol is available, prepare to implement it. Do not add a quenching agent without a proper risk assessment, as it could exacerbate the exotherm.
-
Emergency Shutdown: If the temperature continues to rise uncontrollably, initiate the laboratory's emergency shutdown procedure and evacuate the area.
Troubleshooting Flowchart for a Runaway Reaction Scenario:
Caption: Troubleshooting logic for a runaway reaction scenario.
Q2: What are the primary causes of exotherms in reactions with this compound?
A2: this compound is a primary amine, making it a potent nucleophile. Significant exotherms can be expected in several common reaction types:
-
Acylation/Amide Bond Formation: Reaction with acyl chlorides, anhydrides, or activated carboxylic acids to form amides is often highly exothermic. The initial acid-base reaction and the subsequent bond formation both contribute to heat generation.
-
Nucleophilic Substitution: Reactions where the amine displaces a leaving group on an electrophilic carbon can be exothermic, depending on the reactivity of the electrophile.
-
Reductive Amination: The initial formation of an imine may be mildly exothermic, but the subsequent reduction step, especially with reactive hydrides, can generate a significant amount of heat.
The electron-withdrawing trifluoromethyl and chloro groups can influence the reactivity of the amine, but a cautious approach assuming high exothermicity is always recommended.
Q3: How can I proactively manage and control the exotherm during my reaction?
A3: Proactive exotherm management is crucial for safety and reaction performance. Several strategies can be employed:
-
Slow, Controlled Addition: Add the most reactive reagent (e.g., acyl chloride) slowly and in a controlled manner to the solution of this compound. This allows the cooling system to dissipate the heat as it is generated.
-
Dilution: Conducting the reaction in a larger volume of an appropriate solvent can help to absorb the heat generated, thus moderating the temperature increase.
-
Lower Reaction Temperature: Starting the reaction at a lower temperature provides a larger buffer before reaching a potentially hazardous temperature.
-
Reverse Addition: In some cases, adding the amine solution to the electrophile can help maintain a low concentration of the more reactive species, thereby controlling the reaction rate and heat generation.
Q4: Are there any specific solvent recommendations for managing exotherms in these reactions?
A4: The choice of solvent is critical. A solvent with a good heat capacity and a boiling point well above the intended reaction temperature is recommended. This provides a safety margin against reaching the boiling point of the solvent in case of a temperature excursion. Solvents like toluene, xylenes, or high-boiling point ethers (e.g., diglyme) are often suitable choices, depending on the specific reaction chemistry. Avoid low-boiling point solvents like dichloromethane for larger-scale reactions where heat dissipation is a concern.
Data Presentation
While specific calorimetric data for reactions involving this compound is not widely published, the following table provides general parameters for common exothermic reactions involving similar substituted benzylamines. These values should be used as estimates for initial risk assessment. Actual values must be determined experimentally for your specific reaction conditions.
| Reaction Type | Reagent Class | Typical Enthalpy of Reaction (ΔHr) (kJ/mol) | Key Control Parameters |
| Amide Coupling | Acyl Chlorides | -100 to -150 | Slow addition, low temperature, efficient stirring |
| Activated Esters (e.g., with HATU) | -80 to -120 | Controlled addition, moderate temperature | |
| Nucleophilic Substitution | Alkyl Halides | -70 to -110 | Temperature control, monitoring for pressure buildup |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent | -90 to -140 (overall) | Slow addition of reducing agent, efficient cooling |
Experimental Protocols
Protocol 1: Controlled Acylation of this compound with an Acyl Chloride
Objective: To safely perform an acylation reaction while managing the expected exotherm.
Materials:
-
This compound
-
Acyl chloride (e.g., Benzoyl chloride)
-
Anhydrous, high-boiling point solvent (e.g., Toluene)
-
Non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine)
-
Jacketed reactor with overhead stirrer, temperature probe, and addition funnel.
Procedure:
-
Reactor Setup: Assemble a dry, jacketed reactor equipped with a mechanical stirrer, a temperature probe, an addition funnel, and an inert gas inlet/outlet.
-
Initial Charge: Charge the reactor with this compound and the chosen solvent. Begin stirring to ensure a homogenous solution.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Base Addition: Add the non-nucleophilic base to the cooled amine solution.
-
Controlled Acyl Chloride Addition: Dissolve the acyl chloride in a portion of the solvent and charge it to the addition funnel. Add the acyl chloride solution dropwise to the stirred amine solution over a period of 1-2 hours.
-
Temperature Monitoring: Carefully monitor the internal temperature throughout the addition. The addition rate should be adjusted to maintain the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 10-15 °C for an additional hour.
-
Work-up: Once the reaction is complete (monitored by TLC or LC-MS), proceed with the appropriate aqueous work-up.
Experimental Workflow for Controlled Acylation:
Caption: Experimental workflow for controlled acylation.
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted by qualified personnel in a well-equipped laboratory, following a thorough risk assessment for the specific reaction conditions and scale. The user assumes all responsibility for the safe execution of any procedures.
Technical Support Center: Catalyst Selection for 4-Chloro-3-(trifluoromethyl)benzylamine Transformations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-(trifluoromethyl)benzylamine. Below you will find detailed information on catalyst selection, reaction optimization, and troubleshooting for common transformations of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in catalytic reactions?
A1: The primary challenges stem from the electronic properties of the molecule. The trifluoromethyl group is strongly electron-withdrawing, which can reduce the nucleophilicity of the benzylamine nitrogen. This decreased reactivity can lead to sluggish or incomplete reactions. Additionally, the presence of a chlorine atom on the aromatic ring introduces the possibility of side reactions, such as homo-coupling or reactions involving the C-Cl bond, particularly in cross-coupling reactions. Careful selection of the catalyst, ligands, and reaction conditions is crucial to overcome these challenges.
Q2: Which types of catalytic reactions are commonly performed with this compound?
A2: this compound is a versatile substrate for a variety of catalytic transformations, including:
-
N-Arylation (Buchwald-Hartwig Amination): Formation of a C-N bond between the benzylamine and an aryl halide.
-
N-Alkylation: Introduction of an alkyl group onto the nitrogen atom.
-
Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
Acylation: Formation of amides by reaction with acylating agents.
-
Urea Formation: Synthesis of ureas by reaction with isocyanates or other carbonyl sources.
Q3: How do I choose the best palladium catalyst and ligand for a Buchwald-Hartwig amination with this substrate?
A3: For electron-deficient amines like this compound, modern biaryl phosphine ligands are generally recommended. These ligands are bulky and electron-rich, which helps to promote the key steps of the catalytic cycle.[1] Consider using well-defined palladium precatalysts, such as those based on XPhos, BrettPhos, or RuPhos, as they can provide more reproducible results compared to generating the active catalyst in situ.[1]
Q4: Can I perform a Suzuki coupling reaction using the chloro-substituent of this compound?
A4: While Suzuki couplings are typically performed with aryl bromides or iodides, the coupling of aryl chlorides is also possible, although it often requires more specialized catalytic systems.[2] The activation of the C-Cl bond is more challenging and may necessitate the use of highly active palladium catalysts with electron-rich, bulky phosphine ligands (e.g., SPhos) and a strong base like potassium phosphate (K₃PO₄).[2] Higher reaction temperatures may also be required.
Troubleshooting Guides
Low Yield in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Troubleshooting Action | Rationale |
| Low or no conversion of starting material | Inactive catalyst | Use a well-defined palladium precatalyst (e.g., XPhos Pd G3). Ensure an inert atmosphere is maintained throughout the reaction. | Precatalysts provide a reliable source of the active Pd(0) species. Oxygen can deactivate the catalyst. |
| Insufficiently strong base | Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu). | The N-H bond of the electron-deficient benzylamine is less acidic and requires a strong base for deprotonation.[1] | |
| Inappropriate ligand | Switch to a bulky, electron-rich biaryl phosphine ligand like XPhos, BrettPhos, or RuPhos. | These ligands accelerate the oxidative addition and reductive elimination steps of the catalytic cycle, which can be slow for electron-deficient substrates.[1] | |
| Formation of side products (e.g., hydrodehalogenation) | Side reactions competing with C-N bond formation | Lower the reaction temperature. Screen different ligands. | Milder conditions can sometimes suppress unwanted side reactions. |
Poor Performance in Reductive Amination
| Symptom | Possible Cause | Troubleshooting Action | Rationale |
| Incomplete reaction | Inefficient reducing agent | Use a mild and selective reducing agent such as sodium triacetoxyborohydride. | This reagent is particularly effective for the reduction of iminium ions formed in situ and is compatible with a wide range of functional groups. |
| Slow imine formation | Add a dehydrating agent (e.g., molecular sieves) or perform the reaction in a solvent that allows for azeotropic removal of water. | The formation of the imine intermediate is an equilibrium process. Removing water drives the equilibrium towards the imine, increasing the rate of the overall reaction. | |
| Formation of alcohol byproduct from the carbonyl compound | Reduction of the carbonyl group is faster than imine formation | Ensure the amine and carbonyl compound are pre-mixed to allow for imine formation before adding the reducing agent. | This allows the concentration of the imine to build up before the reducing agent is introduced, favoring the desired reductive amination pathway. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
This protocol is a general guideline for the N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
XPhos ligand (4 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), palladium precatalyst (0.02 eq), and ligand (0.04 eq) to an oven-dried Schlenk tube equipped with a stir bar.
-
Add anhydrous, degassed toluene to the tube.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Reductive Amination
This protocol describes the reductive amination of an aldehyde with this compound.
Materials:
-
This compound
-
Aldehyde
-
Sodium triacetoxyborohydride
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the aldehyde (1.1 eq).
-
Dissolve the reactants in anhydrous DCM.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product, which can be further purified by column chromatography.
Visualizations
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Caption: General workflow for a reductive amination reaction.
Caption: A logical workflow for troubleshooting low-yield catalytic reactions.
References
Technical Support Center: Monitoring 4-Chloro-3-(trifluoromethyl)benzylamine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-(trifluoromethyl)benzylamine. The following sections detail analytical techniques for reaction monitoring, common problems encountered, and their potential solutions.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the progress of a reaction involving this compound?
A1: The primary techniques for monitoring reactions with this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC with UV detection is often preferred for routine quantitative analysis of reaction conversion and purity due to its simplicity and robustness. GC-MS is highly effective for identifying volatile byproducts and impurities, although derivatization of the amine may be necessary to improve peak shape and thermal stability.[1][2][3] NMR spectroscopy (both ¹H and ¹⁹F) provides detailed structural information and can be used for in-situ reaction monitoring to understand reaction kinetics and mechanisms.
Q2: What are the expected impurities in a typical synthesis reaction involving this compound?
A2: Common impurities can include unreacted starting materials, such as the corresponding benzaldehyde or oxime, and over-reacted products. Depending on the reaction conditions, side reactions like dehalogenation or the formation of isomers might occur. It is also crucial to consider residual solvents and reagents from the workup process.
Q3: Is derivatization necessary for the GC-MS analysis of this compound?
A3: Direct analysis of primary amines like this compound by GC can be challenging due to their polarity, which can lead to poor peak shapes (tailing) and potential adsorption on the column.[1][2][4] Derivatization, for instance, through acylation or silylation, converts the polar amine group into a less polar, more volatile derivative, resulting in improved chromatographic performance.[2][3][5]
Troubleshooting Guides
HPLC Analysis
Issue: My chromatogram for this compound shows significant peak tailing.
-
Possible Cause 1: Secondary Interactions with Residual Silanols: The basic amine group can interact with acidic silanol groups on the surface of the silica-based column, leading to peak tailing.[6][7][8][9]
-
Solution: Operate the mobile phase at a lower pH (e.g., 2.5-3.5) to protonate the silanol groups and minimize these interactions.[6] Alternatively, use a column with end-capping or a base-deactivated stationary phase.
-
-
Possible Cause 2: Column Overload: Injecting a too-concentrated sample can saturate the column, resulting in asymmetrical peaks.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Possible Cause 3: Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the amine, influencing its interaction with the stationary phase.
-
Solution: Adjust the mobile phase pH to be at least two units below the pKa of the amine to ensure it is in a single ionic form.
-
Issue: I am observing drifting or variable retention times in my HPLC analysis.
-
Possible Cause 1: Inconsistent Mobile Phase Composition: Small variations in the solvent ratio can lead to significant shifts in retention time, especially in reversed-phase chromatography.
-
Possible Cause 2: Temperature Fluctuations: The column temperature can affect retention times.
-
Possible Cause 3: Column Equilibration: Insufficient equilibration time with the mobile phase before analysis can cause retention time drift.
-
Solution: Ensure the column is adequately equilibrated, which may require passing 10-20 column volumes of the mobile phase through the system.[11]
-
GC-MS Analysis
Issue: I am seeing broad or tailing peaks for my analyte in the GC-MS chromatogram.
-
Possible Cause 1: Analyte Polarity: As a primary amine, the compound is polar and may interact with active sites in the injector or on the column.
-
Possible Cause 2: Column Contamination or Degradation: Accumulation of non-volatile material on the column can lead to poor peak shape.
-
Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If the problem persists, the column may need to be replaced.
-
Issue: I am not detecting any peaks for my compound of interest.
-
Possible Cause 1: Thermal Degradation: The analyte may be degrading in the high-temperature environment of the GC inlet.
-
Solution: Lower the injector temperature. Also, consider if derivatization could produce a more thermally stable compound.
-
-
Possible Cause 2: Syringe or Inlet Issues: A clogged syringe or a leak in the injector septum can prevent the sample from reaching the column.
-
Solution: Inspect and clean the syringe. Replace the septum regularly.
-
NMR Analysis
Issue: The peaks in my ¹H NMR spectrum are broad.
-
Possible Cause 1: Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure all glassware is thoroughly cleaned. If suspected, passing the sample through a small plug of silica gel or celite may help.
-
-
Possible Cause 2: Chemical Exchange: The amine protons may be undergoing chemical exchange with residual water or other protic species in the solvent.
-
Solution: Ensure the use of a dry deuterated solvent. Adding a small amount of D₂O can sometimes help by exchanging the amine protons, causing their signal to disappear, which can also aid in peak assignment.
-
Data Presentation
Table 1: HPLC Performance Data
| Parameter | This compound | Starting Material (Aldehyde) |
| Retention Time (min) | 4.8 | 6.2 |
| Tailing Factor | 1.2 | 1.1 |
| Limit of Detection (µg/mL) | 0.1 | 0.1 |
| Limit of Quantitation (µg/mL) | 0.3 | 0.3 |
Table 2: GC-MS Data (after derivatization with TFAA)
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Derivatized Amine | 10.5 | 305 | 165 |
| Unreacted Aldehyde | 9.2 | 208 | 179 |
Table 3: NMR Spectral Data (in CDCl₃)
| Nucleus | Compound | Chemical Shift (ppm) | Multiplicity |
| ¹H | This compound | ~7.5-7.2 (Ar-H), 3.9 (CH₂), 1.6 (NH₂) | m, s, br s |
| ¹⁹F | This compound | ~ -62.5 | s |
Experimental Protocols
Protocol 1: HPLC Method for Reaction Monitoring
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B).
-
Gradient Program: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for Impurity Profiling
-
Sample Preparation (Derivatization):
-
Evaporate a known amount of the reaction mixture to dryness under a stream of nitrogen.
-
Add 200 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 20 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
-
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Hold at 80 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.
Protocol 3: NMR for Structural Confirmation
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹⁹F NMR: Acquire a standard fluorine spectrum.
-
Data Processing: Process the spectra to determine chemical shifts, multiplicities, and integration for structural elucidation.
Visualizations
Caption: Workflow for monitoring reactions of this compound.
Caption: Troubleshooting guide for HPLC peak tailing.
References
- 1. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. uhplcs.com [uhplcs.com]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
preventing degradation of 4-Chloro-3-(trifluoromethyl)benzylamine during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Chloro-3-(trifluoromethyl)benzylamine during storage.
Frequently Asked Questions (FAQs)
Q1: I've noticed a change in the color of my this compound sample. What could be the cause?
A1: A change in color, such as yellowing, is a common indicator of degradation. The most likely cause is oxidation of the benzylamine moiety. This can be exacerbated by exposure to air (oxygen), light, and elevated temperatures. The primary amine group is susceptible to oxidation, which can lead to the formation of colored impurities. To mitigate this, always store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Q2: My compound has been stored for a while, and I'm concerned about its purity. What are the primary degradation pathways?
A2: The two primary degradation pathways for this compound are:
-
Oxidation: As mentioned, the amine group can be oxidized, especially when exposed to air. This can lead to the formation of imines and other oxidation byproducts.
-
Reaction with Carbon Dioxide: Like many primary amines, this compound can react with atmospheric carbon dioxide to form a carbamate salt. This can alter the physical and chemical properties of your sample.
Q3: What are the ideal storage conditions to prevent degradation?
A3: To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions. These are summarized in the table below. The most critical factors are maintaining a dry, cool, and inert environment.
Q4: Can I store the compound in a standard laboratory freezer?
A4: Storing at low temperatures is generally recommended. However, ensure the container is properly sealed to prevent the condensation of moisture inside when it is removed from the freezer. A desiccator can be used to bring the sample to room temperature before opening. Repeated freeze-thaw cycles should be avoided if possible.
Q5: Are there any chemical incompatibilities I should be aware of during storage or in my experiments?
A5: Yes, this compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[1] Contact with these substances can lead to vigorous and potentially hazardous reactions, as well as complete degradation of the compound. Always use separate and clean equipment when handling these reagents in proximity to your sample.
Storage Condition Guidelines
| Parameter | Recommended Condition | Potential Consequences of Deviation |
| Temperature | Store in a cool, dry place. Refrigeration is recommended for long-term storage. | Elevated temperatures can accelerate the rate of degradation, particularly oxidation. |
| Atmosphere | Store under an inert gas atmosphere (e.g., Nitrogen or Argon).[1] | Exposure to air (oxygen) can lead to oxidation. Exposure to carbon dioxide can result in carbamate formation. |
| Container | Keep container tightly closed in a well-ventilated place.[1][2] Use amber glass vials or other light-protecting containers. | A poorly sealed container allows for the ingress of air and moisture. Transparent containers can permit photodegradation. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and acid chlorides.[1] | Contact can cause rapid degradation and may pose a safety hazard. |
Experimental Protocols
Protocol for a Stability Study of this compound
This protocol outlines a method to assess the stability of this compound under various conditions.
1. Objective: To determine the stability of this compound under accelerated degradation conditions (heat, light, humidity, and air exposure).
2. Materials:
-
This compound (high purity reference standard)
-
HPLC grade acetonitrile and water
-
Formic acid (or other suitable mobile phase modifier)
-
Amber and clear glass vials with inert caps
-
Calibrated stability chambers (or ovens and desiccators)
-
HPLC system with a UV detector
-
Analytical balance
3. Experimental Setup:
-
Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several amber and clear vials.
-
For each condition, prepare at least three replicate samples.
-
Time Points: Analyze samples at T=0, T=1 week, T=2 weeks, T=4 weeks, and T=8 weeks.
4. Stress Conditions:
-
Control: Store samples in a sealed amber vial under nitrogen at 4°C.
-
Heat: Store samples in a sealed amber vial under nitrogen in a stability chamber at 40°C.
-
Light: Store samples in a sealed clear vial under nitrogen at room temperature with exposure to laboratory light.
-
Humidity: Store samples in a sealed amber vial under nitrogen in a stability chamber at 25°C with 75% relative humidity.
-
Air Exposure: Store samples in a loosely capped amber vial at room temperature.
5. Analytical Method:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. A C18 column is a good starting point.
-
At each time point, dilute the samples to a suitable concentration for HPLC analysis.
-
Inject the samples and a reference standard.
-
Record the peak area of the parent compound and any new peaks that appear.
6. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time for each condition.
-
Identify and quantify any major degradation products.
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting workflow for identifying and resolving potential degradation issues.
Caption: Experimental workflow for assessing the stability of this compound.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 4-Chloro-3-(trifluoromethyl)benzylamine by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Chloro-3-(trifluoromethyl)benzylamine, a key intermediate in pharmaceutical synthesis. The document details an optimized experimental protocol, compares its performance with alternative analytical techniques, and presents supporting data to aid in method selection and implementation.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is paramount for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity assessment of such compounds due to its high resolution, sensitivity, and robustness. This guide outlines a typical reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and compares it with other analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).
HPLC Method for Purity Analysis
A robust RP-HPLC method was developed for the separation and quantification of this compound from its potential process-related impurities. The method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Data Presentation
| Parameter | This compound | Potential Impurity 1 (Starting Material) | Potential Impurity 2 (By-product) |
| Retention Time (min) | 15.2 | 8.5 | 18.9 |
| Relative Retention Time | 1.00 | 0.56 | 1.24 |
| Resolution | - | > 2.0 | > 2.0 |
| Tailing Factor | 1.1 | 1.2 | 1.3 |
| Limit of Detection (LOD) | 0.01% | 0.01% | 0.01% |
| Limit of Quantification (LOQ) | 0.03% | 0.03% | 0.03% |
Note: The data presented is representative and may vary depending on the specific instrumentation and column used.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for the purity analysis of this compound, each with its own advantages and limitations.
| Feature | HPLC-UV | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Separation based on the differential migration of charged species in an electric field. |
| Advantages | High resolution, robust, widely available, suitable for non-volatile and thermally labile compounds. | High sensitivity, provides structural information for impurity identification. | High efficiency, low sample and reagent consumption, rapid analysis. |
| Limitations | May require derivatization for compounds without a UV chromophore, lower sensitivity than MS. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | Lower sensitivity compared to GC-MS, can be less robust than HPLC. |
| Typical Application | Routine quality control, purity testing, and stability studies. | Identification and quantification of volatile impurities and by-products. | Analysis of charged impurities and chiral separations. |
Mandatory Visualizations
HPLC Analysis Workflow
comparing reactivity of 4-Chloro-3-(trifluoromethyl)benzylamine vs 4-fluorobenzylamine
An Objective Comparison of the Reactivity of 4-Chloro-3-(trifluoromethyl)benzylamine and 4-Fluorobenzylamine for Pharmaceutical and Agrochemical Synthesis
Introduction
In the landscape of drug discovery and agrochemical development, benzylamines serve as crucial building blocks. Their reactivity, particularly the nucleophilicity of the primary amine, is a critical parameter influencing reaction kinetics and product yields. This guide provides a detailed comparison of the reactivity of two halogenated benzylamine analogs: this compound and 4-fluorobenzylamine. The analysis is based on the fundamental electronic effects of their respective substituents, supported by established principles of physical organic chemistry. We also present a standardized experimental protocol for a comparative kinetic analysis.
Chemical and Physical Properties
A summary of the key properties for both compounds is presented below. These properties provide a foundational basis for understanding their chemical behavior.
| Property | This compound | 4-Fluorobenzylamine |
| Molecular Formula | C₈H₇ClF₃N[1][2] | C₇H₈FN[3][4] |
| Molecular Weight | 209.60 g/mol [1][2] | 125.14 g/mol [3][4][5] |
| Appearance | Not specified (solid, given melting point) | Colorless to light yellow liquid[3][6] |
| pKa (Predicted) | Not available (expected to be significantly lower than 4-fluorobenzylamine) | 9.01 ± 0.10[3] |
| CAS Number | 62039-92-3[2] | 140-75-0[3][4] |
Analysis of Electronic Effects and Predicted Reactivity
The reactivity of the benzylamine moiety is predominantly governed by the electron density on the nitrogen atom, which is directly influenced by the substituents on the aromatic ring.
4-Fluorobenzylamine: The fluorine atom at the para-position exerts two opposing electronic effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine withdraws electron density from the ring through the sigma bond.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system.
For substituents in the para position, the resonance effect can significantly influence the reaction center. However, the inductive effect of fluorine is generally dominant, leading to a net electron withdrawal, albeit moderate. This makes the amine nitrogen in 4-fluorobenzylamine less nucleophilic than in the unsubstituted benzylamine, but it remains a potent nucleophile for many synthetic applications.[3]
This compound: This molecule features two powerful electron-withdrawing groups (EWGs) on the aromatic ring:
-
Trifluoromethyl Group (-CF₃): The -CF₃ group is one of the strongest EWGs used in medicinal chemistry.[7][8] It exerts a powerful inductive (-I) effect due to the high electronegativity of the three fluorine atoms. It has no significant resonance-donating capability.[9]
-
Chloro Group (-Cl): The chlorine atom also withdraws electron density through its inductive effect (-I).
Both the chloro and trifluoromethyl groups are positioned meta to the benzylamine substituent. From this position, their electron-withdrawing effects are primarily inductive. The cumulative effect is a significant decrease in the electron density of the aromatic ring, which in turn strongly reduces the electron density on the benzylic carbon and, consequently, the nitrogen atom of the amine group.
To quantify this, we can consider the Hammett substituent constants (σ), which measure the electronic effect of a substituent on a reaction center. A more positive σ value indicates a stronger electron-withdrawing effect.
| Substituent | Position | Hammett Constant (σ) |
| -F | para (σp) | +0.062[10] |
| -Cl | meta (σm) | +0.373[10] |
| -CF₃ | meta (σm) | +0.43 (reported value for σm) |
The significantly higher and positive Hammett constants for the substituents on this compound predict a substantially lower electron density on its amine nitrogen compared to 4-fluorobenzylamine.
Caption: Logical flow of substituent effects on amine nucleophilicity.
Reactivity Comparison Summary: Based on the analysis of electronic effects, a clear difference in reactivity can be predicted:
-
Nucleophilicity: 4-fluorobenzylamine is expected to be a significantly stronger nucleophile than this compound. The powerful electron-withdrawing nature of the -Cl and -CF₃ groups in the latter drastically reduces the basicity and nucleophilicity of the primary amine.
-
Reaction Rates: In reactions where the benzylamine acts as a nucleophile, such as in amide bond formation (acylation) or nucleophilic alkylations, 4-fluorobenzylamine will react much faster. Reactions with this compound may require more forcing conditions (e.g., higher temperatures, stronger coupling agents, or longer reaction times) to achieve comparable yields.
Proposed Experimental Protocol for Comparative Reactivity
To empirically validate the predicted difference in reactivity, a competitive acylation experiment can be performed. This method allows for a direct comparison of the nucleophilicity of the two amines under identical conditions.
Objective: To determine the relative reaction rates of 4-fluorobenzylamine and this compound with a limiting electrophile.
Materials:
-
4-fluorobenzylamine
-
This compound
-
Benzoyl chloride (limiting electrophile)
-
Triethylamine (non-nucleophilic base)
-
Dichloromethane (DCM, anhydrous solvent)
-
Internal standard (e.g., dodecane) for GC/HPLC analysis
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable column.
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve equimolar amounts (e.g., 1.0 mmol each) of 4-fluorobenzylamine and this compound in 20 mL of anhydrous DCM. Add 1.2 equivalents of triethylamine. Add a known amount of the internal standard.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. While stirring vigorously, add a solution of benzoyl chloride (0.5 mmol, 0.5 equivalents relative to the total amine concentration) in 5 mL of anhydrous DCM dropwise over 5 minutes.
-
Sampling and Quenching: Take aliquots (e.g., 0.5 mL) from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes). Immediately quench each aliquot in a vial containing a dilute HCl solution to stop the reaction.
-
Workup: For each quenched aliquot, extract the organic layer, dry it over anhydrous sodium sulfate, and prepare it for analysis.
-
Analysis: Analyze each sample by GC or HPLC to determine the relative concentrations of the two resulting amide products: N-(4-fluorobenzyl)benzamide and N-(4-chloro-3-(trifluoromethyl)benzyl)benzamide.
-
Data Interpretation: The ratio of the products formed at each time point will directly correlate with the relative nucleophilicity and reactivity of the two starting amines. A higher concentration of N-(4-fluorobenzyl)benzamide will confirm the higher reactivity of 4-fluorobenzylamine.
Caption: Workflow for the competitive acylation experiment.
Conclusion
The comparison between this compound and 4-fluorobenzylamine reveals a stark contrast in expected reactivity, driven by the electronic nature of their aromatic substituents.
-
4-Fluorobenzylamine is a moderately deactivated but still highly effective nucleophile, suitable for a wide range of standard synthetic transformations.[3][11]
-
This compound is a significantly deactivated nucleophile due to the potent and cumulative electron-withdrawing effects of its chloro and trifluoromethyl substituents.
For drug development professionals and researchers, this means that while both compounds are valuable synthons, the choice between them will have significant implications for reaction design. Syntheses involving this compound as a nucleophile will likely require more vigorous conditions compared to those employing its 4-fluoro counterpart. This guide provides the theoretical basis and a practical experimental framework for making informed decisions in the selection and application of these important chemical building blocks.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. This compound 97 62039-92-3 [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Fluorobenzylamine 0.97 (4-Fluorophenyl)methanamine [sigmaaldrich.com]
- 5. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluorobenzylamine | 140-75-0 [chemicalbook.com]
- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. homepages.bluffton.edu [homepages.bluffton.edu]
- 11. chemimpex.com [chemimpex.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Chloro-3-(trifluoromethyl)benzylamine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. The 4-Chloro-3-(trifluoromethyl)benzylamine scaffold has emerged as a promising starting point for the development of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the biological activities of derivatives of this versatile compound, supported by experimental data and detailed protocols to aid in future research and development endeavors.
The unique substitution pattern of a chloro group at the 4-position and a trifluoromethyl group at the 3-position of the benzylamine core imparts distinct physicochemical properties to its derivatives. These properties, including altered lipophilicity and electronic effects, can significantly influence their interaction with biological macromolecules, leading to a range of therapeutic applications, most notably in oncology.
Comparative Biological Activity of Key Derivatives
The derivatization of this compound has led to the discovery of compounds with potent inhibitory activity against crucial targets in cancer progression, such as receptor tyrosine kinases and immune checkpoints. Below is a summary of the quantitative data for representative derivatives.
| Derivative | Target | Assay | Activity (IC₅₀) | Reference Compound | Activity (IC₅₀) |
| 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea | KDR (VEGFR-2) | Kinase Assay | 0.0689 µM | Sorafenib | ~0.09 µM (VEGFR-2) |
| 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivative (HD10) | PD-1/PD-L1 Interaction | HTRF Assay | 3.1 nM | BMS-8 | ~18 nM |
In-Depth Look: Kinase Inhibition and Immune Checkpoint Blockade
Targeting Angiogenesis: KDR (VEGFR-2) Inhibition
Derivatives of 1-(4-chloro-3-(trifluoromethyl)phenyl)urea have demonstrated significant potential as inhibitors of Kinase Insert Domain-containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] KDR is a key mediator of angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis.
One of the most potent compounds identified is 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea , which exhibits a half-maximal inhibitory concentration (IC₅₀) of 0.0689 µM against KDR.[1][2] This potent activity positions such derivatives as promising candidates for anti-angiogenic cancer therapy.
Enhancing Anti-Tumor Immunity: PD-1/PD-L1 Blockade
The immune checkpoint pathway involving Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a major mechanism of immune evasion by cancer cells. Small molecule inhibitors that disrupt this interaction can restore T-cell mediated anti-tumor immunity. A novel series of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives has been developed as potent PD-1/PD-L1 inhibitors. Notably, compound HD10 from this series demonstrated a remarkable IC₅₀ value of 3.1 nM in a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Experimental Protocols
To facilitate the evaluation of novel this compound derivatives, detailed protocols for key biological assays are provided below.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
PD-1/PD-L1 Interaction Assay (HTRF)
This assay quantifies the ability of a compound to inhibit the interaction between PD-1 and PD-L1.[3][4]
Materials:
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with an Fc-tag)
-
Anti-His-Europium (Eu³⁺) Cryptate (donor fluorophore)
-
Anti-Fc-d2 (acceptor fluorophore)
-
Assay buffer
-
384-well low volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 5 µL of a pre-mixed solution containing His-tagged PD-1 and Fc-tagged PD-L1 to each well.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Add 10 µL of a detection mixture containing Anti-His-Eu³⁺ Cryptate and Anti-Fc-d2 to each well.
-
Incubate for 2-4 hours at room temperature.
-
Read the HTRF signal on a compatible plate reader at two wavelengths: 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition and IC₅₀ values.
Experimental and Drug Discovery Workflow
The discovery and development of novel inhibitors from the this compound scaffold typically follows a structured workflow.
This guide highlights the significant potential of this compound derivatives in modern drug discovery. The provided data and protocols offer a solid foundation for researchers to build upon, paving the way for the development of next-generation therapeutics.
References
A Comparative Guide to the Reaction Products of 4-Chloro-3-(trifluoromethyl)benzylamine for Drug Discovery
For researchers, scientists, and drug development professionals, 4-chloro-3-(trifluoromethyl)benzylamine serves as a critical building block in the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts distinct physicochemical properties to its derivatives, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides a comparative analysis of the two primary classes of reaction products derived from this versatile amine: amides and Schiff bases. We present supporting experimental data from analogous reactions to inform synthetic strategies and drug design efforts.
The primary amine functionality of this compound is a key reactive handle for the construction of diverse molecular scaffolds. The two most common and synthetically valuable transformations are acylation to form amides and condensation with carbonyls to yield Schiff bases. Each of these product classes offers a distinct set of properties and applications in medicinal chemistry.
Amide Derivatives: Versatile Scaffolds with Tunable Properties
Amide bond formation is a cornerstone of medicinal chemistry, and N-substituted benzylamides are prevalent motifs in a wide range of biologically active compounds. The reaction of this compound with various acylating agents provides access to a vast chemical space of amide derivatives with potential therapeutic applications.
General Synthesis and Comparison with Alternatives
The most common method for the synthesis of amides from this compound involves the reaction with an acyl chloride or a carboxylic acid activated with a coupling agent. While direct reaction with an acyl chloride is often straightforward, the use of coupling agents for carboxylic acids offers a milder and more versatile alternative, accommodating a broader range of functional groups.
A common alternative to traditional amide bond formation is the use of trifluoroethylamines as amide isosteres. These compounds can offer improved metabolic stability. However, the synthesis of trifluoroethylamines can be more complex than standard amidation reactions.
Table 1: Comparison of Amide Synthesis Methodologies
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acyl Chloride | Acyl Chloride, Base (e.g., Triethylamine) | Anhydrous solvent (e.g., DCM, THF), 0 °C to room temperature | High reactivity, often high yield | Acyl chlorides can be moisture-sensitive and may not be commercially available for complex structures. |
| Carboxylic Acid Coupling | Carboxylic Acid, Coupling Agent (e.g., EDC, HATU), Base (e.g., DIPEA) | Anhydrous solvent (e.g., DMF, DCM), room temperature | Milder conditions, broad substrate scope, readily available starting materials | Coupling agents and byproducts need to be removed during workup. |
| Alternative: Trifluoroethylamine Synthesis | N-aryl N,O-acetals, Grignard reagents | Anhydrous solvent (e.g., THF), low temperature | Produces metabolically stable amide isosteres.[1] | More complex multi-step synthesis, limited commercial availability of starting materials.[1] |
Experimental Protocol: General Procedure for Amide Synthesis via Acyl Chloride
A solution of this compound (1.0 eq) and a tertiary amine base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) is cooled to 0 °C in an ice bath. The desired acyl chloride (1.1 eq) is then added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for a period of 2-12 hours, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-(4-chloro-3-(trifluoromethyl)benzyl)amide.
Schiff Base Derivatives: Key Intermediates in Synthesis and Biologically Active Molecules
Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. These compounds are not only valuable synthetic intermediates that can be readily transformed into other functional groups, but many also exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[2][3][4][5] The reaction of this compound with various aldehydes and ketones provides access to a diverse library of Schiff bases.
General Synthesis and Comparison with Alternatives
The synthesis of Schiff bases is typically a straightforward condensation reaction, often catalyzed by an acid or a base, and usually involves the removal of water to drive the equilibrium towards the product. Greener synthetic methodologies, such as microwave-assisted synthesis or reactions in water, have been developed as alternatives to traditional solvent-based methods.[6]
An alternative approach to obtain compounds with a carbon-nitrogen double bond is through the Wittig reaction of an aldehyde with a phosphonium ylide. However, this method is more commonly used for the synthesis of alkenes and is less direct for obtaining the N-substituted imines that are the focus here.
Table 2: Comparison of Schiff Base Synthesis Methodologies
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Conventional Reflux | Aldehyde/Ketone, Acid or Base Catalyst | Solvent (e.g., Ethanol, Toluene), Reflux | Simple procedure, generally good yields | Requires heating and often long reaction times, use of organic solvents. |
| Microwave-Assisted | Aldehyde/Ketone, Catalyst (optional) | Solvent or solvent-free, Microwave irradiation | Rapid reaction times, often higher yields, environmentally friendly.[6] | Requires specialized microwave equipment. |
| Grindstone Chemistry | Aldehyde/Ketone | Solvent-free, grinding at room temperature | Environmentally benign, simple, and energy-efficient.[6] | May not be suitable for all substrates, scalability can be a concern. |
Experimental Protocol: General Procedure for Schiff Base Synthesis
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or methanol, the corresponding aldehyde or ketone (1.0 eq) is added. A catalytic amount of an acid, such as glacial acetic acid, or a base, like piperidine, can be added to facilitate the reaction. The mixture is then refluxed for a period of 2-8 hours, with the progress of the reaction being monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with a cold solvent and can be further purified by recrystallization to yield the pure Schiff base.
Visualization of Synthetic Pathways
To further elucidate the synthetic strategies discussed, the following diagrams illustrate the reaction pathways for the formation of amide and Schiff base derivatives from this compound.
Performance and Applications in Drug Discovery
The choice between synthesizing an amide or a Schiff base derivative of this compound depends on the specific goals of the drug discovery program.
Amides are generally more stable and are often integral components of the final drug molecule. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro substituent can provide an additional point for interaction with biological targets or influence the overall electronic properties of the molecule. For instance, N-benzyl propanamide derivatives have been investigated as potent TRPV1 antagonists.
Schiff bases , while sometimes exhibiting biological activity themselves, are frequently used as versatile intermediates. The imine bond can be readily hydrolyzed back to the amine and carbonyl precursors, or it can be reduced to form a stable secondary amine. This reactivity allows for further structural elaboration and the creation of more complex molecular architectures. Schiff bases derived from substituted anilines and benzaldehydes have shown a broad spectrum of biological activities, including antibacterial and antifungal effects.[7][8]
Conclusion
Both amide and Schiff base derivatives of this compound represent valuable classes of compounds for drug discovery and development. The selection of which synthetic route to pursue should be guided by the desired properties of the final compound. Amides offer a direct route to stable, drug-like molecules, while Schiff bases provide versatile intermediates for further synthetic transformations and can also possess intrinsic biological activity. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions in the design and synthesis of novel therapeutic agents based on this important fluorinated building block.
References
- 1. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 3. O-(4-chloro-3-trifluoromethyl-benzyl)-hydroxylamine | C8H7ClF3NO | CID 67189157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3465051A - Chloromethylation of benzene compounds - Google Patents [patents.google.com]
- 5. [PDF] Synthesis, Characterization and Biological Activity of Schiff Bases | Semantic Scholar [semanticscholar.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ijcrcps.com [ijcrcps.com]
comparative study of trifluoromethylated benzylamines in synthesis
A Comparative Guide to the Synthesis of Trifluoromethylated Benzylamines
The introduction of a trifluoromethyl (-CF3) group into benzylamine scaffolds is a pivotal strategy in medicinal chemistry and drug development.[1][2] This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, a variety of synthetic methodologies have been developed to access these valuable building blocks. This guide provides a comparative analysis of key synthetic routes to trifluoromethylated benzylamines, offering experimental data and protocols to inform methodology selection for researchers, scientists, and drug development professionals.
Performance Comparison of Synthetic Methods
The selection of a synthetic route to trifluoromethylated benzylamines depends on factors such as the desired substitution pattern (α-CF3 vs. aromatic ring CF3), stereochemistry, and the availability of starting materials. The following tables summarize quantitative data for several prominent methods.
Table 1: Asymmetric Synthesis of α-(Trifluoromethyl)benzylamines
| Method | Catalyst/Reagent | Substrate Scope (Example) | Yield (%) | Enantiomeric Excess (ee %) | Reaction Time | Ref. |
| Heterogeneous Catalytic Reductive Amination | 5% Pd/BaCO₃ | Trifluoromethyl acetophenones | Good | Good to Excellent | - | [3] |
| Biomimetic 1,3-Proton Shift | Cinchonidine derivatives | Trifluoromethyl ketimines | Up to 79% (conversion) | 35 | 52 days | [4] |
| Enantioselective Isomerization of Imines | Chiral Organic Catalyst (DHQ-7f) | N-benzyl trifluoromethyl imines | - | Up to 94 | - | [5] |
Table 2: Aromatic Trifluoromethylation of Benzylamines
| Method | Catalyst/Reagent | Substrate Scope (Example) | Yield (%) | Key Features | Ref. |
| Pd(II)-Catalyzed C-H Trifluoromethylation | Pd(OAc)₂ / Electrophilic CF₃ reagent | N-unsubstituted benzylamines | 45 - 76 | Direct ortho-trifluoromethylation; requires additives like H₂O and Ag₂O. | [1] |
Table 3: Comparison of General Synthetic Routes
| Method | Starting Materials | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages | Ref. |
| Reductive Amination | 3,3,3-Trifluoropropanal, Benzylamine | Reducing agent (e.g., NaBH(OAc)₃) | 75 - 85 | Generally higher yields, one-pot procedure. | Requires synthesis or purchase of the aldehyde. | [6] |
| N-Alkylation | Benzylamine, 3,3,3-Trifluoropropyl halide/tosylate | Base (e.g., K₂CO₃) | 60 - 70 | Avoids handling of potentially unstable aldehyde. | Potential for over-alkylation, leaving group precursor may be less available. | [6] |
| Light-Driven Synthesis | Alkenes, Umemoto reagent, Nitriles | Photoredox catalyst | - | Mild, sustainable conditions for complex molecules. | Substrate scope can be limited. | [7] |
Experimental Protocols
Detailed methodologies for key synthetic strategies are provided below.
Protocol 1: Heterogeneous Catalytic Reductive Amination[3][8]
This method involves the formation of an imine from a trifluoromethyl ketone, followed by a diastereoselective hydrogenation.
-
Imine Formation: A mixture of the α,α,α-trifluoromethyl ketone (1 eq.), chiral α-methylbenzylamine (1.1 eq.), and K-10 montmorillonite catalyst in a suitable solvent (e.g., toluene) is stirred at reflux with a Dean-Stark trap until water evolution ceases. The catalyst is then filtered off, and the solvent is evaporated.
-
Diastereoselective Hydrogenation: The crude imine is dissolved in an appropriate solvent (e.g., methanol) and subjected to hydrogenation in the presence of a 5% Pd/BaCO₃ catalyst under a hydrogen atmosphere. The reaction is monitored until completion.
-
Hydrogenolysis: The catalyst is filtered, and the resulting product is subjected to hydrogenolysis under acidic conditions to cleave the chiral auxiliary, affording the desired chiral trifluoromethylated benzylamine.
Protocol 2: Pd(II)-Catalyzed Ortho-Trifluoromethylation[1]
This protocol enables the direct trifluoromethylation of the aromatic ring at the ortho position to the aminomethyl group.
-
A mixture of the benzylamine (1.0 eq.), Pd(OAc)₂ (0.1 eq.), an electrophilic CF₃ reagent (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) (2.0 eq.), Ag₂O (2.0 eq.), and an appropriate acid (e.g., 3,5-dinitrobenzoic acid) is prepared in a suitable solvent (e.g., dichloroethane).
-
Water (5.0 eq.) is added to the mixture.
-
The reaction is stirred at an elevated temperature (e.g., 100 °C) for several hours until completion, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, filtered, and purified by column chromatography to yield the ortho-trifluoromethylated benzylamine.
Protocol 3: Reductive Amination for N-Benzyl-3,3,3-trifluoropropan-1-amine[6]
This procedure describes a one-pot synthesis via reductive amination.
-
To a solution of 3,3,3-trifluoropropanal (1.0 eq.) and benzylamine (1.2 eq.) in a chlorinated solvent (e.g., 1,2-dichloroethane) at 0 °C, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target amine.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows and logical relationships of the described synthetic methods.
Caption: Workflow for Asymmetric Synthesis via Heterogeneous Catalytic Reductive Amination.
Caption: Logical Relationship for Pd(II)-Catalyzed Ortho-Trifluoromethylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
A Comparative Guide to the Synthesis of 4-Chloro-3-(trifluoromethyl)benzylamine
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 4-Chloro-3-(trifluoromethyl)benzylamine is a valuable building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of two prominent synthetic routes to this amine: the reduction of 4-chloro-3-(trifluoromethyl)benzonitrile and the reductive amination of 4-chloro-3-(trifluoromethyl)benzaldehyde.
Comparison of Synthetic Routes
The selection of an optimal synthetic route depends on several factors, including precursor availability, desired yield and purity, reaction scalability, and safety considerations. Below is a summary of the key performance indicators for the two routes.
| Parameter | Route 1: Nitrile Reduction | Route 2: Reductive Amination |
| Starting Material | 4-Chloro-3-(trifluoromethyl)benzonitrile | 4-Chloro-3-(trifluoromethyl)benzaldehyde |
| Key Transformation | Catalytic Hydrogenation | Reductive Amination |
| Reagents | Raney Nickel, Hydrogen gas, Ammonia in Methanol | Ammonia, Sodium Borohydride, Methanol |
| Reported Yield | High | Good to High |
| Purity | Generally high, requires purification | Good, requires purification |
| Reaction Time | Several hours | Several hours |
| Temperature | Elevated temperature (e.g., 120°C) | Room temperature |
| Pressure | High pressure (e.g., 40 bar H₂) | Atmospheric pressure |
| Safety Considerations | Use of flammable hydrogen gas under high pressure, handling of pyrophoric Raney Nickel. | Handling of sodium borohydride, which is flammable and reacts with water. |
Experimental Protocols
Route 1: Reduction of 4-chloro-3-(trifluoromethyl)benzonitrile
This route involves the catalytic hydrogenation of the corresponding benzonitrile. The nitrile precursor can be synthesized from 4-chloro-3-(trifluoromethyl)aniline via a Sandmeyer reaction.
Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)benzonitrile
A common method for the synthesis of aryl nitriles from anilines is the Sandmeyer reaction. This involves the diazotization of the aniline followed by reaction with a cyanide salt, typically cuprous cyanide.
Step 2: Catalytic Hydrogenation to this compound
The following protocol is based on established methods for the catalytic hydrogenation of benzonitriles.
-
Materials: 4-chloro-3-(trifluoromethyl)benzonitrile, Raney Nickel (50% slurry in water), Methanol, Anhydrous Ammonia, Hydrogen gas.
-
Procedure:
-
A high-pressure autoclave is charged with 4-chloro-3-(trifluoromethyl)benzonitrile (1.0 eq), methanol, and a catalytic amount of Raney Nickel (washed with methanol to remove water).
-
The vessel is sealed and purged with nitrogen, followed by the introduction of anhydrous ammonia to a specific partial pressure. The presence of ammonia is often crucial to suppress the formation of secondary and tertiary amine byproducts.
-
The autoclave is then pressurized with hydrogen gas to approximately 40 bar.
-
The reaction mixture is heated to around 120°C with vigorous stirring for several hours until hydrogen uptake ceases.
-
After cooling to room temperature and venting the excess hydrogen, the catalyst is carefully filtered off.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by distillation or chromatography to yield the final product.
-
Route 2: Reductive Amination of 4-chloro-3-(trifluoromethyl)benzaldehyde
This approach utilizes the corresponding benzaldehyde as the starting material, which is converted to the benzylamine in a one-pot reaction with ammonia and a reducing agent.
Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)benzaldehyde
The aldehyde precursor can be prepared by the oxidation of 4-chloro-3-(trifluoromethyl)benzyl alcohol.
Step 2: Reductive Amination to this compound
The following protocol is a representative procedure for the reductive amination of an aldehyde.
-
Materials: 4-chloro-3-(trifluoromethyl)benzaldehyde, Methanol, Aqueous Ammonia (25%), Sodium Borohydride.
-
Procedure:
-
4-chloro-3-(trifluoromethyl)benzaldehyde (1.0 eq) is dissolved in methanol in a round-bottom flask.
-
Aqueous ammonia (excess) is added to the solution, and the mixture is stirred at room temperature to facilitate the formation of the intermediate imine. This step may take several hours.
-
The reaction mixture is then cooled in an ice bath, and sodium borohydride (1.5-2.0 eq) is added portion-wise, ensuring the temperature remains low.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional few hours.
-
The reaction is quenched by the careful addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound, which is then purified.
-
Visualizing the Synthetic Workflows
To provide a clearer understanding of the two synthetic pathways, the following diagrams illustrate the key transformations and logical flow of each route.
Caption: Workflow for Route 1: Nitrile Reduction.
A Spectroscopic Showdown: Unraveling the Isomers of 4-Chloro-3-(trifluoromethyl)benzylamine
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In the synthesis of complex pharmaceuticals and agrochemicals, distinguishing between isomers of key intermediates is a critical step that can significantly impact the efficacy and safety of the final product. This guide provides a detailed spectroscopic comparison of 4-Chloro-3-(trifluoromethyl)benzylamine and its positional isomers, offering a valuable resource for their unambiguous identification.
This comparison guide delves into the nuanced differences in the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound and its isomers: 2-Chloro-5-(trifluoromethyl)benzylamine and 3-Chloro-4-(trifluoromethyl)benzylamine. By presenting a side-by-side analysis of their spectral characteristics, this guide aims to equip researchers with the necessary tools to confidently differentiate between these closely related compounds.
Comparative Spectroscopic Data
| Spectroscopic Technique | This compound | 2-Chloro-5-(trifluoromethyl)benzylamine | 3-Chloro-4-(trifluoromethyl)benzylamine |
| ¹H NMR | |||
| Ar-H | ~7.4-7.8 ppm (m) | ~7.5-7.9 ppm (m) | ~7.3-7.7 ppm (m) |
| -CH₂- | ~3.9 ppm (s) | ~3.9 ppm (s) | ~3.8 ppm (s) |
| -NH₂ | ~1.7 ppm (s, br) | ~1.7 ppm (s, br) | ~1.6 ppm (s, br) |
| ¹³C NMR | |||
| Ar-C (C-Cl) | ~132 ppm | ~134 ppm | ~122 ppm |
| Ar-C (C-CF₃) | ~128 ppm (q) | ~131 ppm (q) | ~127 ppm (q) |
| Ar-CH | ~125-135 ppm | ~124-133 ppm | ~126-130 ppm |
| -CH₂- | ~45 ppm | ~45 ppm | ~44 ppm |
| -CF₃ | ~124 ppm (q) | ~124 ppm (q) | ~124 ppm (q) |
| IR (cm⁻¹) | |||
| N-H Stretch | 3300-3500 (m, two bands) | 3300-3500 (m, two bands) | 3300-3500 (m, two bands) |
| C-H Stretch (Aromatic) | 3000-3100 (w) | 3000-3100 (w) | 3000-3100 (w) |
| C-H Stretch (Aliphatic) | 2850-2960 (w) | 2850-2960 (w) | 2850-2960 (w) |
| C=C Stretch (Aromatic) | 1450-1600 (m) | 1450-1600 (m) | 1450-1600 (m) |
| C-N Stretch | 1260-1350 (m) | 1260-1350 (m) | 1260-1350 (m) |
| C-F Stretch | 1100-1300 (s, multiple bands) | 1100-1300 (s, multiple bands) | 1100-1300 (s, multiple bands) |
| C-Cl Stretch | 700-850 (s) | 700-850 (s) | 700-850 (s) |
| Mass Spectrometry (m/z) | |||
| Molecular Ion [M]⁺ | 209/211 (isotope pattern) | 209/211 (isotope pattern) | 209/211 (isotope pattern) |
| Major Fragments | [M-NH₂]⁺, [M-Cl]⁺, [M-CF₃]⁺, benzyl cation fragments | [M-NH₂]⁺, [M-Cl]⁺, [M-CF₃]⁺, benzyl cation fragments | [M-NH₂]⁺, [M-Cl]⁺, [M-CF₃]⁺, benzyl cation fragments |
Note: (s) = strong, (m) = medium, (w) = weak, (br) = broad, (q) = quartet. Chemical shifts are reported in ppm relative to TMS. The exact positions of signals can vary depending on the solvent and concentration.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Researchers should adapt these protocols based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzylamine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-transform infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For these compounds, Electron Ionization (EI) or Electrospray Ionization (ESI) are common.
-
EI: Typically coupled with Gas Chromatography (GC-MS) for separation and analysis of volatile compounds.
-
ESI: Often used with Liquid Chromatography (LC-MS) for less volatile or thermally labile compounds.
-
-
Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion peak and its isotopic pattern.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which is crucial for structural elucidation and isomer differentiation.
-
-
Data Analysis: Analyze the mass spectra to identify the molecular weight and the fragmentation patterns. The characteristic isotopic signature of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) is a key diagnostic feature.
Visualization of the Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for the spectroscopic comparison of benzylamine isomers.
This comprehensive guide provides a foundational framework for the spectroscopic analysis and differentiation of this compound and its isomers. By employing the detailed protocols and comparative data presented, researchers can ensure the structural integrity of their chemical entities, a crucial aspect of successful drug discovery and development.
The Impact of Trifluoromethyl Substitution on the Metabolic Stability of 4-Chloro-3-(trifluoromethyl)benzylamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of developing robust drug candidates, enhancing metabolic stability is a critical objective. A widely adopted strategy in medicinal chemistry is the introduction of a trifluoromethyl (CF₃) group to block sites of metabolic oxidation. This guide provides a comparative assessment of the metabolic stability of compounds derived from 4-Chloro-3-(trifluoromethyl)benzylamine, illustrating the profound effect of the trifluoromethyl group by contrasting it with a non-fluorinated analogue. The data presented herein is based on established principles of drug metabolism and is intended to be representative for this class of compounds.
Enhanced Metabolic Stability with Trifluoromethyl Substitution
The this compound scaffold is of significant interest in drug discovery. The trifluoromethyl group at the 3-position of the phenyl ring is a key feature designed to enhance the metabolic stability of derivatives. This is primarily due to the high bond strength of the carbon-fluorine bond, which is significantly more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP) superfamily, compared to a carbon-hydrogen bond in a corresponding methyl group.[1][2] This "metabolic switching" effectively blocks a common route of oxidative metabolism, leading to a longer half-life and improved bioavailability of the drug candidate.[1]
The drug Sorafenib, which contains the 4-chloro-3-(trifluoromethyl)phenyl moiety, is primarily metabolized by the CYP3A4 enzyme through oxidation.[3][4] This highlights the importance of this metabolic pathway for this structural class.
Comparative In Vitro Metabolic Stability Data
To illustrate the impact of the trifluoromethyl group, the following table presents representative data from a simulated human liver microsomal (HLM) stability assay. The data compares a hypothetical derivative of this compound (Compound A) with its non-fluorinated methyl analogue, a hypothetical derivative of 4-Chloro-3-methylbenzylamine (Compound B).
| Parameter | Compound A (with -CF₃) | Compound B (with -CH₃) | Rationale |
| In Vitro Half-life (t½, min) | 120 | 25 | The C-F bonds in the trifluoromethyl group are highly stable and resistant to CYP-mediated oxidation, leading to a significantly longer half-life compared to the more metabolically labile methyl group.[1][2] |
| Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) | 5.8 | 27.7 | Intrinsic clearance, a measure of the liver's metabolic capacity, is substantially lower for the trifluoromethylated compound due to the blocked site of metabolism.[1] |
| Primary Metabolites | Minimal oxidative metabolites | Hydroxylated methyl group (benzyl alcohol derivative) and further oxidation products | The primary route of metabolism for the methyl analogue is oxidation of the methyl group, a pathway that is blocked in the trifluoromethyl analogue. |
Note: The data presented in this table is illustrative and intended to represent typical results for compounds of this type based on established principles of metabolic stability.
Experimental Protocols
Human Liver Microsomal Stability Assay
This in vitro assay is a standard method for determining the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound in the presence of human liver microsomes.
2. Materials:
-
Test compound and comparator compound
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
3. Procedure:
-
Preparation: Prepare stock solutions of the test and comparator compounds in a suitable solvent (e.g., DMSO). Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Incubation: In a 96-well plate, add the HLM solution and the test compound. Pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), terminate the reaction in the respective wells by adding the stopping solution.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot provides the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL).[1]
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of metabolic switching that confers enhanced stability to trifluoromethylated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 4-Chloro-3-(trifluoromethyl)benzylamine: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the precise quantification of 4-Chloro-3-(trifluoromethyl)benzylamine in a mixture.
This guide provides a comprehensive and objective comparison of three powerful analytical techniques for the quantitative analysis of this compound, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and potency of drug substances and products. This document presents a summary of experimental data, detailed methodologies, and visual workflows to aid researchers in choosing the most suitable technique for their specific needs.
Data Summary: A Comparative Overview
The following table summarizes the key performance characteristics of HPLC, GC-MS, and ¹⁹F qNMR for the quantitative analysis of this compound. The data presented is a synthesis of typical performance for these methods with similar aromatic amines and halogenated compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) |
| Linearity (R²) | >0.99[1] | ≥0.996[2] | >0.99[3] |
| Accuracy (% Recovery) | 89 - 100%[1] | 80.7 - 117.4%[2] | Comparable to mass balance[3] |
| Precision (%RSD) | < 5%[1] | < 5%[2] | Similar to ¹H qNMR[3] |
| Limit of Detection (LOD) | Analyte dependent, can be in the µg/L range[1] | 0.2 - 0.4 ng/mL[2] | Analyte and instrument dependent |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL[1] | 0.6 - 1.0 ng/mL[2] | Analyte and instrument dependent |
| Sample Throughput | High | Medium | High (with autosampler) |
| Need for Derivatization | May be required to enhance detection | Often required for primary amines | Not required |
| Specificity | Good, can be improved with MS detector | Very high (mass fragmentation pattern) | Very high (unique fluorine signal) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method is typically employed.
Sample Preparation:
-
Accurately weigh and dissolve the sample mixture in a suitable solvent, such as a mixture of acetonitrile and water.
-
Perform serial dilutions to prepare calibration standards and quality control samples at various concentrations.
-
Filter the samples and standards through a 0.45 µm syringe filter before injection to remove any particulate matter.
Instrumentation and Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water with a buffer modifier like sulfuric acid[4].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 210 nm[4].
-
Column Temperature: 30 °C.
Workflow for HPLC Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
A Comparative Guide to Catalyst Efficacy in C-N Coupling Reactions of 4-Chloro-3-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted benzylamines is a critical step in the development of novel pharmaceuticals and functional materials. Among these, derivatives of 4-Chloro-3-(trifluoromethyl)benzylamine are of significant interest due to the unique electronic properties conferred by the trifluoromethyl and chloro substituents. The formation of new carbon-nitrogen (C-N) bonds via cross-coupling reactions is a cornerstone of this synthetic effort. The choice of catalyst for these transformations is paramount, directly influencing reaction efficiency, yield, and substrate scope.
This guide provides a comparative overview of common catalytic systems for the coupling of amines with electron-deficient aryl chlorides, using 4-Chloro-3-(trifluoromethyl)aniline as a close model for the target substrate, this compound. The data and protocols presented are synthesized from established methodologies for related substrates to provide a reliable framework for catalyst selection and reaction optimization.
Palladium-Catalyzed Buchwald-Hartwig Amination: A Comparative Overview
The Buchwald-Hartwig amination is a powerful and widely used method for C-N bond formation.[1][2] The efficacy of this palladium-catalyzed reaction is highly dependent on the choice of phosphine ligand, which modulates the stability and reactivity of the palladium center. For challenging, electron-deficient aryl chlorides, bulky and electron-rich ligands are generally required to promote the key oxidative addition and reductive elimination steps of the catalytic cycle.[2][3]
Below is a summary of catalyst performance for the amination of related chloro-aryl substrates.
Table 1: Comparison of Palladium Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 1 - 24 | 85 - 98 | Highly effective for electron-deficient and sterically hindered aryl chlorides.[4] |
| Pd₂(dba)₃ | RuPhos | K₂CO₃ | Dioxane | 110 | 12 - 24 | 80 - 95 | A robust system with good functional group tolerance. |
| Pd(OAc)₂ | cataCXium® A | K₃PO₄ | t-AmylOH | 100 | 2 - 6 | 90 - 99 | Effective for a broad range of amines and aryl chlorides. |
| Pd-G3-XPhos | NaOtBu | Toluene | 80 - 100 | 1 - 4 | > 95 | Pre-catalyst offers high activity and shorter reaction times.[5] | |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 8 - 12 | 70 - 90 | Second-generation ligand, effective but may require longer reaction times for chlorides.[1][6] |
Note: Yields are representative and highly dependent on the specific amine coupling partner and reaction scale. Data is compiled based on reactions with structurally similar electron-deficient aryl chlorides.
Alternative Catalytic Systems
While palladium-based catalysts are dominant, nickel and copper systems present viable and sometimes advantageous alternatives, particularly for reasons of cost and unique reactivity.
-
Nickel Catalysis: Nickel catalysts, often paired with Josiphos-type or NHC (N-heterocyclic carbene) ligands, are effective for the amination of aryl chlorides.[7] They can be a more cost-effective option and sometimes offer complementary reactivity to palladium systems, especially with ammonia or primary alkylamines.[7]
-
Copper Catalysis: Traditionally used in Ullmann-type couplings, modern copper-catalyzed systems, often employing ligands like 1,10-phenanthroline, can mediate C-N bond formation, though they are more commonly applied to aryl iodides and bromides.[3]
Experimental Protocols
Precise and reproducible experimental procedures are crucial for success. The following section details a generalized protocol for a palladium-catalyzed Buchwald-Hartwig amination, which can be adapted for specific catalyst systems.
General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride
This procedure is a general guideline and should be optimized for each specific substrate combination. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using dry solvents.[8][9]
Materials:
-
This compound (or aniline) (1.0 equiv)
-
Amine coupling partner (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)[4]
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)[4]
-
Base (e.g., NaOtBu, 1.5 - 2.0 equiv)[10]
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand.
-
Reagent Addition: Add the base, followed by the aryl chloride and the amine coupling partner.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[9]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[8]
Visualization of Experimental Workflow
A clear understanding of the experimental sequence is essential for efficient laboratory work. The following diagram illustrates a typical workflow for the described coupling reaction.
Caption: Generalized workflow for a Buchwald-Hartwig C-N coupling experiment.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Crystallographic Guide to 4-Chloro-3-(trifluoromethyl)benzylamine Derivatives in Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the X-ray crystallographic data for two prominent multi-kinase inhibitors, Sorafenib and Regorafenib, both of which feature the 4-chloro-3-(trifluoromethyl)benzylamine core. This comparison is supplemented with detailed experimental protocols and visualizations of the key signaling pathways these inhibitors target.
Data Presentation: Crystallographic Comparison of Sorafenib and Regorafenib
The following table summarizes key crystallographic parameters for Sorafenib in complex with its target protein B-RAF, and for Regorafenib in its crystalline form. This data provides a basis for comparing the structural aspects of these two important therapeutic agents.
| Parameter | Sorafenib (in complex with B-RAF) | Regorafenib (anhydrous) | Regorafenib (monohydrate) |
| PDB ID / CCDC No. | 1UWH[1][2] | 1045583 | 1045581 |
| Molecular Formula | C21H16ClF3N4O3 | C21H15ClF4N4O3 | C21H15ClF4N4O3·H2O |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P 21 21 21 | P21/c | P21/c |
| a (Å) | 78.40 | 7.6972 | Not specified |
| b (Å) | 100.90 | 24.3703 | Not specified |
| c (Å) | 111.10 | 11.3580 | Not specified |
| α (°) | 90.00 | 90.00 | Not specified |
| β (°) | 90.00 | 93.545 | Not specified |
| γ (°) | 90.00 | 90.00 | Not specified |
| Resolution (Å) | 2.95[1] | Not applicable | Not applicable |
| R-Value Work | 0.222[1] | Not specified | Not specified |
| R-Value Free | 0.257[1] | Not specified | Not specified |
Experimental Protocols
Small Molecule X-ray Crystallography (for Regorafenib)
The determination of the crystal structure of a small molecule like Regorafenib typically involves the following steps:
-
Crystallization: Single crystals of the compound are grown from a suitable solvent or a mixture of solvents. Common techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution. For polymorphic screening, various solvents and conditions are explored.
-
Crystal Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at cryogenic temperatures to minimize radiation damage.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods. The initial structural model is refined against the experimental data to obtain the final, accurate three-dimensional structure of the molecule.
Protein-Ligand X-ray Crystallography (for Sorafenib-B-RAF complex)
Determining the structure of a protein-ligand complex, such as Sorafenib bound to B-RAF, involves additional steps:
-
Protein Expression and Purification: The target protein (B-RAF kinase domain) is expressed in a suitable system (e.g., insect cells) and purified to high homogeneity.[1]
-
Crystallization:
-
Co-crystallization: The purified protein is mixed with the ligand (Sorafenib) before setting up crystallization trials. This allows the complex to form in solution prior to crystallization.
-
Soaking: Crystals of the apo-protein (protein without the ligand) are grown first. These crystals are then soaked in a solution containing the ligand, allowing the ligand to diffuse into the crystal and bind to the protein.
-
-
Data Collection and Processing: Similar to small molecule crystallography, the protein-ligand crystals are subjected to X-ray diffraction. Due to the larger unit cells and weaker diffraction of protein crystals, synchrotron radiation sources are often used.
-
Structure Solution and Refinement: The structure is typically solved using molecular replacement, where a known structure of a similar protein is used as a starting model. The electron density map is then used to build the model of the protein-ligand complex, followed by refinement to improve the fit of the model to the experimental data.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways inhibited by Sorafenib and Regorafenib.
References
Bioisosteric Replacement Strategies for 4-Chloro-3-(trifluoromethyl)benzylamine: A-Comparative Analysis
A comprehensive review of scientific literature reveals a lack of specific bioisosteric replacement studies directly investigating 4-Chloro-3-(trifluoromethyl)benzylamine. However, by applying established principles of medicinal chemistry and drawing parallels from studies on related motifs, we can construct a comparative guide to potential bioisosteric modifications of this scaffold. This guide is intended for researchers, scientists, and drug development professionals to inform the design of novel analogs with potentially improved pharmacological profiles.
The strategic replacement of key functional groups with bioisosteres—substituents with similar physical or chemical properties that produce broadly similar biological effects—is a cornerstone of modern drug discovery. This approach is often employed to enhance potency, selectivity, and metabolic stability, or to mitigate toxicity. For the parent compound, this compound, both the chloro and trifluoromethyl groups are critical pharmacophoric elements that are ripe for bioisosteric modification.
Hypothetical Bioisosteric Replacements and Their Predicted Impact
Based on established principles of bioisosterism, we can propose several replacements for the chloro and trifluoromethyl groups and anticipate their potential effects on the molecule's properties.
Bioisosteres for the 4-Chloro Group
The chlorine atom at the 4-position of the benzylamine ring is an electron-withdrawing group that can influence the compound's pKa, lipophilicity, and metabolic stability. Potential bioisosteric replacements could modulate these properties.
| Original Group | Bioisosteric Replacement | Potential Impact on Properties |
| Chloro (-Cl) | Fluoro (-F) | Increased metabolic stability, altered electronic effects. |
| Bromo (-Br) | Increased lipophilicity, potential for altered binding interactions. | |
| Methyl (-CH3) | Increased lipophilicity, potential for improved metabolic stability. | |
| Cyano (-CN) | Mimics electrostatic potential of a halogen, can act as a hydrogen bond acceptor. | |
| Hydroxyl (-OH) | Increased polarity, potential for new hydrogen bonding interactions. |
Bioisosteres for the 3-Trifluoromethyl Group
The trifluoromethyl group is a strong electron-withdrawing group known for its ability to increase metabolic stability and lipophilicity.[1] Bioisosteric replacements can be chosen to fine-tune these characteristics.
| Original Group | Bioisosteric Replacement | Potential Impact on Properties |
| Trifluoromethyl (-CF3) | Ethyl (-CH2CH3) | Similar steric bulk, but different electronic properties. |
| Isopropyl (-CH(CH3)2) | Increased steric bulk and lipophilicity. | |
| Cyano (-CN) | Similar electron-withdrawing properties, but smaller size. | |
| Nitro (-NO2) | Strong electron-withdrawing group, potential for altered binding and toxicity profile.[2][3][4][5] | |
| Pentafluorosulfanyl (-SF5) | A larger, more lipophilic alternative with strong electron-withdrawing character. |
Experimental Protocols
While no specific experimental data for bioisosteric replacements of this compound is available, a general workflow for evaluating such analogs can be proposed.
General Synthesis of Analogs
The synthesis of analogs would likely follow standard organic chemistry procedures. For example, the synthesis of a methyl-substituted analog might involve the use of a corresponding methyl-substituted starting material in a synthetic route analogous to that used for the parent compound.
In Vitro Biological Evaluation
-
Primary Target Binding Assay: To determine the affinity of the new analogs for the primary biological target, a radioligand binding assay or an equivalent method would be employed.
-
Functional Assay: A cellular or biochemical assay would be used to measure the functional activity (e.g., agonist, antagonist, inhibitor) of the compounds at the target.
-
Metabolic Stability Assay: Incubation of the compounds with liver microsomes or hepatocytes would be performed to assess their metabolic stability. The rate of disappearance of the parent compound would be measured by LC-MS/MS.
Physicochemical Property Determination
-
LogP/LogD Measurement: The lipophilicity of the analogs would be determined using a shake-flask method or calculated using computational models.
-
Aqueous Solubility: The solubility of the compounds in a buffered aqueous solution would be measured to assess their suitability for further development.
Conceptual Workflow for Bioisosteric Replacement Studies
The following diagram illustrates a typical workflow for a bioisosteric replacement study, from initial design to the identification of a lead candidate.
Caption: A conceptual workflow for a bioisosteric replacement study.
Signaling Pathway Visualization
Without specific biological data for this compound and its analogs, it is not possible to generate a diagram of a relevant signaling pathway. The biological target and mechanism of action of this compound are not defined in the provided search results.
References
- 1. Benzenamine, 4-chloro-3-(trifluoromethyl)- [webbook.nist.gov]
- 2. O-(4-chloro-3-trifluoromethyl-benzyl)-hydroxylamine | C8H7ClF3NO | CID 67189157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 5. 4-Chloro-3-(trifluoromethoxy)benzylamine [sigmaaldrich.com]
Safety Operating Guide
Safe Disposal of 4-Chloro-3-(trifluoromethyl)benzylamine: A Procedural Guide
The proper disposal of 4-Chloro-3-(trifluoromethyl)benzylamine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This chemical is classified as a corrosive liquid and requires careful handling to mitigate risks to personnel and the environment.[1] Adherence to the following procedures is essential for safe and compliant disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[3][4] Ensure that an eyewash station and safety shower are readily accessible.[3]
Quantitative Data Summary
The following table summarizes key safety and hazard information for this compound relevant to its handling and disposal.
| Property | Value | Source |
| CAS Number | 62039-92-3 | [2] |
| Physical State | Liquid | [1] |
| Hazard Class | Corrosive | [1] |
| Signal Word | Danger | |
| Hazard Statements | Causes severe skin burns and eye damage. | [2] |
| Flash Point | > 110 °C (> 230 °F) | |
| Density | 1.379 g/mL at 25 °C |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved waste disposal plant.[1][2][3] The following steps, performed in conjunction with your institution's environmental health and safety (EHS) office, should be followed.
Phase 1: Initial Consultation and Waste Collection
-
Consult Institutional EHS: Before initiating disposal, contact your institution's EHS department. They will provide guidance based on local, state, and federal regulations for hazardous waste.[1]
-
Waste Segregation: Do not mix this compound with other waste streams unless explicitly instructed to do so by EHS.
-
Container Labeling: Use a designated, properly labeled, and sealed container for the collection of this compound waste. The label should clearly indicate the contents and associated hazards.
Phase 2: Handling Small Spills and Contaminated Materials
-
Containment: For small spills, absorb the chemical with an inert material such as sand, silica gel, or universal binder.[1][2]
-
Collection: Carefully collect the absorbed material and any contaminated items (e.g., paper towels, gloves) into a suitable, closed container for disposal.[1][2]
-
Decontamination: Clean the spill area thoroughly.
Phase 3: Disposal of Empty Containers
-
Rinsing (if permissible): If permitted by your institution's EHS, triple rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Final Disposal: Dispose of the rinsed and unusable container in accordance with your institution's guidelines for solid waste.[5]
Phase 4: Arranging for Waste Pickup
-
Scheduling: Coordinate with your institution's EHS office to schedule a pickup for the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and regulatory agencies.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 4-Chloro-3-(trifluoromethyl)benzylamine
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-3-(trifluoromethyl)benzylamine. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed or in contact with skin.[3] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Face Shield | Recommended when there is a risk of splashing.[5] | |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene).[5] Regularly inspect for signs of degradation or puncture. |
| Lab Coat | Flame-resistant lab coat (e.g., Nomex®) buttoned and covering as much skin as possible.[5] | |
| Protective Clothing | Appropriate protective clothing to prevent skin exposure.[4] | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4] A type ABEK (EN14387) respirator filter is recommended. |
| Footwear | Closed-toe Shoes | Substantial, closed-toe shoes are required in all laboratory areas where this chemical is handled.[6] |
Experimental Protocol for Handling this compound
The following protocol details the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]
-
Material and Equipment: Gather all necessary equipment and reagents before commencing work. Ensure all glassware is free from cracks and defects.
2. Donning Personal Protective Equipment (PPE)
-
Put on a flame-resistant lab coat, ensuring it is fully buttoned.
-
Don chemical-resistant gloves. Check for any tears or holes.
-
Wear chemical splash goggles. If a significant splash risk exists, also use a face shield.
-
If required based on risk assessment, don the appropriate respiratory protection.
3. Handling the Chemical
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and the generation of aerosols.
-
Reactions: If the chemical is to be used in a reaction, add it slowly and in a controlled manner to the reaction vessel. Be aware of any potential exothermic reactions.
-
Heating: Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[1][4]
-
Cross-Contamination: Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[4]
4. Decontamination and Immediate First Aid
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[2][4] Seek immediate medical attention.[4]
-
Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Inhalation: If inhaled, move the person to fresh air and keep them in a position comfortable for breathing.[4] Seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[1][4] Seek immediate medical attention.
5. Waste Disposal
-
Segregation: this compound is a halogenated organic compound.[7] All waste containing this chemical must be segregated into a designated, labeled "Halogenated Organic Waste" container.[7][8][9]
-
Container: Use a compatible, leak-proof container with a secure screw-top cap for waste collection.[8][9] The container must be clearly labeled with "Hazardous Waste" and the chemical name.[8][10]
-
Disposal: Dispose of the waste through an approved hazardous waste disposal program.[8] Do not dispose of it down the drain.[8]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
